molecular formula C9H12FN B13348177 3-Fluoro-5-isopropylaniline

3-Fluoro-5-isopropylaniline

Cat. No.: B13348177
M. Wt: 153.20 g/mol
InChI Key: IAWORJVBWRXUHK-UHFFFAOYSA-N
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Description

3-Fluoro-5-isopropylaniline is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-isopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-isopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

3-fluoro-5-propan-2-ylaniline

InChI

InChI=1S/C9H12FN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3

InChI Key

IAWORJVBWRXUHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)F)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-Fluoro-5-isopropylaniline , a specialized fluorinated intermediate used in the design of metabolically stable and lipophilic pharmaceutical scaffolds.

A Strategic Fluorinated Scaffold in Medicinal Chemistry

Chemical Identity & Physicochemical Profile

3-Fluoro-5-isopropylaniline is a disubstituted aniline derivative characterized by the presence of a fluorine atom and an isopropyl group at the meta positions relative to the amine. This specific substitution pattern is highly valued in drug discovery for its ability to modulate lipophilicity and block metabolic "soft spots" without introducing excessive steric hindrance at the ortho positions.

PropertyDataNote
IUPAC Name 3-Fluoro-5-(propan-2-yl)aniline
CAS Number 1369805-30-0 Distinct from N-isopropyl isomers (121431-27-4).
Molecular Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
Physical State Pale yellow to brown liquidOxidizes upon air exposure.
Boiling Point ~225–230 °C (Predicted)Extrapolated from chloro-analogs.
LogP (Calc.) 2.6 ± 0.2Moderate lipophilicity; suitable for CNS penetration.
pKa (Conjugate Acid) ~3.8 – 4.0Lower than aniline (4.6) due to electron-withdrawing F.
TPSA 26.02 ŲPolar surface area dominated by the primary amine.

Structural Insight: The 3,5-substitution pattern creates a "molecular caliper" effect. The fluorine atom (Van der Waals radius 1.47 Å) provides metabolic stability against CYP450 oxidation, while the isopropyl group (approx. 2.5 Å effective radius) fills hydrophobic pockets in protein targets (e.g., kinase allosteric sites).

Synthetic Pathways

The synthesis of 3-Fluoro-5-isopropylaniline is non-trivial due to the directing group challenges of installing meta substituents. The most reliable modern route utilizes transition-metal catalyzed cross-coupling.

A. Primary Route: Suzuki-Miyaura Cross-Coupling

This method allows for the modular assembly of the core from commercially available 3-bromo-5-fluoroaniline .

  • Precursor: 3-Bromo-5-fluoroaniline (CAS 134168-97-1).[1]

  • Reagent: Isopropylboronic acid (or pinacol ester).

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.

  • Conditions: K₃PO₄ base, Toluene/Water, 90°C.

B. Alternative Route: Nitration/Reduction (Classical)

Starting from 1-fluoro-3-isopropylbenzene (3-fluorocumene), nitration typically yields a mixture of isomers (2-nitro and 4-nitro dominating). Isolation of the 5-nitro isomer (meta to both groups) is low-yielding, making this route less favorable for scale-up.

Synthesis Start 3-Bromo-5-fluoroaniline (CAS 134168-97-1) Intermediate Pd-Oxidative Addition Complex Start->Intermediate Pd(0) insertion Reagent Isopropylboronic Acid + Pd Catalyst Reagent->Intermediate Transmetallation Product 3-Fluoro-5-isopropylaniline (CAS 1369805-30-0) Intermediate->Product Reductive Elimination

Figure 1: Modular synthesis via Palladium-catalyzed cross-coupling, avoiding regioselectivity issues of direct nitration.

Reactivity & Functionalization

The chemical behavior of 3-Fluoro-5-isopropylaniline is dictated by the electronic push-pull of the amino group (donor) vs. the fluorine (acceptor), and the steric bulk of the isopropyl group.

Core Reactivity Zones:
  • N-Nucleophilicity: The primary amine is the most reactive site. It readily undergoes acylation, alkylation, or reductive amination. However, the electron-withdrawing fluorine reduces nucleophilicity slightly compared to unsubstituted aniline.

  • Electrophilic Aromatic Substitution (EAS):

    • Ortho to Amine (C2, C6): Highly activated. C2 is sterically crowded by the isopropyl group and fluorine. C6 is sterically accessible but electronically deactivated by the adjacent fluorine.

    • Para to Amine (C4): The most favorable site for EAS (e.g., halogenation) due to the directing effect of the amine and the steric shielding at C2.

Reactivity Center 3-Fluoro-5-isopropylaniline Acylation Amide Formation (e.g., Kinase Hinge Binder) Center->Acylation R-COCl / Base Sandmeyer Sandmeyer Reaction (Diazonium -> Halide/CN) Center->Sandmeyer NaNO2 / HX Halogenation Electrophilic Halogenation (Major Product: 4-Halo) Center->Halogenation NCS or NBS

Figure 2: Primary reactivity pathways. The C4 position is the principal site for ring functionalization, while the amine serves as a universal linker.

Medicinal Chemistry Applications

This scaffold is a "bioisostere toolkit" component. It is frequently employed to optimize lead compounds in the following ways:

  • Metabolic Blocking: The C3-Fluorine blocks metabolic hydroxylation at a position that is often vulnerable in simple anilines.

  • Lipophilic Tuning: The C5-Isopropyl group adds significant lipophilicity (+1.5 LogP) without the rigidity of a cyclic group (like cyclopropyl) or the high molecular weight of a tert-butyl group.

  • Conformational Control: In biaryl systems (e.g., urea-based kinase inhibitors), the meta-substituents force the aniline ring to twist out of coplanarity, potentially improving selectivity for specific enzyme pockets.

Case Study Context: In the development of p38 MAP kinase inhibitors or B-Raf inhibitors , 3,5-disubstituted anilines are often used as the "tail" moiety that fits into the hydrophobic allosteric pocket (back pocket) of the enzyme. The isopropyl group provides the necessary Van der Waals contact, while the fluorine modulates the electronic properties of the urea/amide linker.

Handling & Safety Protocols

As a halogenated aniline derivative, this compound must be handled with strict safety adherence.[2][3]

  • Hazards: Acute toxicity (Oral/Dermal/Inhalation).[1][4] Irritating to eyes and skin.[1][2][4] Potential methemoglobinemia inducer (characteristic of anilines).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive—store in amber vials.

  • Disposal: Must be disposed of as hazardous organic waste containing halogens. Do not mix with strong oxidizers.[2]

References
  • PubChem Compound Summary. 3-Bromo-5-fluoroaniline (Precursor). National Center for Biotechnology Information. [Link]

Sources

Comprehensive Spectroscopic Profiling of 3-Fluoro-5-isopropylaniline: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery and agrochemical development, functionalized anilines serve as critical building blocks. 3-Fluoro-5-isopropylaniline (CAS: 1369805-30-0) [1] is a highly versatile synthon. The strategic meta-positioning of the highly electronegative fluorine atom modulates the pKa of the aniline nitrogen, directly influencing the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API). Simultaneously, the lipophilic isopropyl group is frequently leveraged to occupy hydrophobic pockets within target kinase domains.

As a Senior Application Scientist, a recurring bottleneck I observe during lead optimization is the ambiguous structural characterization of these building blocks, particularly distinguishing between closely related regioisomers (e.g., 2-fluoro vs. 3-fluoro derivatives). This whitepaper provides an authoritative, in-depth guide to the spectroscopic signatures of 3-Fluoro-5-isopropylaniline, outlining self-validating experimental workflows that ensure absolute structural confidence.

Structural Profiling & Spectroscopic Signatures

The spectroscopic behavior of 3-Fluoro-5-isopropylaniline is governed by the competing electronic effects of its substituents. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+R), while the isopropyl group provides mild electron donation (+I) and significant steric bulk.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region is defined by the shielding effect of the primary amine and the complex spin-spin coupling introduced by the ¹⁹F nucleus (spin ½). The protons at the 2, 4, and 6 positions appear as distinct multiplets due to both ortho/meta H-H coupling and ortho/meta H-F coupling.

  • ¹³C NMR: Carbon-fluorine coupling constants are highly diagnostic. The carbon directly attached to the fluorine (C3) exhibits a massive ¹J_CF coupling (~240 Hz). The adjacent carbons (C2, C4) show ²J_CF couplings (~20-25 Hz). This peak splitting is a double-edged sword: it confirms the regiochemistry but drastically reduces the signal-to-noise (S/N) ratio, necessitating longer acquisition times.

  • ¹⁹F NMR: As demonstrated in [2], the ¹⁹F nucleus is highly sensitive and covers a massive chemical shift range. For a meta-fluoroaniline derivative, the signal typically resonates as a clean singlet (with proton decoupling) around -112 ppm, making it an ideal handle for quantitative purity assessments[3].

Mass Spectrometry (LC-MS / GC-MS)

Under Electrospray Ionization (ESI+) or Electron Ionization (EI), the fragmentation is heavily driven by the isopropyl group. As established in [4], the dominant pathway is the homolytic cleavage of the isopropyl group to lose a methyl radical (•CH₃). This generates a highly stable benzylic-type cation, which almost always presents as the base peak[5].

Quantitative Data Summaries

Table 1: Simulated ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)
Position¹H Shift (δ, ppm)¹H Multiplicity & Coupling¹³C Shift (δ, ppm)¹³C-F Coupling (Hz)
C1 (C-NH₂) --149.5³J_CF ≈ 10.5
C2 (CH) 6.12dt, J = 11.0, 2.0 Hz99.2²J_CF ≈ 25.0
C3 (C-F) --163.8¹J_CF ≈ 242.0
C4 (CH) 6.35dt, J = 9.5, 2.0 Hz104.1²J_CF ≈ 22.5
C5 (C-iPr) --151.2³J_CF ≈ 8.0
C6 (CH) 6.42t, J = 1.5 Hz110.5⁴J_CF ≈ 2.0
C7 (CH, iPr) 2.75septet, J = 6.9 Hz33.8-
C8/9 (CH₃) 1.15d, J = 6.9 Hz (6H)23.5-
N-H₂ 5.20br s (2H)--
Table 2: High-Resolution MS/MS Fragmentation (ESI+, [M+H]⁺ = 154.09)
Fragment m/zNeutral LossFormulaDiagnostic Significance
154.09 None[C₉H₁₃FN]⁺Intact Molecular Ion.
139.07 - 15 Da (•CH₃)[C₈H₁₀FN]⁺•Base Peak. Formation of stable benzylic cation.
137.07 - 17 Da (NH₃)[C₉H₁₀F]⁺Confirms presence of the primary aliphatic/aromatic amine.
112.04 - 42 Da (C₃H₆)[C₆H₇FN]⁺Loss of propene; confirms the intact fluoroaniline core.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Data from one analytical stream (e.g., exact mass) directly cross-verifies the assumptions made in the other (e.g., NMR structural connectivity).

Protocol 1: Quantitative Multinuclear NMR Acquisition
  • Step 1: Sample Preparation. Dissolve 15 mg of 3-Fluoro-5-isopropylaniline in 0.6 mL of DMSO-d₆. Add a known mass of an internal standard (e.g., 1,4-difluorobenzene)[2].

    • Causality: The internal standard provides an absolute reference point for ¹⁹F integration, allowing the calculation of absolute quantitative purity (qNMR) rather than just relative area-under-the-curve.

  • Step 2: ¹⁹F NMR Acquisition. Acquire spectra at 376 MHz with proton decoupling. Set the relaxation delay (D1) to 5 seconds.

    • Causality: Fluorine nuclei often exhibit long spin-lattice relaxation times (T₁). If the D1 delay is shorter than 5 × T₁, the nuclei will not fully relax between pulses, leading to artificially suppressed integrals and inaccurate purity calculations[6].

  • Step 3: ¹³C NMR Acquisition. Acquire spectra at 100 MHz. Increase the number of scans (NS) to a minimum of 1024.

    • Causality: The extensive ¹J, ²J, and ³J coupling to the fluorine atom splits the carbon signals into doublets, effectively halving the signal intensity for each carbon. A high scan count is mandatory to elevate the C2 and C4 signals above the baseline noise.

Protocol 2: High-Resolution LC-MS/MS Analysis
  • Step 1: Chromatographic Separation. Inject 1 µL of a 10 µg/mL sample onto a sub-2 µm C18 column. Run a shallow gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

    • Causality: The shallow gradient is critical to separate 3-Fluoro-5-isopropylaniline from potential synthetic impurities, such as the 2-fluoro or 4-fluoro regioisomers, which possess identical exact masses but differing dipole moments.

  • Step 2: Ionization & Acquisition. Utilize Positive Electrospray Ionization (ESI+).

    • Causality: The basic lone pair on the aniline nitrogen readily accepts a proton from the formic acid modifier, ensuring near 100% ionization efficiency and a robust [M+H]⁺ signal.

  • Step 3: CID Fragmentation. Implement a data-dependent MS/MS scan, ramping the collision energy (CE) from 15 eV to 35 eV.

    • Causality: Low CE (15 eV) is required to capture the fragile loss of ammonia (-17 Da), while higher CE (35 eV) is necessary to force the homolytic cleavage of the isopropyl group to yield the diagnostic m/z 139.07 base peak.

Visualizations of Logical Relationships

MS_Fragmentation M Molecular Ion[M+H]+ m/z 154.09 F1 Loss of Methyl [-CH3•] m/z 139.07 (Base Peak) M->F1 -CH3• F2 Loss of Propene [-C3H6] m/z 112.04 M->F2 -C3H6 F3 Loss of NH3 [-NH3] m/z 137.07 M->F3 -NH3

MS/MS fragmentation pathway of 3-Fluoro-5-isopropylaniline highlighting key diagnostic ions.

Analytical_Workflow Prep Sample Preparation (DMSO-d6 + Internal Std) Acq1H 1H & 13C NMR (Structural Connectivity) Prep->Acq1H Acq19F 19F NMR (Quantitative Purity) Prep->Acq19F LCMS LC-HRMS (Exact Mass & Fragments) Prep->LCMS Data Data Synthesis & Structural Validation Acq1H->Data Acq19F->Data LCMS->Data

Self-validating high-throughput spectroscopic workflow for fluoroaniline building blocks.

References

  • ChemRxiv. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization". ChemRxiv. URL:[Link]

  • PubChem. "4-Isopropylaniline | C9H13N | CID 7464 - Mass Spectrometry Data". National Institutes of Health. URL:[Link]

  • SpectraBase. "4-Fluoroaniline - 19F NMR Chemical Shifts". John Wiley & Sons, Inc. URL: [Link]

Sources

Technical Guide: NMR Structural Elucidation of 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers. It moves beyond simple data listing to provide a self-validating framework for structural confirmation.[1]

Content Type: Technical Whitepaper & Protocol Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads Subject: CAS 1369805-30-0 | Molecular Formula:


[1][2]

Executive Summary & Strategic Context

3-Fluoro-5-isopropylaniline represents a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors where the "3,5-substitution pattern" is employed to modulate metabolic stability and lipophilicity without compromising steric complementarity in the ATP-binding pocket.[1]

The fluorine atom at position 3 acts as a bioisostere for hydrogen, blocking metabolic oxidation while electronically deactivating the ring. The isopropyl group at position 5 provides necessary hydrophobic bulk.[1] Validating this specific isomer is challenging due to the potential for regioisomeric contamination (e.g., N-isopropyl or 4-isopropyl variants).[1] This guide provides a definitive, self-validating NMR protocol to distinguish this molecule from its isomers with 100% confidence.

Structural Analysis & Theoretical Framework

Before acquiring data, we must establish the Predicted Spectral Fingerprint .[1] Any deviation from these coupling constants (


) or chemical shifts (

) indicates an impurity or incorrect isomer.[1]
The Symmetry Argument

The molecule is a 1,3,5-trisubstituted benzene .[1]

  • Symmetry:

    
     (No internal symmetry plane), but the proton environments are distinct.
    
  • Key Diagnostic Feature: The aromatic protons are not equivalent.[1] You must observe three distinct aromatic signals, each with specific Fluorine (

    
    ) coupling patterns.
    
Predicted NMR Parameters (Solvent: )
Proton EnvironmentPositionApprox.[1]

(ppm)
MultiplicityCoupling Constants (

)
Diagnostic Logic
Aromatic H H2 (btwn

, F)
6.30 – 6.40dt or ddd

Hz,

Hz
High field due to ortho-

.[1] Large F-coupling.
Aromatic H H4 (btwn F, iPr)6.50 – 6.60dt or ddd

Hz,

Hz
Shielded by alkyl group. Large F-coupling.
Aromatic H H6 (btwn

, iPr)
6.40 – 6.50t (apparent)

Hz (Small)
Critical: Para to F. Minimal F-splitting.[1]
Amine

3.50 – 4.00Broad SingletNone (usually)Exchangeable.[1] Disappears with

.
Methine

2.75 – 2.85Septet

Hz
Diagnostic for isopropyl group.[1]
Methyl

1.20 – 1.25Doublet

Hz
Integration must be 6H.[1]
Predicted NMR Parameters (The "Fingerprint")

Carbon-Fluorine couplings are the ultimate truth-teller in this analysis.

  • C3 (C-F): Doublet,

    
     Hz.[1]
    
  • C2/C4 (Ortho): Doublets,

    
     Hz.[1]
    
  • C1/C5 (Meta): Doublets,

    
     Hz.[1]
    
  • C6 (Para): Doublet,

    
     Hz (often looks like a singlet).[1]
    

Experimental Protocol

A. Sample Preparation

To prevent aggregation and ensure sharp lines for coupling analysis:

  • Solvent: Use

    
     (99.8% D) + 0.03% TMS.[1]
    
    • Why: Non-polar solvents minimize NH exchange broadening compared to DMSO-

      
      .[1]
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects, shifting aromatic protons.[1]

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., drying agents) that cause line broadening.[1]

B. Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Aromatic protons adjacent to Fluorine often have longer

      
       relaxation times.[1] Short D1 leads to integration errors.
      
  • Scans (NS): 16 (1H), 512+ (13C).

  • Temperature: 298 K (controlled).

Visual Analysis & Logic Flow

Workflow: Structural Confirmation

The following diagram outlines the decision logic to confirm the structure and reject isomers.

StructuralLogic Start Acquire 1H NMR (CDCl3) CheckAlkyl Check 1.0-3.0 ppm: Septet (~2.8) + Doublet (~1.2)? Start->CheckAlkyl IsomerCheck STOP: Likely N-isopropyl or linear propyl isomer CheckAlkyl->IsomerCheck No CheckAromatic Check 6.0-7.0 ppm: Three distinct signals? CheckAlkyl->CheckAromatic Yes SymmetryCheck STOP: Likely 4-isopropyl (Symmetric AA'BB' system) CheckAromatic->SymmetryCheck No (Integral ratio 2:2) CouplingCheck Analyze Splitting: Do 2 signals show Large J(H-F) and 1 signal show Small J(H-F)? CheckAromatic->CouplingCheck Yes (1:1:1) CouplingCheck->IsomerCheck No Verify13C Acquire 13C NMR: Verify 1J_CF (~245Hz) doublet CouplingCheck->Verify13C Yes (Meta/Ortho pattern) Final CONFIRMED: 3-Fluoro-5-isopropylaniline Verify13C->Final

Caption: Decision tree for validating 3-Fluoro-5-isopropylaniline against common regioisomers.

Coupling Tree: The Aromatic Region

Understanding the splitting of the aromatic protons is the most complex part of this analysis.[1] The Fluorine atom splits the protons differently based on distance.

CouplingTree H4_Label H4 Proton (Between F & iPr) H4_Base | H4_F_Split Doublet (J_HF ~10Hz) H4_Base->H4_F_Split Split by F (Ortho) H4_Final dt (apparent) H4_F_Split->H4_Final Split by H2/H6 (Meta) H6_Label H6 Proton (Between NH2 & iPr) H6_Base | H6_F_Split Singlet (J_HF <2Hz) H6_Base->H6_F_Split Split by F (Para) H6_Final Broad Singlet/Triplet H6_F_Split->H6_Final Split by H2/H4 (Meta)

Caption: Theoretical splitting tree. H4 shows large F-coupling; H6 (para to F) shows negligible F-coupling.[1]

Troubleshooting & Common Pitfalls

Issue 1: "I see a quartet at 3.0 ppm instead of a septet."
  • Diagnosis: You likely have N-isopropylaniline (or the N-isopropyl isomer of your target).[1]

  • Mechanism: If the isopropyl group is on the Nitrogen, the methine proton is deshielded (shifted downfield to ~3.6-3.8 ppm) and couples to the NH proton, complicating the multiplet.[1]

  • Solution: Check the

    
     NMR. An N-alkyl carbon appears at ~45 ppm, whereas a ring-alkyl carbon (Ar-CH-Me2) appears at ~34 ppm.[1]
    
Issue 2: "The aromatic protons are broad and undefined."
  • Diagnosis: Proton exchange or paramagnetic impurities.[1]

  • Solution:

    • Perform a

      
       shake.[1] If the broadness resolves into sharper peaks, it was due to coupling with the exchangeable 
      
      
      
      protons.
    • Ensure the sample is free of paramagnetic metal filings (common if synthesized via reduction of nitro-compounds using Fe or Pd/C).[1] Filter through Celite.[1]

Issue 3: "Missing Carbon Signals."
  • Diagnosis: C-F splitting reduces peak height.[1]

  • Explanation: The Carbon attached to Fluorine (C3) is split into a doublet and has no NOE enhancement (no attached protons).[1] It will be very short.

  • Solution: Increase the relaxation delay (D1 = 3-5s) and number of scans (NS > 1024).

References

  • General 13C-F Coupling Constants

    • Source: Iowa State University, Chemical Instrumentation Facility.[1] "NMR Coupling Constants."

    • URL:[Link]

  • 3-Fluoroaniline Reference Data

    • Source: PubChem Compound Summary for CID 9742.[1]

    • URL:[Link][1]

  • 3-Isopropylaniline Reference Data

    • Source: ChemicalBook Spectrum Analysis.[1]

  • Solvent Impurity Data

    • Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."[1] Organometallics 2010, 29, 9, 2176–2179.

    • URL:[Link][1]

Sources

High-Fidelity Synthesis of 3-Fluoro-5-isopropylaniline via Sterically-Controlled C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Fluoro-5-isopropylaniline from 3-isopropylaniline presents a classic "meta-meta" substitution challenge. In the starting material (3-isopropylaniline), the amino group is a strong ortho/para director, and the isopropyl group is a weak ortho/para director. Consequently, classical Electrophilic Aromatic Substitution (SEAr) (e.g., direct fluorination or nitration) will exclusively target the 2, 4, or 6 positions, failing to access the required 5-position.

To overcome this intrinsic electronic bias, this guide details a Sterically-Controlled Iridium-Catalyzed C-H Activation pathway. By utilizing the steric bulk of the isopropyl group and a transient pivaloyl protecting group, we force borylation exclusively at the 5-position (the "steric well"), followed by oxidative fluorodeboronation. This route ensures high regiochemical fidelity without the formation of inseparable isomers.

Part 1: Retrosynthetic Strategy & Mechanistic Logic

The synthesis relies on the Hartwig-Miyaura C-H Borylation , which is governed by steric accessibility rather than electronic density.

The "Steric Well" Concept
  • Position 2: Blocked by the flanking Isopropyl and Amide groups.

  • Positions 4 & 6: Sterically hindered by adjacency to one substituent.

  • Position 5: The only sterically accessible site for the bulky Iridium catalyst.

Strategic Workflow Diagram

SynthesisStrategy Start 3-Isopropylaniline (Starting Material) Step1 Step 1: Steric Shielding (Pivaloylation) Start->Step1 PvCl, Et3N Step2 Step 2: C-H Activation (Ir-Catalyzed Borylation) Step1->Step2 [Ir(cod)OMe]2, dtbpy B2pin2 Step3 Step 3: Fluorodeboronation (Cu-Mediated) Step2->Step3 Cu(OTf)2, AgF Target 3-Fluoro-5-isopropylaniline (Target) Step3->Target Hydrolysis

Caption: Retrosynthetic logic shifting from electronic control (SEAr) to steric control (C-H Activation) to access the meta-position.

Part 2: Detailed Experimental Protocols

Step 1: Steric Shielding (Pivaloylation)

Objective: Convert the amine into a bulky pivalamide to prevent catalyst coordination to the nitrogen and sterically block the ortho (2 and 6) positions.

  • Reagents: 3-Isopropylaniline (1.0 equiv), Pivaloyl chloride (1.1 equiv), Triethylamine (1.2 equiv), DCM (0.5 M).

  • Protocol:

    • Charge a round-bottom flask with 3-isopropylaniline and dry DCM under

      
      .
      
    • Cool to 0°C. Add Triethylamine dropwise.

    • Add Pivaloyl chloride dropwise over 30 minutes. (Exothermic).

    • Warm to RT and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove unreacted aniline), then saturated

      
      . Dry over 
      
      
      
      and concentrate.
    • QC Check:

      
       NMR should show a singlet (~1.3 ppm) for the tert-butyl group.
      
Step 2: Regioselective C-H Borylation

Objective: Install a Boron Pinacol ester (Bpin) at the 5-position. Critical Control Point: Use dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) as the ligand. Its bulk is essential for high meta-selectivity.

  • Reagents: N-Pivaloyl-3-isopropylaniline (1.0 equiv), Bis(pinacolato)diboron (

    
    , 0.6 equiv), 
    
    
    
    (1.5 mol%), dtbpy (3 mol%), THF (anhydrous).
  • Protocol:

    • In a glovebox or strictly inert manifold: Mix

      
      , dtbpy, and 
      
      
      
      in THF. The solution turns deep red/brown (active catalyst formation).
    • Add the substrate (from Step 1).

    • Seal and heat to 80°C for 16 hours.

    • Workup: Cool to RT. Pass through a short pad of silica (eluting with EtOAc/Hexane) to remove the catalyst. Concentrate.

    • Validation: The product is 3-isopropyl-5-(pivaloylamino)phenylboronic acid pinacol ester .

    • Regio-Confirmation:

      
       NMR in the aromatic region should show three singlets (or doublets with small 
      
      
      
      coupling ~1.5 Hz) corresponding to the 2, 4, and 6 protons. If you see triplets, you have borylated the wrong position.
Step 3: Copper-Mediated Fluorodeboronation

Objective: Replace the Bpin moiety with Fluorine. This is superior to Silver-mediated methods for electron-rich anilines as it avoids protodeboronation side-products.

  • Reagents: Aryl-Bpin intermediate,

    
     (1.0 equiv), KF (3.0 equiv), 1,10-Phenanthroline (1.0 equiv), DMF/Acetone (1:1).
    
  • Protocol:

    • Dissolve the Aryl-Bpin in DMF/Acetone.

    • Add

      
      , Phenanthroline, and KF.
      
    • Oxygenation: This reaction requires an oxidant. Bubble air or

      
       through the mixture, or add a stoichiometric oxidant like AgF if anhydrous conditions are preferred (The "Ritter" modification).
      
    • Heat to 50°C for 24 hours.

    • Workup: Quench with aqueous

      
      . Extract with ether. Purify via column chromatography.
      
Step 4: Deprotection

Objective: Restore the free amine.

  • Reagents:

    
     (conc.) or EtOH/NaOH (reflux).
    
  • Protocol:

    • Dissolve the fluorinated amide in EtOH.

    • Add 6M NaOH and reflux for 12 hours.

    • Extract the free amine into DCM.

    • Final Purification: Distillation (bp ~85°C at 0.5 mmHg) or HCl salt formation.

Part 3: Data Summary & Analytical Profile

Expected Yields & Specifications
StepTransformationExpected YieldKey QC Parameter
1 Pivaloylation>95%Disappearance of broad NH2 signal
2 C-H Borylation75-85%Regioselectivity >20:1 (by GC-MS)
3 Fluorination50-65%

NMR signal appearance (~ -110 ppm)
4 Deprotection>90%Loss of t-Butyl singlet in

NMR
Total Overall ~35-45% Purity >98% (HPLC)
Reaction Pathway Visualization

ReactionPathway Substrate 3-Isopropylaniline (1,3-subst.) Intermediate1 N-Pivaloyl-3-isopropylaniline (Steric Blocking Active) Substrate->Intermediate1 PvCl, Base (Protects N, Blocks C2/C6) Intermediate2 5-Bpin-N-Pivaloyl-3-isopropylaniline (Meta-Borylated) Intermediate1->Intermediate2 Ir-Catalysis (Selects C5 - Steric Well) Intermediate3 N-Pivaloyl-3-Fluoro-5-isopropylaniline (Fluorinated Amide) Intermediate2->Intermediate3 Oxidative Fluorination (Cu/Ag mediated) FinalProduct 3-Fluoro-5-isopropylaniline (Target) Intermediate3->FinalProduct Hydrolysis (Amine Restoration)

Caption: Step-by-step transformation highlighting the critical intermediate states.

Part 4: Troubleshooting & Critical Notes

  • Regioselectivity Failure: If you observe borylation at position 4, your protecting group is not bulky enough. Do not use Acetyl (Ac); Pivaloyl (Pv) or Boc is mandatory to shield the ortho positions effectively.

  • Protodeboronation: During Step 3, if the Bpin group is replaced by Hydrogen instead of Fluorine, the reaction system is too "wet" or the temperature is too high. Ensure anhydrous solvents for the fluorination step.

  • Safety: The fluorination step using silver salts or copper oxidants can be exothermic. Perform on a small scale (<1g) first to characterize the thermal profile.

References

  • Hartwig, J. F. (2012). "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Accounts of Chemical Research. Link

  • Fier, P. S., & Hartwig, J. F. (2012). "Copper-Mediated Oxidative Fluorination of Arylboronate Esters." Journal of the American Chemical Society. Link

  • Miyaura, N. (2004). "Metal-Catalyzed Reactions of Organoboronic Acids and Esters." Bulletin of the Chemical Society of Japan. Link

  • PubChem. (n.d.). "3-Bromo-5-isopropylaniline Compound Summary." (Used for structural analog comparison). Link

Technical Guide: Solubility of 3-Fluoro-5-isopropylaniline in Organic Solvents

[1]

CAS Number: 1369805-30-0 Molecular Formula: C


Molecular Weight:Primary Application:12

Executive Summary & Physicochemical Profile

3-Fluoro-5-isopropylaniline is a lipophilic, aromatic amine used primarily as a scaffold in medicinal chemistry.[1][3] Its solubility behavior is governed by the interplay between the hydrophobic isopropyl group, the electron-withdrawing fluorine atom, and the polarizable amino group.[2]

Unlike simple aniline, the 3,5-substitution pattern creates a "push-pull" electronic environment that lowers the basicity of the amine (pKa < 4.[1][2]6) while significantly increasing lipophilicity (LogP ~2.6).[1][2] Consequently, this compound exhibits excellent solubility in non-polar and polar aprotic organic solvents but remains insoluble in neutral water .[1][2]

Key Physicochemical Parameters (Predicted)
ParameterValue (Est.)Impact on Solubility
LogP 2.6 ± 0.2High affinity for organic layers (DCM, EtOAc).[1]
pKa (Conjugate Acid) ~3.5 – 3.8Lower basicity than aniline; requires strong acid (e.g., 1M HCl) for aqueous extraction.[1][2]
H-Bond Donors 2 (NH

)
Soluble in alcohols via H-bonding.[1]
Physical State Liquid / Low-melting SolidRapid dissolution kinetics in compatible solvents.[1]

Solubility Profile Matrix

The following data categorizes solvent compatibility based on dielectric constant (

Tier 1: Primary Solvents (High Solubility > 100 mg/mL)

These solvents are recommended for stock solution preparation, reactions, and chromatography.[1][2]

SolventClassMechanism of DissolutionApplication
Dichloromethane (DCM) ChlorinatedDipole-dipole interactions; high lipophilicity match.[1]Extraction, Chromatography
Ethyl Acetate (EtOAc) EsterH-bond acceptance from aniline NH

.[1][2]
Extraction, Crystallization
Dimethyl Sulfoxide (DMSO) Polar AproticStrong dipole interaction; breaks intermolecular H-bonds.[1][2]Biological Assays, Stock Solutions
Methanol / Ethanol AlcoholH-bond donor/acceptor exchange.[1][2]Nucleophilic reactions, HPLC mobile phase
Tetrahydrofuran (THF) EtherEther oxygen acts as H-bond acceptor.[1][2]Grignard reactions, Reductions
Tier 2: Conditional Solvents (Moderate/Variable Solubility)
SolventClassNotes
Toluene AromaticGood solubility due to

-

stacking, but may decrease at low temps.[1]
Hexanes / Heptane AliphaticSoluble due to the isopropyl group, but the polar amine may cause oiling out at high concentrations.[1][2]
Acetonitrile (MeCN) NitrileSoluble, but potential for phase separation at very low temperatures.[1][2]
Tier 3: Immiscible / Reactive Systems[1]
  • Water (Neutral pH): Insoluble (< 0.1 mg/mL).[1][2] The hydrophobic isopropyl and fluoro groups dominate the polar amine.[1]

  • Aqueous Acid (pH < 2): Soluble.[1][2] Forms the anilinium salt (R-NH

    
    Cl
    
    
    ).[1]
  • Ketones (Acetone): Soluble, but avoid for long-term storage due to potential Schiff base formation with the primary amine.[1][2]

Solubility Decision Logic (Workflow)

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended experimental outcome.

SolubilityLogicStartIntended ApplicationRxnSynthesis / ReactionStart->RxnPurifyPurification / WorkupStart->PurifyAnalysisAnalysis (HPLC/NMR)Start->AnalysisNonPolarRxnNon-Polar/Inert(Use Toluene/DCM)Rxn->NonPolarRxnCross-CouplingPolarRxnPolar/Nucleophilic(Use THF/DMF)Rxn->PolarRxnSnAr / AlkylationExtractLiquid-Liquid Extraction(DCM or EtOAc)Purify->ExtractNeutral FormSaltFormSalt Formation(HCl in Dioxane/Ether)Purify->SaltFormIsolate as SolidNMRNMR: CDCl3 or DMSO-d6Analysis->NMRHPLCHPLC: MeCN/H2O(Requires Acid Modifier)Analysis->HPLC

Figure 1: Solvent selection decision tree based on experimental intent.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Since specific literature values are sparse for this intermediate, researchers should validate solubility using this self-validating protocol.[1]

Reagents: 3-Fluoro-5-isopropylaniline (Test Compound), Solvent of choice (HPLC Grade).

  • Preparation: Weigh 50 mg of the aniline into a tared 4 mL glass vial.

  • Addition: Add solvent in 100

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity.

    • Soluble: Solution is clear, no particulates.[1][2]

    • Insoluble: Turbidity or oil droplets persist.[1]

  • Calculation:

    
    [1][2]
    
  • Endpoint: If 50 mg dissolves in < 0.5 mL, solubility is > 100 mg/mL (High).[1][2]

Protocol B: Acid-Base Extraction (Purification)

This method exploits the pH-dependent solubility switch to purify the compound from non-basic impurities.[1]

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .

  • Extraction (Acid Wash): Wash the organic layer with 1.0 M HCl (aq) (

    
    ).[1][2]
    
    • Mechanism:[2][4] The aniline protonates to form the water-soluble hydrochloride salt and moves to the aqueous layer.[1] Impurities remain in DCM.[1]

  • Separation: Collect the aqueous acidic layer.[1]

  • Neutralization: Cool the aqueous layer to 0°C and basify with 10% NaOH or Sat. NaHCO

    
      until pH > 9.[1]
    
    • Observation: The solution will turn cloudy as the free base aniline precipitates/oils out.[1][2]

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over Na

    
    SO
    
    
    , filter, and concentrate.

Handling & Stability

  • Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon exposure to air.[1][2] Store under an inert atmosphere (Nitrogen/Argon).[1][2]

  • Light Sensitivity: Halogenated aromatics can undergo photodehalogenation.[1] Store in amber vials.

  • Hygroscopicity: While the free base is not hygroscopic, the hydrochloride salt will be.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 3-Fluoro-N-isopropylaniline (Isomer Analog Data).[1] National Library of Medicine.[1][2] [Link][1][2]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Methodology for solubility prediction).[1][2]

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General principles of aniline solubility).

commercial availability of 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability and Synthetic Utility of 3-Fluoro-5-isopropylaniline

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the strategic integration of highly specific building blocks into drug discovery pipelines. The compound 3-Fluoro-5-isopropylaniline (CAS: 1369805-30-0) represents a masterclass in stereoelectronic tuning. By combining the electron-withdrawing properties of a fluorine atom with the lipophilic, sterically demanding nature of an isopropyl group, this aniline derivative has emerged as a critical intermediate in the synthesis of advanced targeted therapies, particularly kinase inhibitors[1].

This whitepaper provides an authoritative analysis of its commercial landscape, physicochemical rationale, and validated synthetic methodologies, culminating in its recent application in oncology.

Commercial Availability and Sourcing Metrics

The commercial viability of a synthetic route is inherently tied to the availability and quality of its starting materials. 3-Fluoro-5-isopropylaniline is classified as a specialized fine chemical, primarily sourced through advanced chemical vendors catering to pharmaceutical R&D[2][3].

Because anilines are susceptible to oxidative degradation (forming azo or nitroso impurities) and photolytic breakdown, commercial suppliers mandate strict storage protocols[3]. The table below synthesizes the current commercial and physicochemical data for this compound.

Table 1: Physicochemical Profile and Commercial Specifications

PropertySpecification / Data
Chemical Name 3-Fluoro-5-isopropylaniline
CAS Registry Number 1369805-30-0
Molecular Formula C9H12FN
Molecular Weight 153.20 g/mol
Typical Commercial Purity ≥ 97.0% (Validated via LC-MS/NMR)
Supplier Availability BLD Pharm, ChemShuttle, Guidechem[2][3][4]
Required Storage Conditions Dark place, inert atmosphere (Ar/N2), room temperature[3]

Structural Causality in Drug Design

In medicinal chemistry, the selection of 3-fluoro-5-isopropylaniline over an unsubstituted aniline is driven by precise causality:

  • pKa Modulation via Fluorine: The highly electronegative fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I effect). This lowers the pKa of the aniline nitrogen, rendering the resulting amine less basic. A less basic amine often translates to improved membrane permeability and a reduced risk of hERG channel blockade (a common cardiovascular liability in drug development).

  • Lipophilic Anchoring via the Isopropyl Group: The isopropyl moiety provides a bulky, lipophilic vector. When incorporated into a kinase inhibitor, this group is strategically positioned to occupy deep, hydrophobic sub-pockets within the kinase hinge region, drastically improving binding affinity and target residence time.

Validated Synthetic Methodology: Palladium-Catalyzed Amination

To integrate 3-fluoro-5-isopropylaniline into a complex active pharmaceutical ingredient (API), traditional Nucleophilic Aromatic Substitution (SNAr) is often insufficient due to the deactivated nature of the fluorinated aniline and the steric hindrance of the isopropyl group.

Instead, a Buchwald-Hartwig Cross-Coupling is the method of choice. Below is a self-validating, step-by-step protocol designed to ensure high yields and prevent downstream purification failures.

Step-by-Step Protocol: Buchwald-Hartwig Coupling

Objective: Couple 3-fluoro-5-isopropylaniline with a heterocyclic aryl halide (e.g., a pyrimidine core).

  • Reagent Preparation (Anhydrous Conditions):

    • Causality: Palladium catalysts are highly sensitive to oxygen and moisture, which can lead to catalyst poisoning (Pd black formation).

    • Action: In a glovebox, charge a Schlenk flask with the aryl halide (1.0 eq), 3-fluoro-5-isopropylaniline (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Catalyst Activation:

    • Action: Add Pd2(dba)3 (0.05 eq) and tBuXPhos (0.10 eq).

    • Causality: tBuXPhos is specifically selected because its bulky, electron-rich nature facilitates the reductive elimination step, which is notoriously slow for sterically hindered anilines.

  • Reaction Execution:

    • Action: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask, remove from the glovebox, and heat to 90°C under vigorous stirring for 12 hours.

  • In-Process Control (IPC) - Self-Validating Step:

    • Action: At 10 hours, withdraw a 10 µL aliquot, quench in LC-MS grade methanol, and analyze via LC-MS.

    • Validation: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the aryl halide. If incomplete, an additional 0.02 eq of Pd catalyst is spiked.

  • Workup and Isolation:

    • Action: Cool to room temperature, filter through a pad of Celite to remove Pd residues, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Workflow SM 3-Fluoro-5-isopropylaniline (CAS: 1369805-30-0) Rxn Buchwald-Hartwig Cross-Coupling SM->Rxn Core Heterocyclic Halide Core->Rxn Cat Pd2(dba)3 + tBuXPhos Base: NaOtBu Cat->Rxn IPC LC-MS Validation (Self-Validating Step) Rxn->IPC Heat 90°C, 12h API Target Inhibitor Core IPC->API >95% Conversion

Synthetic workflow for Buchwald-Hartwig amination of 3-fluoro-5-isopropylaniline.

Advanced Applications: GSK3α Selective Inhibitors

The commercial availability of 3-fluoro-5-isopropylaniline has directly accelerated the development of novel therapeutics. A premier example is its utility in synthesizing highly selective Glycogen synthase kinase 3 alpha (GSK3α) inhibitors .

Historically, non-selective GSK3 inhibitors (targeting both α and β isoforms) failed in the clinic due to severe off-target toxicity[1]. However, recent intellectual property published by Blueprint Medicines Corporation (Patent WO2024233900A1) details the use of complex aniline derivatives to achieve unprecedented subtype selectivity for GSK3α[5][6].

By utilizing sterically tuned building blocks like 3-fluoro-5-isopropylaniline, chemists can exploit minute structural differences in the ATP-binding cleft of GSK3α versus GSK3β. This selective inhibition disrupts oncogenic downstream effectors, leading to cell cycle arrest in colorectal cancer models[1].

Pathway Inhibitor Aniline-Derived GSK3α Inhibitor GSK3a GSK3α Kinase (Active State) Inhibitor->GSK3a Selective Binding Arrest Cell Cycle Arrest Inhibitor->Arrest Therapeutic Efficacy Substrates Downstream Effectors GSK3a->Substrates Phosphorylation Cancer Tumor Proliferation Substrates->Cancer Oncogenic Drive

Mechanism of action for GSK3α selective inhibitors in oncology models.

Self-Validating Quality Control Protocols

Before deploying commercially sourced 3-fluoro-5-isopropylaniline in the workflows described above, rigorous quality control is mandatory to prevent yield collapse. The following self-validating analytical suite must be executed:

  • 1H and 19F NMR Spectroscopy: Confirms the meta relationship of the substituents. The fluorine atom will exhibit characteristic scalar coupling to the adjacent aromatic protons, validating the regiochemistry.

  • Quantitative GC-MS: Ensures the absence of des-fluoro or des-isopropyl impurities, which are common byproducts from the upstream synthesis of the raw material.

  • Visual Inspection: The material should be a colorless to pale-yellow liquid. A dark red or brown hue indicates oxidative degradation, necessitating vacuum distillation prior to use.

References

  • Novel Heterocyclic Pyrimidine Derivatives as GSK3α Inhibitors . ACS Publications. Available at:[Link]

  • Gsk3a inhibitors and methods of use thereof - Patent WO-2024233900-A1 . PubChem - NIH. Available at:[Link]

Sources

The Fluorinated Aniline Chronicles: From Explosive Beginnings to Precision Medicine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated anilines represent a cornerstone of modern medicinal chemistry, serving as the "privileged scaffolds" that bridge the gap between reactive organic intermediates and metabolically stable active pharmaceutical ingredients (APIs). Their history is a trajectory from the dangerous, explosive experimentation of the early 20th century to the atom-economical, catalytic precision of today. This guide dissects the technical evolution of fluorinated anilines, detailing the mechanistic shifts from the Balz-Schiemann reaction to the industrial Halex process , and finally to modern photoredox catalysis . It provides researchers with self-validating protocols and critical structure-activity relationship (SAR) insights essential for drug development.[1]

Part 1: The Volatile Genesis (1920s – 1940s)

The Challenge of Direct Fluorination

Before 1927, introducing a fluorine atom into an aniline ring was a game of "chemical roulette." Direct fluorination using elemental fluorine (


) was violent, non-selective, and often resulted in carbonization or explosion due to the weak F-F bond energy (37 kcal/mol) and the high exothermicity of C-F bond formation.
The Breakthrough: Balz-Schiemann Reaction (1927)

Günther Balz and Günther Schiemann revolutionized this field by discovering that diazonium tetrafluoroborates were stable enough to be isolated and thermally decomposed to yield aryl fluorides. This provided the first controllable route to fluorinated anilines.

Mechanistic Insight

The reaction proceeds via a unimolecular thermal decomposition (


-like) . The diazonium salt releases nitrogen gas (

), generating a highly reactive phenyl cation. The tetrafluoroborate anion (

) then transfers a fluoride ion to the cation.

BalzSchiemann Aniline Aniline (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+ BF4-) Aniline->Diazonium NaNO2, HBF4 (Diazotization) Cation Aryl Cation (Ar+) Diazonium->Cation Heat (-N2) Rate Limiting Product Fluoroaniline (Ar-F) Cation->Product F- transfer (-BF3)

Figure 1: The Balz-Schiemann mechanistic pathway.[1] The thermal decomposition step is critical for safety and yield.

Part 2: The Industrial Titan (1950s – 1990s)

The Halex Process (Halogen Exchange)

While Balz-Schiemann was excellent for the lab, it was inefficient for multi-ton scales due to the handling of diazonium salts. The Halex reaction emerged as the industrial standard, particularly for synthesizing precursors like 2,4-difluoroaniline .

This process utilizes Nucleophilic Aromatic Substitution (


) . An aryl chloride, activated by electron-withdrawing groups (like nitro), undergoes exchange with Potassium Fluoride (KF) in polar aprotic solvents.
Protocol 1: Industrial Synthesis of 2,4-Difluoroaniline

Objective: Synthesize 2,4-difluoroaniline from 2,4-dichloronitrobenzene via the Halex process followed by hydrogenation.[1]

Reagents:

  • 2,4-Dichloronitrobenzene (1.0 eq)

  • Potassium Fluoride (KF) (Spray-dried, 2.5 eq)

  • Solvent: Sulfolane or DMSO (Anhydrous)

  • Catalyst: Tetraphenylphosphonium bromide (Phase Transfer Catalyst, 5 mol%)

Step-by-Step Workflow:

  • Drying (Critical): KF must be spray-dried.[1] Even trace water creates HF, corroding reactors and stalling the reaction.

  • Halex Reaction: Charge reactor with solvent, KF, and catalyst. Heat to 190°C . Add 2,4-dichloronitrobenzene.

  • Monitoring: The reaction is driven by the solubility difference; KCl precipitates out, while KF dissolves slightly. Stir vigorously for 12-18 hours.

  • Workup: Distill off the product, 2,4-difluoronitrobenzene , under reduced pressure (bp ~90°C at 10 mmHg).

  • Reduction: Transfer the nitro-intermediate to a hydrogenation vessel. Add 5% Pd/C catalyst.[2] Pressurize with

    
     (5 bar) at 60°C until uptake ceases.
    
  • Isolation: Filter catalyst and distill to obtain 2,4-difluoroaniline (Clear liquid).

Validation Check:

  • Success Indicator: The appearance of a doublet-of-doublets in

    
     NMR at -110 to -120 ppm confirms the 2,4-substitution pattern.
    

Part 3: The Precision Era (2000s – Present)

Photoredox and Late-Stage Fluorination

Modern drug discovery requires introducing fluorine at late stages of complex molecule synthesis, often where traditional


 or diazonium chemistry fails due to functional group incompatibility. The work of Tobias Ritter  and others in photoredox catalysis has unlocked this capability.
Mechanism: Thianthrenium Salt Fluorination

This method avoids metal-based oxidants and high temperatures.[1] It uses a site-selective C-H functionalization to install a thianthrenium handle, which is then converted to a C-F bond via copper catalysis under blue light.

Photoredox Arene Complex Aniline Derivative Thianthrene Ar-Thianthrenium Salt Arene->Thianthrene C-H Functionalization (Site Selective) Radical Aryl Radical (Ar•) Thianthrene->Radical Photocatalyst + Light (SET Reduction) CuComplex Cu(III)-F Complex Radical->CuComplex Cu(II) capture Final Fluorinated Product CuComplex->Final Reductive Elimination

Figure 2: Photoredox workflow for late-stage fluorination.[1] This pathway tolerates sensitive amines and amides.

Part 4: Structure-Activity Relationship (SAR) Data

Why fluorinate an aniline? The fluorine atom acts as a "metabolic shield" and an electronic modulator.

Table 1: Comparative Properties of Aniline vs. 4-Fluoroaniline

PropertyAniline4-FluoroanilineDrug Development Impact
pKa (Conj.[1] Acid) 4.64.65Fluorine is electronegative but donates electrons via resonance, barely changing basicity at the para position, preserving H-bond capability.
Lipophilicity (LogP) 0.91.15slight increase aids membrane permeability without compromising solubility significantly.
Metabolic Stability LowHighBlocks para-hydroxylation by Cytochrome P450, extending drug half-life (

).
Bond Strength C-H (98 kcal/mol)C-F (116 kcal/mol)Prevents oxidative degradation.

Part 5: Case Studies in Pharmaceutical Application

Case Study 1: Gefitinib (Iressa)

Target: EGFR Tyrosine Kinase Inhibitor (Lung Cancer).[3] Precursor: 3-chloro-4-fluoroaniline .[3][4][5][6] Role: The aniline moiety fits into the ATP-binding pocket of the kinase. The 4-fluoro substituent is critical for metabolic stability, preventing rapid oxidation of the phenyl ring, while the 3-chloro group fills a hydrophobic pocket to increase binding affinity.

  • Synthesis Insight: The 3-chloro-4-fluoroaniline is coupled with a quinazoline core via an

    
     reaction.[6] The fluorine atom remains intact throughout the synthesis, validating the robustness of the C-F bond.
    
Case Study 2: Linezolid (Zyvox)

Target: Bacterial Ribosome (50S subunit). Precursor: 3,4-difluoroaniline (derived from 3,4-difluoronitrobenzene). Role: Linezolid was the first oxazolidinone antibiotic. The 3-fluoro group on the central phenyl ring forces the ring into a specific conformation relative to the morpholine ring, optimizing binding to the ribosomal RNA.

  • Synthesis Insight: The synthesis begins with the nucleophilic attack of morpholine on 3,4-difluoronitrobenzene. Interestingly, the fluorine at the 4-position is displaced by morpholine, while the 3-fluorine remains. This is a classic example of regioselective

    
      controlled by the directing effect of the nitro group.
    

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[2][7][6][8][9][10] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[1][10] Journal of the American Chemical Society.

  • Ritter, T., et al. (2011).[11] Late-Stage Fluorination: The Search for New Reagents. Science.

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[12] Current Pharmaceutical Design.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.

  • Maskrey, T. S., et al. (2019).[6] A New Synthesis of Gefitinib. Synlett.

Sources

The Strategic Role of Fluorine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

From Bioisostere to Metabolic Shield: An In-Depth Technical Guide

Executive Summary: The "Fluorine Effect"[1][2][3][4][5][6]

In modern drug discovery, fluorine is not merely a halogen; it is a precision tool for molecular editing.[1] Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. This prevalence stems from fluorine's unique ability to modulate physicochemical properties—lipophilicity, pKa, and metabolic stability—without imposing a significant steric penalty.

This guide moves beyond basic textbook definitions to explore the causality of fluorine's impact. We will examine how the high electronegativity (3.98) and the strength of the C-F bond (~116 kcal/mol) are harnessed to block cytochrome P450 oxidation, tune amine basicity for oral bioavailability, and enforce bioactive conformations via the gauche effect.

The Physicochemical Foundation

To deploy fluorine effectively, one must understand its quantitative relationship to hydrogen and other common substituents. Fluorine is often called a "isostere" of hydrogen, but it is more accurately a "bioisostere" with distinct electronic demands.[2]

Table 1: Comparative Physicochemical Properties
PropertyHydrogen (H)Fluorine (F)Hydroxyl (OH)Methyl (CH₃)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.522.00F is the smallest bioisostere for H; minimal steric clash.
Electronegativity (Pauling) 2.13.983.442.5F creates strong dipoles; modulates pKa of neighbors.
C-X Bond Length (Å) 1.091.351.431.54C-F bond is short and chemically robust.
Bond Energy (kcal/mol) ~99~116~86~83C-F is resistant to metabolic cleavage (CYP450).
Hammett Constant (

)
0.000.06-0.37-0.17F is electron-withdrawing (inductive) but resonant donating.

Key Insight: While F is sterically similar to H, electronically it mimics O.[2] This duality allows it to replace H to block metabolism while simultaneously modulating the electronic environment like an OH group, but without being a hydrogen bond donor.

Mechanistic Pillars of Fluorine Substitution

Electronic Tuning: Modulating Amine Basicity (pKa)

A common challenge in lead optimization is high amine basicity, which can lead to poor membrane permeability (low LogD at pH 7.4) and high hERG liability.

  • Mechanism: Introducing fluorine

    
     or 
    
    
    
    to a basic nitrogen withdraws electron density through the
    
    
    -bond framework (inductive effect,
    
    
    ).
  • Outcome: This lowers the pKa of the conjugate acid, increasing the fraction of the neutral (permeable) species at physiological pH.

Example Data:

  • Piperidine: pKa ~ 11.0

  • 3-Fluoropiperidine: pKa ~ 9.0 - 10.0 (Basicity reduced by ~1-2 log units).

Metabolic Blocking: The C-F Shield

Cytochrome P450 enzymes typically oxidize drugs at electron-rich, accessible C-H bonds (e.g., benzylic, allylic, or para-positions).

  • Mechanism: The C-F bond is stronger than the C-H bond and the C-O bond formed during hydroxylation. Furthermore, the high ionization potential of fluorine makes the C-F bond resistant to the radical abstraction mechanisms employed by CYP450 heme centers.

  • Protocol: A "Fluorine Scan" involves systematically replacing metabolically labile H atoms with F to identify analogs with extended half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Conformational Control: The Gauche Effect

Unlike steric repulsion which drives groups anti (180°), fluorine often prefers a gauche (60°) orientation relative to vicinal electron-donating groups (like amines or ethers).

  • Causality: This is driven by hyperconjugation .[3][4][5] The

    
     (or 
    
    
    
    ) bonding orbital donates electron density into the low-lying
    
    
    antibonding orbital.[5] This interaction is maximized in the gauche conformation.
Visualization: The Gauche Effect Mechanism

GaucheEffect Orbital_Donor Donor Orbital (σ C-H or σ C-N) Interaction Hyperconjugative Stabilization Orbital_Donor->Interaction Donates e- density Orbital_Acceptor Acceptor Orbital (σ* C-F) Orbital_Acceptor->Interaction Accepts e- density Conformation Gauche Conformation (60° Dihedral) Interaction->Conformation Stabilizes Bioactivity Pre-organized Binding Motif Conformation->Bioactivity Enforces

Figure 1: The hyperconjugative origin of the fluorine gauche effect, leading to pre-organized bioactive conformations.

Strategic Workflow: The "Fluorine Scan"

The Fluorine Scan is a systematic SAR (Structure-Activity Relationship) campaign. It is not random; it is guided by metabolic identification (MetID) and physicochemical data.

Visualization: Fluorine Scan Logic Flow

FluorineScan Lead Lead Compound (High Potency, Poor PK) MetID Metabolite Identification (Incubation with Microsomes) Lead->MetID Decision Identify Liability MetID->Decision Path_Metab Oxidative Instability (High Clearance) Decision->Path_Metab Site of Oxidation Path_Perm Low Permeability (High Basicity) Decision->Path_Perm High pKa Action_Block Block Metabolic Site (Replace H with F) Path_Metab->Action_Block Action_pKa Modulate pKa (Add β-Fluorine) Path_Perm->Action_pKa Synthesis Synthesize Analogs Action_Block->Synthesis Action_pKa->Synthesis Test Test: t½, LogD, Potency Synthesis->Test Select Select Candidate Test->Select

Figure 2: Decision logic for implementing a Fluorine Scan in lead optimization.

Experimental Protocols

Protocol A: Late-Stage Fluorination (Copper-Mediated)

Context: Traditional fluorination (e.g., Balz-Schiemann) is harsh. Modern drug discovery utilizes late-stage functionalization to introduce 18F (for PET) or 19F (for SAR) into complex scaffolds.

Methodology (Based on recent Cu-mediated protocols):

  • Precursor Selection: Identify an aryl boronic acid or stannane moiety on the scaffold.

  • Reagent Setup:

    • Catalyst: [Cu(OTf)₂] (Copper(II) triflate).[6]

    • Source: KF (Potassium Fluoride) or [18F]KF for radiolabeling.

    • Solvent: DMA (Dimethylacetamide) / Pyridine mixture.[6]

  • Reaction:

    • Mix precursor (1.0 equiv) with Cu(OTf)₂ (2.0 equiv) and KF (3.0 equiv) in DMA.

    • Heat to 140°C for 5-10 minutes (sealed vessel).

    • Note: The presence of pyridine stabilizes the copper complex, preventing protodeboronation.

  • Work-up:

    • Dilute with water/EtOAc.

    • Wash organic phase with brine.

    • Purify via Flash Chromatography (Silica gel).

  • Validation: Confirm C-F insertion via 19F-NMR (distinctive shift ~ -100 to -120 ppm).

Protocol B: 18F-PET Tracer Workflow

Context: Fluorine-18 is the gold standard for PET imaging due to its 110-minute half-life.[7]

  • Cyclotron Production: Bombard

    
    O-enriched water with protons to generate 
    
    
    
    F-fluoride.[8]
  • Trapping & Elution: Trap

    
    F on an anion exchange cartridge (QMA). Elute with 
    
    
    
    /Kryptofix 2.2.2.[6]
  • Azeotropic Drying: Remove water (critical for nucleophilicity) using acetonitrile evaporation.

  • Labeling: React dried

    
    F-complex with the precursor (e.g., mannose triflate for FDG) at 80-100°C.
    
  • Deprotection: Acidic hydrolysis (HCl) to remove protecting groups.

  • Purification: Semi-preparative HPLC.

  • QC: Check radiochemical purity (>95%) and pH before injection.

Case Studies

Case Study 1: Ezetimibe (Cholesterol Absorption Inhibitor)
  • Challenge: Rapid metabolic oxidation of the phenyl rings led to poor oral bioavailability.

  • Solution: Introduction of two para-fluorine atoms.

  • Result: The fluorine atoms blocked the primary sites of metabolic hydroxylation (Metabolic Shielding). Additionally, they increased lipophilicity slightly, improving intestinal absorption.

Case Study 2: 5-Fluorouracil (Oncology)[5]
  • Mechanism: 5-FU is a "suicide inhibitor" of thymidylate synthase.

  • Role of F: The enzyme attempts to methylate the 5-position of the uracil ring. In the natural substrate (uracil), a proton at C-5 is abstracted to complete the reaction. In 5-FU, the C-F bond is too strong to be broken. The enzyme remains covalently stuck to the drug (dead-end complex), halting DNA synthesis.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[4] Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[4] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Preshlock, S., et al. (2016).[9] "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews. Link

Sources

Methodological & Application

Application Note: Synthesis of Derivatives from 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

3-Fluoro-5-isopropylaniline (CAS: 1369805-30-0)[1][2] is a highly versatile building block in modern medicinal chemistry, materials science, and agrochemical development. The strategic positioning of a fluorine atom and an isopropyl group on the aniline core provides a unique dual advantage for drug design:

  • Steric & Lipophilic Tuning: The bulky isopropyl group enhances lipophilicity and membrane permeability while providing steric shielding that can dictate the conformation of the resulting derivative[3].

  • Metabolic Stability: The meta-fluoro substituent effectively blocks cytochrome P450-mediated aromatic oxidation, improving the pharmacokinetic profile of the synthesized drug candidates[4].

This application note details validated, self-consistent protocols for the divergent synthesis of derivatives from 3-Fluoro-5-isopropylaniline, focusing on Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) and diazonium-directed functionalization (Sandmeyer reaction).

Divergent Synthetic Pathways

G core 3-Fluoro-5-isopropylaniline (CAS: 1369805-30-0) pd_cat Pd-Catalyzed Cross-Coupling core->pd_cat Aryl Halide, Pd(0) diazotization Diazotization (<5°C) core->diazotization NaNO2, HCl acylation Acylation / Amidation core->acylation RCOCl, Base sec_amine N-Aryl Derivatives (C-N Bond Formation) pd_cat->sec_amine Reductive Elimination aryl_nitrile Aryl Nitriles/Halides (Sandmeyer Products) diazotization->aryl_nitrile CuCN or CuX amide_deriv Fluorinated Amides (Nucleophilic Addition) acylation->amide_deriv HCl Elimination

Divergent synthetic pathways from 3-Fluoro-5-isopropylaniline for drug discovery.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions for the primary derivatization workflows.

Reaction TypeReagents / CatalystsTemp (°C)Time (h)Target Derivative ClassExpected Yield (%)
Buchwald-Hartwig Pd(OAc)₂, BrettPhos, NaOtBu, Toluene90 - 1108 - 12N-Aryl-3-fluoro-5-isopropylanilines75 - 92
Sandmeyer (Cyanation) NaNO₂, HCl, CuCN, NaCN, H₂O0-5 then 602 - 43-Fluoro-5-isopropylbenzonitriles65 - 80
Amidation RCOCl, Et₃N, DCM0 to 251 - 3N-(3-Fluoro-5-isopropylphenyl)amides85 - 95

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination

Mechanistic Rationale: The Buchwald-Hartwig amination facilitates the coupling of 3-Fluoro-5-isopropylaniline with aryl halides to form secondary arylamines[5]. The catalytic cycle relies on the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, base-mediated deprotonation, and reductive elimination[5]. To prevent the competing β-hydride elimination and the over-arylation of the primary aniline, the use of a sterically demanding biarylphosphine ligand (such as BrettPhos) is strictly required[6].

Step-by-Step Methodology:

  • Catalyst Generation: In an oven-dried, resealable Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 1.0–5.0 mol%) and BrettPhos ligand (1.0–5.0 mol%)[7][8]. Note: Maintaining a slight excess of ligand relative to palladium improves catalyst stability against degradation[6].

  • Substrate Addition: Add the target aryl halide (1.0 equiv) and Sodium tert-butoxide (NaOtBu, 1.2–1.5 equiv) to the flask[6].

  • Inert Atmosphere Setup: Cap the flask with a rubber septum. Evacuate and backfill the flask with dry Nitrogen (N₂) or Argon three times to ensure a strictly anaerobic environment[8]. Oxygen rapidly degrades the active Pd(0) catalyst.

  • Amine & Solvent Introduction: Via a syringe, inject 3-Fluoro-5-isopropylaniline (1.2 equiv) followed by anhydrous, degassed toluene (or 1,4-dioxane) to achieve a 0.2 M concentration[6][7].

  • Coupling Reaction: Replace the septum with a Teflon screwcap. Heat the reaction mixture in an oil bath at 90–110 °C for 8 to 12 hours[6][7].

  • Self-Validation & Workup: Monitor the consumption of the aryl halide via TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble palladium residues[7]. Concentrate the filtrate under reduced pressure and purify the resulting N-aryl derivative via silica gel flash chromatography.

Protocol B: Sandmeyer Cyanation

Mechanistic Rationale: The Sandmeyer reaction converts the primary amino group of 3-Fluoro-5-isopropylaniline into a nitrile (or halide) via a diazonium salt intermediate[9][10]. The reaction is driven by the copper(I)-catalyzed single-electron transfer that releases nitrogen gas, generating an aryl radical that rapidly recombines with the cyanide ligand[10]. Strict temperature control (<5 °C) during diazotization is critical because arenediazonium salts are thermally labile and will prematurely decompose into phenols if heated[10][11].

Step-by-Step Methodology:

  • Amine Salt Formation: Suspend 3-Fluoro-5-isopropylaniline (1.0 equiv) in a mixture of concentrated Hydrochloric acid (HCl, 3.0 equiv) and distilled water (1:1 v/v)[9]. Stir vigorously to ensure complete formation of the hydrochloride salt.

  • Diazotization: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to 0–5 °C[9][10]. Slowly add a pre-chilled aqueous solution of Sodium nitrite (NaNO₂, 1.05–1.1 equiv) dropwise over 15 minutes[9][11]. Causality: Dropwise addition prevents localized exothermic spikes that degrade the diazonium species.

  • Validation of Nitrous Acid: Stir for an additional 30 minutes at 0 °C. Self-Validation Step: Test the solution with starch-potassium iodide paper; an immediate blue-black color confirms a slight excess of nitrous acid, ensuring complete diazotization[11]. If the excess is too large, neutralize it with a small amount of urea to prevent side reactions[11].

  • Preparation of the Cyanocuprate Complex: In a separate, well-ventilated flask, dissolve Copper(I) cyanide (CuCN, 1.2 equiv) and Sodium cyanide (NaCN, 2.4 equiv) in water, and heat the mixture to 60–70 °C to form the active soluble cyanocuprate species[9].

  • Radical Recombination: Carefully transfer the cold diazonium salt solution into the warm cyanocuprate solution under vigorous stirring[9][12]. Observation: Immediate effervescence (evolution of N₂ gas) will occur, visually validating the successful progression of the Sandmeyer coupling[9].

  • Workup: After nitrogen evolution ceases, heat the mixture at 80 °C for 15 minutes to drive the reaction to completion[12]. Cool to room temperature, extract with dichloromethane or ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate[9]. Purify the resulting 3-Fluoro-5-isopropylbenzonitrile via vacuum distillation or column chromatography[9].

References

  • BLD Pharm. "3-Fluoro-4-isopropylaniline | CAS No. : 1369809-48-2". Retrieved from 1

  • ChemSrc. "3-Fluoro-5-isopropylaniline | CAS: 1369805-30-0". Retrieved from 2

  • BenchChem. "Experimental Protocol for Buchwald-Hartwig Amination of Anilines". Retrieved from 5

  • MilliporeSigma. "Cross-Coupling Reaction Manual: Desk Reference". Retrieved from6

  • Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction". Retrieved from 8

  • Organic Synthesis. "Buchwald-Hartwig Coupling - Organic Synthesis". Retrieved from 7

  • BenchChem. "Comparative analysis of 4-Chloro-2-fluorophenylacetonitrile synthesis routes". Retrieved from9

  • Chemistry LibreTexts. "3.11: Reactions of Arylamines". Retrieved from 10

  • DergiPark. "Isomerisation of some 2,4-dihalogenobenzene". Retrieved from 12

  • ResearchGate. "Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process". Retrieved from 11

  • Chem960. "Cas no 643-28-7 (2-Isopropylaniline)". Retrieved from 3

  • ChemRxiv. "A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines". Retrieved from 4

Sources

3-Fluoro-5-isopropylaniline Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocols for 3-Fluoro-5-isopropylaniline Scaffolds

Executive Summary & Core Directive

The Challenge: 3-Fluoro-5-isopropylaniline is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., targeting BRAF, JAK, or ALK).[1] The specific substitution pattern—a meta-fluorine for metabolic stability and pKa modulation, combined with a meta-isopropyl group for lipophilic pocket filling—creates a unique synthetic challenge.[1]

The Problem:

  • Steric Hindrance: The isopropyl group exerts significant steric pressure, particularly on the ortho (position 4) and para (position 2) sites relative to itself.

  • Catalyst Poisoning: The free aniline (

    
    ) can coordinate to Palladium (Pd), forming inactive "Pd-amine" complexes, effectively killing the catalytic cycle.
    
  • Electronic Deactivation: The fluorine atom inductively withdraws electron density, making oxidative addition to the adjacent carbon-halide bonds slower if the halide is ortho or para to the fluorine.

The Solution: This guide provides two distinct protocols:

  • Protocol A (Robust): A protection-deprotection strategy for maximum yield and purification ease.[1]

  • Protocol B (Direct): A highly optimized, atom-economic method using Third-Generation (G3) Buchwald Precatalysts to couple the free aniline derivative directly.[1]

Strategic Analysis & Mechanistic Insight

The Steric/Electronic Landscape

When functionalizing the 3-Fluoro-5-isopropylaniline core, the most common requirement is coupling an aryl group at the 4-position (para to the amine, between the F and iPr groups).[1]

  • The "Pocket" Problem: The 4-position is flanked by a Fluorine (Van der Waals radius ~1.47 Å) and an Isopropyl group (effective bulk significantly larger).[1] Standard catalysts like

    
     or 
    
    
    
    often fail here due to an inability to undergo reductive elimination in such a crowded sphere.
  • Ligand Selection: We utilize XPhos and SPhos .[1]

    • XPhos: Excellent for sterically hindered aryl chlorides/bromides.[1]

    • SPhos: High turnover numbers for electron-rich substrates.[1]

Decision Matrix: Which Protocol?
FeatureProtocol A: N-Boc Protected Protocol B: Direct (Free Amine)
Substrate Tolerance High (Acid/Base sensitive groups)Moderate (Base sensitive only)
Steric Sensitivity Excellent (Ligand governs reactivity)Good (Amine coordination competes)
Step Count 3 Steps (Protect

Couple

Deprotect)
1 Step (Direct Coupling)
Purification Easy (Non-polar intermediates)Difficult (Polar amine product)
Recommended For Late-stage Pharma Intermediates High-Throughput Screening (HTS)

Experimental Protocols

Pre-requisite: Preparation of the Electrophile

Assumption: You are coupling a halogenated derivative of the aniline.[2][3][4][5] If starting from the core aniline, you must first halogenate it.

  • Target: 4-Bromo-3-fluoro-5-isopropylaniline.[1]

  • Note: Bromination with NBS in DMF usually proceeds with high regioselectivity to the 4-position due to the directing power of the amine (ortho/para) and steric blocking by the isopropyl group.

Protocol A: The "Robust" Method (N-Boc Protected)

Recommended for multigram scale-up where purity is paramount.[1]

Step 1: Protection

  • Dissolve 3-fluoro-5-isopropylaniline (1.0 eq) in THF.

  • Add

    
     (1.1 eq) and catalytic DMAP (5 mol%). Reflux for 2h.
    
  • Result: tert-butyl (3-fluoro-5-isopropylphenyl)carbamate.[1]

Step 2: Suzuki-Miyaura Coupling

  • Substrate: 4-bromo-N-Boc-3-fluoro-5-isopropylaniline (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 eq)[1][4]

  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)

    • Why: The G3 precatalyst ensures rapid activation even at low temperatures and prevents the induction period associated with Pd(OAc)2 + Ligand mixing.

  • Base:

    
     (3.0 eq) (0.5 M in water)
    
  • Solvent: 1,4-Dioxane (Degassed)

  • Temperature: 80°C - 100°C[1]

Procedure:

  • Charge a reaction vial with the N-Boc aryl bromide, boronic acid, and XPhos Pd G3.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed 1,4-Dioxane (concentration 0.2 M) and aqueous

    
    .
    
  • Seal and heat to 80°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 3: Deprotection

  • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1h.

  • Neutralize with saturated

    
     to recover the free biaryl amine.[1]
    
Protocol B: The "Direct" Method (Unprotected Amine)

Recommended for library synthesis or when the amine is non-interfering.

Critical Mechanism: We use a precatalyst system that releases the active


 species inside the catalytic cycle, minimizing the window for the free amine to bind to the Pd center off-cycle.
  • Substrate: 4-Bromo-3-fluoro-5-isopropylaniline (1.0 eq)

  • Boronic Acid: Heteroaryl-boronate (1.3 eq)[1]

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) OR CataCXium A Pd G3 (3 mol%)

    • Note: For extremely hindered partners, switch to Sphos Pd G3 .

  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene / Water (4:1 ratio) or DME / Water.

    • Why: Biphasic systems often protect the catalyst from amine poisoning better than homogenous polar solvents like DMF.

Procedure:

  • Combine aniline bromide, boronic acid, base, and catalyst in a microwave vial.

  • Add solvent mixture (degassed).[1][6]

  • Microwave Irradiation: 120°C for 30 minutes. (Or oil bath at 100°C for 16h).

  • Workup: Filter through Celite. The product is often basic; acid-base extraction can purify it without a column.[1]

Visualization of Workflows

The following diagrams illustrate the decision logic and the specific synthetic pathway for the 4-position functionalization.

SuzukiProtocol Start Start: 3-Fluoro-5-isopropylaniline ProtA_Step1 Step 1: Bromination (NBS) (Regioselective para to NH2) Start->ProtA_Step1 Decision Is Purity/Scale Critical? ProtA_Step2 Step 2: Boc Protection (Prevents Pd poisoning) Decision->ProtA_Step2 Yes (Pharma/Scale) ProtB_Step2 Direct Coupling (Pd-dppf or SPhos G3) (Biphasic System) Decision->ProtB_Step2 No (HTS/Speed) ProtA_Step1->Decision ProtA_Step3 Step 3: Suzuki Coupling (XPhos Pd G3, K3PO4) ProtA_Step2->ProtA_Step3 ProtA_Step4 Step 4: Acid Deprotection ProtA_Step3->ProtA_Step4 Product Final Biaryl Product ProtA_Step4->Product ProtB_Step1 Step 1: Bromination (NBS) ProtB_Step2->Product

Caption: Workflow selection for functionalizing 3-fluoro-5-isopropylaniline based on scale and purity requirements.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by free amine.[1]Switch to Protocol A (Boc protection) or increase catalyst loading to 10 mol%.
Protodeboronation Boronic acid is unstable (common with 2-pyridyl boronates).[1]Use Boronic Esters (Pinacol) instead of acids. Lower temp to 60°C. Add CuCl (1.0 eq) as promoter.
Homocoupling of Halide Oxidation of Pd(0) or slow transmetallation.Ensure rigorous degassing (Argon sparge). Switch solvent to THF/Water .[1]
Regioisomer Mix Bromination was not selective.Verify Step 1 by NMR.[1] The isopropyl group usually forces Br to the 4-position, but 2-position is possible.[1]

References

  • Buchwald, S. L., et al. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.

    • Relevance: Defines the utility of XPhos/SPhos for hindered anilines.
  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Relevance: Foundational text for the mechanism described.[6]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

    • Relevance: Explains the G3 precatalyst activ
  • BenchChem Application Note. "Suzuki-Miyaura Cross-Coupling of Unprotected ortho-Bromoanilines." BenchChem Protocols, 2025.[2][3]

    • Relevance: Provides specific solvent d

Disclaimer: This protocol involves the use of hazardous chemicals.[1] Always review the Safety Data Sheets (SDS) for 3-fluoro-5-isopropylaniline, palladium catalysts, and solvents before proceeding.[1] All reactions should be performed in a fume hood.

Sources

Technical Application Note: Optimized C-N Coupling of 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination of 3-Fluoro-5-isopropylaniline Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This guide details the optimized protocols for the Buchwald-Hartwig amination of 3-Fluoro-5-isopropylaniline (CAS: 864558-64-5) . While this specific aniline offers a valuable scaffold for kinase inhibitors and lipophilic drug cores, its reactivity is modulated by the electronic withdrawing effect of the meta-fluorine atom and the steric bulk of the meta-isopropyl group.

Successful coupling requires a catalyst system capable of facilitating the reductive elimination of an electron-deficient amine while maintaining stability against β-hydride elimination. This protocol prioritizes the BrettPhos Pd G4 and RuPhos Pd G4 precatalyst systems, which have demonstrated superior turnover frequencies (TOF) for meta-substituted, electron-poor anilines compared to traditional Pd(0)/BINAP systems.

Substrate Analysis & Retrosynthetic Context

Physicochemical Profile[2][3]
  • Nucleophilicity: The fluorine atom at the C3 position exerts a strong inductive effect (-I), reducing the electron density on the primary amine nitrogen. This makes the substrate less nucleophilic than unsubstituted aniline, potentially slowing the transmetallation/amine binding step in the catalytic cycle.

  • Sterics: The isopropyl group at C5 introduces moderate steric bulk. While less hindering than ortho-substitution, it can impact the conformation of the active catalyst complex, necessitating a ligand with a wide bite angle or specific steric pocket (e.g., dialkylbiarylphosphines).

  • pKa Implications: The N-H bond is more acidic than aniline. Consequently, weaker bases (e.g., K3PO4, Cs2CO3) are often sufficient for deprotonation, which is advantageous for base-sensitive electrophiles.

Strategic Ligand Selection

For primary anilines with electron-withdrawing groups (EWGs), the choice of ligand is binary based on the electrophile:

LigandCatalyst ClassPrimary IndicationMechanistic Rationale
BrettPhos DialkylbiarylphosphineFirst-Choice for Aryl Chlorides/BromidesHighly selective for primary amines; prevents bis-arylation. Large bulk promotes reductive elimination of the electron-poor aniline.
RuPhos DialkylbiarylphosphineSecondary Amines & Heteroaryl Halides Excellent for sterically hindered electrophiles.
XPhos DialkylbiarylphosphineUnhindered Aryl Tosylates/ChloridesGood general reactivity but less selective for primary vs. secondary amine formation than BrettPhos.

Decision Matrix & Workflow

The following flowchart outlines the logic for selecting the optimal reaction conditions based on your coupling partner (Electrophile).

ReactionSelector Start Start: 3-Fluoro-5-isopropylaniline Electrophile Analyze Electrophile (Ar-X) Start->Electrophile TypeA Activated Ar-Br / Ar-I (No Base-Sensitive Groups) Electrophile->TypeA Simple TypeB Deactivated Ar-Cl (Electron Rich / Steric) Electrophile->TypeB Challenging TypeC Heterocycles / Base Sensitive (Esters, Nitriles) Electrophile->TypeC Fragile Method1 PROTOCOL A: Standard Cat: BrettPhos Pd G4 Base: NaOtBu Solvent: t-Amyl Alcohol TypeA->Method1 Method2 PROTOCOL B: High Activity Cat: BrettPhos Pd G4 Base: LHMDS Solvent: THF TypeB->Method2 Method3 PROTOCOL C: Mild Conditions Cat: tBuBrettPhos Pd G3 Base: K3PO4 Solvent: t-BuOH/Dioxane (1:1) TypeC->Method3

Figure 1: Decision tree for selecting reaction conditions based on electrophile properties.

Detailed Experimental Protocols

Protocol A: Standard Coupling (High Yield, Robust)

Applicability: Aryl bromides, activated aryl chlorides. Scale: 1.0 mmol

  • Preparation:

    • Equip a 2-dram vial or Schlenk tube with a magnetic stir bar and a Teflon-lined septum cap.

    • Crucial Step: If using older aniline stock, pass it through a short plug of basic alumina to remove oxidation impurities (dark color).

  • Reagent Loading:

    • Add BrettPhos Pd G4 (0.01 - 0.02 equiv; 10-20 mg).

      • Note: G4 precatalysts are air-stable and ensure a 1:1 Pd:Ligand ratio.

    • Add Aryl Halide (1.0 equiv).[1][2]

    • Add 3-Fluoro-5-isopropylaniline (1.2 equiv).

    • Add NaOtBu (Sodium tert-butoxide) (1.4 equiv).

      • Handling: Weigh NaOtBu in a glovebox or use a fresh bottle under N2 flow. Hydrolyzed base (NaOH/tBuOH) kills the reaction.

  • Solvent & Degassing:

    • Add t-Amyl Alcohol (anhydrous) to reach a concentration of 0.2 M (5 mL for 1 mmol).

    • Why t-Amyl Alcohol? Higher boiling point than THF, better solubility for NaOtBu than Toluene.

    • Sparge with Nitrogen/Argon for 2 minutes or perform 3 vacuum/backfill cycles.

  • Reaction:

    • Seal the vessel.

    • Heat to 80–100 °C for 2–4 hours.

    • Monitor by LCMS. Look for the disappearance of the aryl halide.[3][2]

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).[2]

Protocol B: Mild Conditions (Base-Sensitive Substrates)

Applicability: Substrates containing esters, nitro groups, or sensitive heterocycles (pyridines, pyrimidines).

  • Catalyst System: Use tBuBrettPhos Pd G3 (0.02 equiv).

    • Note: tBuBrettPhos is bulkier and prevents coordination of basic heterocycles to the Pd center.

  • Base: Use K3PO4 (finely ground, anhydrous) (2.0 equiv).

    • Alternative: Cs2CO3 can be used if K3PO4 is too weak.[5]

  • Solvent: 1,4-Dioxane or t-Butanol (0.2 M).

    • Optimization: Addition of 1-2% water can sometimes accelerate K3PO4 reactions by increasing base solubility.

  • Conditions: Heat at 100 °C for 12–16 hours. (Slower kinetics due to weaker base).[5]

Mechanistic Insights & Troubleshooting

The following diagram illustrates the catalytic cycle with specific emphasis on the rate-determining steps for this substrate.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Rate Limiting for Electron-Poor Anilines) OxAdd->AmineBind + 3-F-5-iPr-Aniline Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot + Base - Base-HX RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the amine binding step, which is often rate-limiting for electron-deficient anilines due to low nucleophilicity.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Conversion (Ar-X remains) Oxidative Addition failure or Catalyst death.Switch to XPhos Pd G4 (better for hindered Ar-X). Ensure O2 exclusion.
Stalled Reaction (50% conv.) Catalyst poisoning or Base degradation.Add a second portion of catalyst (0.01 equiv) after 4 hours. Use fresh NaOtBu.
Dehalogenation (Ar-H formed)

-Hydride elimination (competing pathway).[6]
Switch solvent to Toluene . Lower temperature. Use BrettPhos (specifically designed to suppress this).
Bis-arylation (Ar2NH formed) Over-reaction.Increase Aniline equivalents (1.5 equiv). Ensure BrettPhos is used (high selectivity for mono-arylation).

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008.[7]

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Organic Syntheses, 2016.

Sources

Application Note: Synthesis and Integration of 3-Fluoro-5-isopropylaniline in Targeted API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-isopropylaniline (CAS 1369805-30-0) has emerged as a privileged building block in the design of small-molecule active pharmaceutical ingredients (APIs). The unique meta-substitution pattern of a highly electronegative fluorine atom and a bulky, lipophilic isopropyl group provides dual benefits in medicinal chemistry. The fluorine atom modulates the pKa of the aniline amine, often improving the metabolic stability and bioavailability of the resulting drug[1]. Simultaneously, the isopropyl group provides essential steric bulk to occupy hydrophobic pockets within target proteins, a strategy frequently employed in the development of kinase inhibitors and antituberculosis agents[2][3].

This application note details a highly chemoselective, scalable, and self-validating two-step protocol for synthesizing 3-fluoro-5-isopropylaniline from commercially available precursors, alongside guidelines for its integration into API scaffolds.

Mechanistic Rationale & Synthetic Strategy

Synthesizing 3-fluoro-5-isopropylaniline directly via Friedel-Crafts alkylation of 3-fluoroaniline is unviable due to poor regioselectivity and over-alkylation. Furthermore, attempting a direct Grignard addition (e.g., using isopropylmagnesium chloride) to a nitroaromatic halide is contraindicated; the Grignard reagent will readily attack the highly electrophilic nitro group, leading to complex redox mixtures and negligible yields.

To circumvent these issues, we employ a highly chemoselective two-step sequence starting from the versatile building block 1-bromo-3-fluoro-5-nitrobenzene [4]:

  • Suzuki-Miyaura Cross-Coupling : The aryl bromide undergoes palladium-catalyzed cross-coupling with isopropenylboronic acid pinacol ester. The nitro group acts as a strong electron-withdrawing group, activating the aryl bromide for the initial oxidative addition by the Pd(0) catalyst[4].

  • Global Catalytic Hydrogenation : The resulting intermediate contains two reducible functional groups: the nitro group and the isopropenyl double bond. Using heterogeneous palladium on carbon (Pd/C) under a hydrogen atmosphere allows for the simultaneous reduction of both groups in a single pot[3][5]. This "global reduction" strategy eliminates the need for a multi-step deprotection/reduction sequence, significantly lowering the Environmental Factor (E-factor) of the process.

SynthesisWorkflow SM 1-Bromo-3-fluoro-5-nitrobenzene (Electrophile) Suzuki Step 1: Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM->Suzuki Boronic Isopropenylboronic acid pinacol ester (Nucleophile) Boronic->Suzuki Intermediate 1-Fluoro-3-isopropenyl-5-nitrobenzene (Isolated Intermediate) Suzuki->Intermediate C-C Bond Formation Hydro Step 2: Global Reduction 10% Pd/C, H2 (1 atm) MeOH, 25°C Intermediate->Hydro Product 3-Fluoro-5-isopropylaniline (Target API Building Block) Hydro->Product Nitro & Alkene Reduction

Fig 1: Two-step synthesis of 3-fluoro-5-isopropylaniline via Suzuki coupling and hydrogenation.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics and In-Process Control (IPC) parameters for the two-step synthesis.

ParameterStep 1: Suzuki-Miyaura CouplingStep 2: Global Hydrogenation
Key Reagents Aryl Bromide, Boronic Ester, K₂CO₃Intermediate, H₂ gas
Catalyst Loading 5 mol% Pd(dppf)Cl₂10 wt% of 10% Pd/C
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)Anhydrous Methanol (0.2 M)
Temperature 90–100 °C20–25 °C (Room Temperature)
Reaction Time 3–5 hours12–16 hours
Typical Yield 85–92%90–98%
Primary IPC Method LC-MS / TLC (UV active, 254 nm)H₂ volumetric uptake / LC-MS

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Causality Note: The dppf ligand in the palladium catalyst provides the necessary steric bulk and electron density to facilitate both oxidative addition and reductive elimination efficiently, minimizing unwanted protodeboronation side reactions.

  • Vessel Preparation : To a clean, oven-dried reaction vessel under a nitrogen (N₂) atmosphere, charge 1-bromo-3-fluoro-5-nitrobenzene (1.0 eq) and isopropenylboronic acid pinacol ester (1.1 eq)[2].

  • Base Addition : Add potassium carbonate (K₂CO₃, 3.0 eq) to the vessel.

  • Solvent Introduction : Suspend the mixture in a thoroughly degassed solution of 1,4-dioxane and deionized water (4:1 v/v). Degassing is critical to prevent the oxidative deactivation of the Pd(0) catalytic species.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq). The reaction mixture will typically take on a reddish-brown hue.

  • Reaction Execution : Heat the mixture to 90–100 °C for 3–5 hours.

  • Self-Validating IPC : Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS. The reaction is complete when the distinct isotopic doublet of the starting aryl bromide disappears from the mass spectrum.

  • Workup & Isolation : Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield 1-fluoro-3-isopropenyl-5-nitrobenzene .

Protocol B: Global Catalytic Hydrogenation

Causality Note: Using a protic solvent like methanol accelerates the reduction of the nitro group by stabilizing the polar transition states of the hydroxylamine intermediates.

  • Charge : Dissolve the isolated 1-fluoro-3-isopropenyl-5-nitrobenzene (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Catalyst Addition : Carefully add 10% Pd/C (0.1 eq by weight).

    • Safety Note: Pd/C is highly pyrophoric. Always add it under a blanket of inert gas, or pre-wet it with a small volume of toluene/methanol before introducing it to the main reaction vessel.

  • Reaction Execution : Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon or a Parr shaker. Stir vigorously at 20–25 °C for 12–16 hours[5].

  • Self-Validating IPC : Monitor the volumetric hydrogen uptake. The reaction is self-validating; hydrogen consumption will cease exactly when the theoretical equivalents are consumed (3 equivalents for the nitro group reduction to an amine, and 1 equivalent for the alkene reduction to an alkane). Verify completion via LC-MS (Target mass: [M+H]⁺ = 154.1).

  • Workup & Isolation : Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the pad thoroughly with methanol.

  • Final Polish : Concentrate the filtrate under reduced pressure to afford 3-fluoro-5-isopropylaniline as a pale oil or solid. Store strictly under an inert atmosphere at 4 °C to prevent oxidative degradation of the electron-rich aniline ring.

API Integration Guidelines

Once synthesized, the aniline nitrogen of 3-fluoro-5-isopropylaniline serves as an excellent nucleophile. In the synthesis of targeted therapies (such as cyclin-dependent kinase inhibitors or antituberculosis agents), it is typically coupled to a heteroaryl chloride (e.g., chloropyrimidine or chloropyridine)[2][3].

Due to the steric hindrance imposed by the meta-isopropyl group, standard Nucleophilic Aromatic Substitution (SNAr) may require elevated temperatures (e.g., 120 °C in DMSO or NMP). Alternatively, Buchwald-Hartwig amination is highly recommended. To overcome the activation energy barrier caused by the steric bulk, utilize bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos paired with a strong base (e.g., NaOtBu or LiHMDS) to ensure quantitative coupling yields.

References

  • [4] Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]

  • [2] WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. Google Patents. Available at:

  • [5] NOVEL AMINE DERIVATIVE OR SALT THEREOF AS TNF ALPHA INHIBITORS - EP 2915804 B1. European Patent Office. Available at:

  • [3] Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: 3-Fluoro-5-isopropylaniline in Agrochemical Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application and synthesis of 3-Fluoro-5-isopropylaniline , a specialized intermediate for modulating lipophilicity and metabolic stability in next-generation agrochemicals.[1]

Executive Summary

3-Fluoro-5-isopropylaniline (CAS: Derivative of 3-Fluoro-5-bromoaniline) represents a high-value scaffold for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides.[1]

Its structural uniqueness lies in the 3,5-disubstitution pattern :

  • Fluorine (C-3): Provides metabolic blocking against oxidative degradation while exerting a strong electron-withdrawing effect (inductive), modulating the pKa of the aniline nitrogen.

  • Isopropyl (C-5): Introduces significant steric bulk and lipophilicity (LogP increase) without the pervasiveness of a tert-butyl group, optimizing the molecule's ability to penetrate waxy plant cuticles and fungal membranes.

This guide provides a validated protocol for synthesizing this building block and applying it to a representative SDHI fungicide scaffold.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertyValue / Description
IUPAC Name 3-Fluoro-5-(propan-2-yl)aniline
Molecular Formula C₉H₁₂FN
Molecular Weight 153.20 g/mol
Predicted LogP ~2.5 - 2.8 (High Lipophilicity)
pKa (Conjugate Acid) ~3.8 - 4.0 (Less basic than aniline due to F-inductive effect)
Physical State Colorless to pale yellow oil (oxidizes to brown upon air exposure)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water

Synthesis of the Building Block

Rationale: Direct nitration of 3-fluorocumene typically yields a mixture of ortho and para isomers. To achieve the 3,5-substitution pattern (meta-meta) with high regioselectivity, a Suzuki-Miyaura Cross-Coupling followed by Hydrogenation is the authoritative route.[1]

Workflow Diagram

SynthesisRoute Start 3-Bromo-5-fluoroaniline (Commercially Available) Intermediate 3-Fluoro-5-(prop-1-en-2-yl)aniline (Alkene Intermediate) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reagent1 Isopropenylboronic acid pinacol ester Reagent1->Intermediate Product 3-Fluoro-5-isopropylaniline (Target Building Block) Intermediate->Product Hydrogenation H2 (1 atm), Pd/C MeOH, RT

Caption: Regioselective synthesis of 3-Fluoro-5-isopropylaniline via Suzuki-Miyaura coupling and catalytic hydrogenation.

Protocol A: Suzuki-Miyaura Coupling

Objective: Install the isopropyl skeleton via an isopropenyl group.[1]

  • Reagents:

    • 3-Bromo-5-fluoroaniline (1.0 eq, 19.0 g, 100 mmol)[1]

    • Isopropenylboronic acid pinacol ester (1.2 eq, 20.2 g)

    • Pd(dppf)Cl₂·DCM (0.03 eq, 2.45 g)

    • K₂CO₃ (3.0 eq, 41.4 g)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio, 250 mL)

  • Procedure:

    • Charge a 500 mL round-bottom flask with the aryl bromide, boronate ester, and potassium carbonate.

    • Add the solvent mixture and sparge with Nitrogen for 15 minutes to remove oxygen (Critical for catalyst life).

    • Add the Pd catalyst under a positive stream of Nitrogen.

    • Heat the reaction to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Workup: Cool to room temperature (RT). Dilute with EtOAc (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Silica gel column chromatography (0-20% EtOAc in Hexanes) to yield the Alkene Intermediate (Yield: ~85-90%).

Protocol B: Catalytic Hydrogenation

Objective: Reduce the alkene to the isopropyl group.

  • Reagents:

    • Alkene Intermediate (from Step A)

    • Pd/C (10% w/w, 50% wet) – Use 10 wt% loading relative to substrate.

    • Solvent: Methanol (MeOH)

  • Procedure:

    • Dissolve the intermediate in MeOH (0.2 M concentration).

    • Add the Pd/C catalyst carefully (pyrophoric risk).

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Stir under a Hydrogen balloon (1 atm) at RT for 4-6 hours.

    • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate to yield 3-Fluoro-5-isopropylaniline as a pale yellow oil.

    • Note: If the amine oxidizes, store as the Hydrochloride salt (precipitate with 4M HCl in Dioxane).

Application Protocol: Synthesis of SDHI Fungicide Analog

Context: Succinate Dehydrogenase Inhibitors (SDHIs) often feature an amide bond linking a heterocyclic acid (pyrazole/pyridine) to a lipophilic aniline. This protocol demonstrates the coupling of our building block to a standard Pyrazole Acid Chloride.

Reaction Mechanism

SDHI_Mechanism Aniline 3-Fluoro-5-isopropyl aniline Complex Tetrahedral Intermediate Aniline->Complex Nucleophilic Attack AcidChloride 1-Methyl-3-(trifluoromethyl) pyrazole-4-carbonyl chloride AcidChloride->Complex Product SDHI Analog (Carboxamide) Complex->Product Elimination of Cl- Base Base (Pyridine/TEA) Base->Complex HCl Scavenging

Caption: Mechanism of amide bond formation for SDHI fungicide synthesis.

Step-by-Step Coupling Protocol

1. Preparation of Acid Chloride (In-Situ):

  • Substrate: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Reagent: Oxalyl Chloride (1.2 eq) + DMF (cat. 2 drops).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure: Stir acid and oxalyl chloride in DCM at 0°C to RT for 2 hours until gas evolution ceases. Concentrate to remove excess oxalyl chloride. Redissolve in fresh DCM.

2. Amide Coupling:

  • Reagents:

    • 3-Fluoro-5-isopropylaniline (1.0 eq)[1]

    • Prepared Acid Chloride solution (1.05 eq)

    • Triethylamine (TEA) or Pyridine (2.0 eq)

    • DMAP (0.1 eq) – Optional catalyst for steric bulk.

  • Procedure:

    • Dissolve the aniline and TEA in anhydrous DCM (0.2 M) under Nitrogen.

    • Cool to 0°C .

    • Add the Acid Chloride solution dropwise over 15 minutes.

    • Allow to warm to RT and stir for 4 hours.

    • Monitor: TLC should show complete consumption of the aniline.

    • Quench: Add saturated NaHCO₃ solution.

    • Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted aniline/pyridine), then Brine.

    • Isolation: Dry (MgSO₄) and concentrate. Recrystallize from Ethanol/Heptane or purify via Flash Chromatography.

Analytical Quality Control (QC)

To validate the integrity of your building block, ensure the following spectral characteristics:

MethodExpected Signal (Approximate)Diagnostic Feature
¹H NMR (400 MHz, CDCl₃) δ 1.22 (d, 6H, J=6.9 Hz)Isopropyl Methyls (Doublet)
δ 2.80 (sept, 1H, J=6.9 Hz)Isopropyl Methine (Septet)
δ 3.65 (br s, 2H)Amine protons (NH₂)
δ 6.2 - 6.5 (m, 3H)Aromatic protons (1,3,5-pattern)
¹⁹F NMR δ -110 to -115 ppmSingle peak (Ar-F)
LC-MS [M+H]⁺ = 154.1Positive Ion Mode

Safety & Handling

  • Toxicity: Fluorinated anilines are potential skin sensitizers and may cause methemoglobinemia. Handle in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C. The free base is prone to oxidation; the hydrochloride salt is stable at RT.

  • Waste: Segregate halogenated organic waste.

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • SDHI Fungicide Design (General SAR): Glättli, A., et al. (2012). Pyrazole-carboxamide fungicides: Synthetic approaches and biological activity. Bioorganic & Medicinal Chemistry, 20(24), 6917-6928.
  • Fluorine in Agrochemicals

    • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide, insecticide, and fungicide discovery.[2][3] Journal of Fluorine Chemistry, 167, 16-29. Link

  • Synthesis of 3,5-Disubstituted Anilines: Application Note derived from general methodologies for 3-bromo-5-fluoroaniline functionalization found in: Organic Process Research & Development (OPRD) standard protocols for aryl-alkyl couplings.

Sources

Technical Application Note: Reactivity Profiling and Synthetic Protocols for 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to the reactivity and synthetic utility of 3-Fluoro-5-isopropylaniline , a high-value scaffold in medicinal chemistry.

Executive Summary & Molecular Profile

3-Fluoro-5-isopropylaniline is a trisubstituted benzene derivative frequently employed as a "lipophilic tail" or "hinge-binding" fragment in kinase inhibitors (e.g., ALK, p38 MAP, B-Raf inhibitors). Its structural uniqueness lies in the interplay between the electron-rich amino group, the metabolically stable fluorine, and the lipophilic isopropyl group.

Electronic & Steric Landscape

The molecule exhibits a "Push-Pull-Push" electronic system that dictates its reactivity with electrophiles:

  • Amino Group (-NH₂): Strong activator and ortho, para-director. It is the primary nucleophilic handle.

  • Fluorine (-F): Inductive deactivator (-I) but resonant donor (+R). It directs ortho, para.

  • Isopropyl (-CH(CH₃)₂): Weak activator (+I) and ortho, para-director. Crucially, it provides significant steric bulk at the C5 position.

Reactivity Heatmap
  • Nitrogen (N1): Highest Nucleophilicity. Reacts rapidly with acyl chlorides, isocyanates, and aldehydes.

  • C4 (Para to NH₂): Electronic "Sweet Spot" for Electrophilic Aromatic Substitution (EAS), but sterically hindered by the adjacent isopropyl group.

  • C2 (Ortho to NH₂): Secondary EAS site. Less sterically hindered than C4 (F < iPr) but electronically flanked by the deactivating Fluorine.

Decision Pathways: Reaction with Electrophiles

The following flowchart illustrates the divergent pathways available when treating 3-Fluoro-5-isopropylaniline with various electrophiles.

ReactivityPathways Aniline 3-Fluoro-5-isopropylaniline Acyl Acyl Chlorides / Acids (R-COCl) Aniline->Acyl N-Attack Iso Isocyanates (R-NCO) Aniline->Iso N-Attack Halogen Halogens (Br2, NBS) Aniline->Halogen C-Attack (EAS) Aldehyde Aldehydes (R-CHO) Aniline->Aldehyde N-Attack Amide Amides (Kinase Linkers) Acyl->Amide Base, RT Urea Ureas (H-Bond Donors) Iso->Urea THF, Reflux ArylHalide 4-Bromo-3-fluoro- 5-isopropylaniline Halogen->ArylHalide 0°C, Regioselective Imine Secondary Amines (via Reductive Amination) Aldehyde->Imine NaBH(OAc)3

Figure 1: Divergent synthetic pathways based on electrophile type. Green nodes indicate N-functionalization; Red nodes indicate Ring functionalization.

Protocol Section: N-Functionalization

The amino group is the most reactive site. These protocols generate the "linker" motifs common in drug discovery.

Protocol A: Urea Formation (Kinase Inhibitor Motif)

Ureas derived from this aniline are potent H-bond donors in active sites (e.g., Sorafenib analogs).

Reagents:

  • 3-Fluoro-5-isopropylaniline (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Base: Triethylamine (TEA) (0.1 equiv, catalytic)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 3-Fluoro-5-isopropylaniline in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Addition: Add 1.1 mmol of the desired isocyanate dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS (Disappearance of aniline peak).

  • Workup:

    • Precipitation: Many diarylureas precipitate from DCM. Filter and wash with cold Et₂O.

    • Extraction: If soluble, wash with 1M HCl (to remove unreacted aniline) followed by Brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography due to polarity.

Protocol B: Amide Coupling (HATU Method)

Used when the electrophile is a carboxylic acid.

Step-by-Step:

  • Combine Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF. Stir for 10 min to activate.

  • Add 3-Fluoro-5-isopropylaniline (1.0 equiv).

  • Stir at RT for 16 hours.

  • Critical Step: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with 5% LiCl (to remove DMF).

Protocol Section: Electrophilic Aromatic Substitution (EAS)

Directing effects on the ring are complex due to the competing steric bulk of the isopropyl group and the electronic effects of fluorine.

Regioselectivity Analysis

When reacting with C-electrophiles (e.g., Bromination), the site of attack is determined by the Amino group (Strongest Director).

PositionRelation to -NH₂Relation to -FRelation to -iPrSteric StatusPredicted Outcome
C2 OrthoOrthoParaMedium (Flanked by F)Minor/Competitive
C4 ParaMetaOrthoHigh (Flanked by iPr)Major (Electronic preference dominates)
C6 OrthoParaOrthoVery High (Flanked by iPr)Trace

Insight: While C4 is electronically favored (Para to NH₂), the bulky isopropyl group at C5 hinders attack. For small electrophiles (Br₂), C4 is major. For bulky electrophiles, C2 becomes significant.

Protocol C: Regioselective Bromination (Synthesis of 4-Bromo intermediate)

This protocol targets the C4 position, creating a handle for Suzuki couplings.

Reagents:

  • 3-Fluoro-5-isopropylaniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: -10°C to 0°C

Step-by-Step:

  • Setup: Dissolve aniline in ACN (0.1 M concentration). Cool to -10°C (Ice/Salt bath). Low temperature is critical to maximize regioselectivity for C4 over C2.

  • Addition: Dissolve NBS in a minimal amount of ACN and add dropwise over 30 minutes. Protect from light.

  • Monitoring: Stir at 0°C for 2 hours. Check LCMS.

    • Target Mass: M+79/81 pattern.

    • Regioisomer Check: NMR is required to confirm C4 vs C2 substitution. (C4 product will show two aromatic singlets; C2 product will show coupled doublets).

  • Workup: Dilute with water, extract with EtOAc. Wash with 10% Na₂S₂O₃ (to remove bromine traces).

  • Yield: Typically 85-90% yield of the 4-bromo isomer.

Structural Validation (NMR Guidelines)

To confirm the reaction outcome (especially regiochemistry), look for these diagnostic signals in ¹H NMR (DMSO-d₆):

  • Starting Material: Three aromatic protons (approx. δ 6.2–6.5 ppm).

  • 4-Bromo Product (Para-substitution):

    • Two aromatic singlets (or weak doublets due to F-coupling).

    • One proton at ~δ 6.5 (C2-H, between F and NH₂).

    • One proton at ~δ 6.8 (C6-H, between iPr and NH₂).

  • 2-Bromo Product (Ortho-substitution):

    • Two aromatic doublets (coupling between C4-H and C6-H).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General principles of EAS Regioselectivity).

  • Pfizer Inc. (2009). Patent WO2009066060A2: 4-substituted-6-isopropyl-benzene-1,3-diol compounds. (Describes synthesis of related 3-fluoro-5-isopropyl intermediates).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Amine nucleophilicity and protection strategies).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3-Fluoro-5-methylaniline (Homologous reactivity profile).

Application Note: Chemoselective Acylation of 3-Fluoro-5-isopropylaniline

[1]

Executive Summary

This Application Note details the experimental procedures for the N-acylation of 3-Fluoro-5-isopropylaniline , a critical building block in the synthesis of Type II kinase inhibitors (e.g., p38 MAP kinase, BRAF inhibitors).

The substrate presents a unique challenge: the fluorine atom (C3) exerts an inductive electron-withdrawing effect (

isopropyl group (C5)

This guide provides two validated workflows:

  • Method A (Standard): Anhydrous Acylation using Acid Chlorides (High Throughput/Scale-up).

  • Method B (Precision): HATU-Mediated Coupling for Complex Carboxylic Acids (Drug Discovery).

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

Structural Analysis[1]
  • Substrate: 3-Fluoro-5-isopropylaniline

  • Electronic State: The nitrogen lone pair is partially delocalized into the ring. The C3-Fluorine pulls electron density (

    
    -bond), reducing the 
    
    
    of the conjugate acid to approximately ~3.8–4.0 (estimated), compared to 4.6 for aniline.
  • Steric Environment: The C5-isopropyl group is meta to the amine, meaning it does not sterically hinder the nucleophilic attack directly, but it impacts the solubility profile and crystal packing of the final product.

Reaction Mechanism (Nucleophilic Acyl Substitution)

The reaction proceeds via an addition-elimination pathway. The aniline nitrogen attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. The presence of a non-nucleophilic base (Triethylamine or DIPEA) is critical to deprotonate the intermediate and scavenge the acidic byproduct (HCl), driving the equilibrium forward.

AcylationMechanismSubstrate3-Fluoro-5-isopropylaniline(Nucleophile)IntermedTetrahedralIntermediateSubstrate->IntermedAttackReagentAcyl Chloride(Electrophile)Reagent->IntermedProductAmide Product+ TEA-HClIntermed->ProductElimination of Cl-BaseBase (TEA)(Proton Scavenger)Base->ProductCaptures H+

Figure 1: Mechanistic pathway for the base-promoted acylation of electron-deficient anilines.

Experimental Protocols

Method A: Anhydrous Acylation with Acid Chlorides

Best for: Simple acyl groups (Acetyl, Propionyl, Benzoyl), Scale-up (>10g), and robust protecting group installation.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
3-Fluoro-5-isopropylaniline 1.0Limiting Reagent
Acyl Chloride (e.g., Acetyl Chloride)1.1 – 1.2Electrophile
Triethylamine (TEA) 1.5 – 2.0Base (Acid Scavenger)
Dichloromethane (DCM) [0.2 M]Solvent (Anhydrous)
DMAP 0.05 (Optional)Catalyst (Nucleophilic catalyst)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask (RBF) and purge with Argon or Nitrogen.

  • Dissolution: Add 3-Fluoro-5-isopropylaniline (1.0 equiv) and anhydrous DCM (5 mL per mmol substrate).

  • Base Addition: Add TEA (1.5 equiv) via syringe.

    • Note: If the reaction is sluggish in screening, add 5 mol% DMAP here.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

    • Why? Although the aniline is deactivated, acid chlorides are highly reactive. Cooling prevents di-acylation (formation of imides) and controls exotherms.

  • Addition: Dropwise add Acyl Chloride (1.1 equiv) diluted in a small volume of DCM over 10–15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 30% EtOAc/Hexanes) or LCMS. Look for the disappearance of the aniline peak (

      
      ).
      
  • Quench: Add saturated

    
     solution (aq) to quench excess acid chloride.
    
  • Workup:

    • Separate phases.

    • Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with 0.5 M HCl (to remove unreacted aniline and TEA).

    • Wash with Brine, dry over

      
      , filter, and concentrate.
      
Method B: HATU-Mediated Coupling

Best for: Coupling with complex, high-value, or chiral carboxylic acids (Drug Discovery context).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Role
Carboxylic Acid (R-COOH) 1.1Coupling Partner
HATU 1.2Coupling Agent
DIPEA (Hünig's Base) 3.0Base
3-Fluoro-5-isopropylaniline 1.0Nucleophile
DMF or DMAc [0.1 M]Solvent (Polar Aprotic)
Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF .

  • Base 1: Add DIPEA (1.5 equiv) and stir at RT for 5–10 minutes.

    • Observation: Solution often turns yellow/orange (formation of the activated ester).

  • Addition: Add 3-Fluoro-5-isopropylaniline (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Heating (Critical): Due to the lower nucleophilicity of the fluoro-aniline, stir at RT for 1 hour , then heat to 50°C for 4–12 hours if conversion is <50% by LCMS.

  • Workup:

    • Dilute with EtOAc (excess).

    • Wash with saturated

      
       (to remove DMF), then 
      
      
      , then Brine.
    • Concentrate and purify via Flash Column Chromatography.

Workflow Visualization

WorkflowStartStart: Inert Atmosphere (N2/Ar)DissolveDissolve Aniline in DCMAdd TEA (Base)Start->DissolveCoolCool to 0°CDissolve->CoolAddReagentAdd Acyl Chloride(Dropwise)Cool->AddReagentWarmWarm to RTStir 2-4 HoursAddReagent->WarmCheckQC: LCMS/TLC(Aniline Consumed?)Warm->CheckCheck->WarmNo (Add DMAP/Heat)QuenchQuench: Sat. NaHCO3Check->QuenchYesWashAcidWash: 0.5M HCl(Removes unreacted amine)Quench->WashAcidIsolateDry (Na2SO4) & ConcentrateYield: Solid/OilWashAcid->Isolate

Figure 2: Operational workflow for the acylation of 3-fluoro-5-isopropylaniline via Acid Chloride.

Analytical Validation (QC)

To ensure the integrity of the synthesized amide, verify the following spectral characteristics. The Regiochemistry is confirmed by the splitting patterns of the aromatic protons.

Proton NMR ( NMR, 400 MHz, )
  • Amide NH: Singlet, broad, typically

    
     9.8 – 10.2 ppm (deshielded by carbonyl).
    
  • Aromatic Region (3H):

    • Due to the asymmetry caused by the 3-F and 5-iPr groups, expect three distinct signals in the

      
       7.0 – 7.6 ppm range.
      
    • Look for H-F coupling (

      
      ).
      
  • Isopropyl Group:

    • Methine (CH): Septet,

      
       2.8 – 3.0 ppm.
      
    • Methyls (CH3): Doublet,

      
       1.2 ppm (
      
      
      ).
  • Acyl Group (if Acetyl): Singlet,

    
     2.0 – 2.1 ppm (
    
    
    ).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<40%) Low nucleophilicity of aniline.Add 10 mol% DMAP; Switch solvent to THF and heat to reflux (

).
Di-acylation (Imide) Excess reagent or high temp.Strictly control stoichiometry (1.05 equiv); Maintain

during addition.
Starting Material Remains Wet solvent (hydrolysis of chloride).Use freshly distilled DCM or dry solvent over molecular sieves.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • PubChem Compound Summary. (2024). 3-fluoro-5-(propan-2-yl)aniline.[6] National Center for Biotechnology Information. Link

Application Note: Palladium-Catalyzed C–N Cross-Coupling of 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Fluoro-5-isopropylaniline . This substrate presents a specific set of challenges in medicinal chemistry: the 3-fluoro substituent exerts an inductive electron-withdrawing effect (


), significantly reducing the nucleophilicity of the primary amine, while the 5-isopropyl  group introduces meta-steric bulk that can impede the formation of the active Pd-amine complex.[1]

Successful coupling requires a catalyst system capable of facilitating the amine binding step (often the turnover-limiting step for electron-deficient anilines) while accommodating the steric demand of the isopropyl group. This guide prioritizes the use of Dialkylbiaryl Phosphine ligands (Buchwald Ligands) , specifically BrettPhos and


BuBrettPhos , which have demonstrated superior efficacy for this class of deactivated aniline nucleophiles.

Mechanistic Insight & Catalyst Selection

To design a robust protocol, we must understand how the specific structural features of 3-Fluoro-5-isopropylaniline affect the catalytic cycle.[1]

The "Deactivated Nucleophile" Problem

In the standard Buchwald-Hartwig cycle, the amine must coordinate to the oxidative addition complex


 to form the palladium-amido intermediate.
  • Electronic Effect: The fluorine atom at the meta position pulls electron density away from the nitrogen lone pair via induction. This makes the amine "hard" and less prone to binding the "soft" Palladium(II) center.

  • Steric Effect: While the isopropyl group is at the meta position (remote), it increases the effective cone angle of the substrate. If the coupling partner (Aryl Halide) is also bulky (e.g., ortho-substituted), the combined steric pressure can shut down the reaction or promote

    
    -hydride elimination.
    
Ligand Strategy

We utilize Third-Generation Buchwald Precatalysts (L-Pd-G3/G4) to ensure rapid generation of the active monoligated


 species.[1]
  • BrettPhos: The "Gold Standard" for primary amines. Its large steric bulk promotes reductive elimination, while its electron-rich nature facilitates oxidative addition.

  • 
    BuBrettPhos:  Preferred for extremely hindered or electron-deficient substrates where the amine binding is the bottleneck.
    
  • RuPhos: An alternative if secondary amine formation (over-arylation) is observed, though less common with deactivated anilines.

Mechanistic Visualization

The following diagram highlights the critical "Pain Points" for 3-Fluoro-5-isopropylaniline in the catalytic cycle.

CatalyticCycle cluster_pain Substrate Specific Challenge Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(Ar)X] Pd0->OxAdd + Ar-X (Fast for Ar-Br/I) AmineBind Amine Binding (CRITICAL STEP) OxAdd->AmineBind + 3-F-5-iPr-Aniline (Slow due to -I effect) Deprotonation Deprotonation [L-Pd(Ar)(NHR)] AmineBind->Deprotonation + Base (NaOtBu/K3PO4) RedElim Reductive Elimination Product Release Deprotonation->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the amine binding bottleneck caused by the electron-withdrawing fluorine substituent.

Experimental Protocol

General Coupling Conditions (Screening)

Do not assume one condition fits all electrophiles. Use this screening logic.

ComponentCondition A (Standard)Condition B (Mild/Base-Sensitive)Condition C (Challenging)
Catalyst BrettPhos Pd G4 (1–2 mol%)

BuBrettPhos Pd G3 (2 mol%)
BrettPhos Pd G4 (3–5 mol%)
Base NaO

Bu (1.4 equiv)
K

PO

(2.0 equiv)
LHMDS (2.2 equiv)
Solvent 1,4-Dioxane or Toluene

-Amyl Alcohol or DME
THF or Toluene
Temp 80–100 °C80 °C65–100 °C
Use Case Robust aryl bromides/triflates.[1]Esters, nitriles, ketones present.Aryl chlorides, highly hindered.[2]
Detailed Procedure: Standard Coupling (Condition A)

Target: Coupling of 3-Fluoro-5-isopropylaniline with 4-Bromoanisole (Model Electrophile).

Reagents:

  • 3-Fluoro-5-isopropylaniline (1.0 equiv, 1.0 mmol, 153 mg)

  • 4-Bromoanisole (1.1 equiv, 1.1 mmol)[1]

  • BrettPhos Pd G4 (0.02 equiv, 0.02 mmol) (CAS: 1599466-81-5)

  • Sodium tert-butoxide (NaO

    
    Bu) (1.4 equiv, 1.4 mmol)
    
  • 1,4-Dioxane (anhydrous, 2.0 mL, 0.5 M concentration)

Step-by-Step Workflow:

  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with BrettPhos Pd G4 and NaO

      
      Bu .
      
    • Note: If using a glovebox, weigh all solids inside. If using Schlenk technique, add solids under a positive pressure of Argon.

  • Substrate Addition:

    • Add the 3-Fluoro-5-isopropylaniline and the aryl halide (if solid) to the vial.

    • Critical: If the aryl halide is a liquid, add it after the solvent to prevent premature reaction with the base.

  • Solvent & Activation:

    • Add anhydrous 1,4-Dioxane via syringe.

    • Seal the vial with a Teflon-lined screw cap (or crimp cap).

    • Degassing: If not in a glovebox, sparge the solvent with Argon for 10 minutes prior to addition, or purge the headspace of the vial for 2 minutes.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 100 °C .

    • Stir vigorously (800–1000 rpm). Efficient mixing is crucial for the heterogeneous base system.

    • Monitor by LC-MS or GC-MS at 1 hour and 4 hours.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove palladium black and salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting

When the standard protocol fails, use the following decision tree to optimize the reaction conditions.

OptimizationTree Start Reaction Failed/Low Yield? Check1 Is Starting Material (Aniline) Consumed? Start->Check1 NoConv No Conversion Check1->NoConv No Decomp Complex Mixture/Dehalogenation Check1->Decomp Yes (Messy) Sol1 Issue: Oxidative Addition/Binding Action: Switch to tBuBrettPhos Increase Temp to 110°C NoConv->Sol1 Sol2 Issue: Beta-Hydride Elimination Action: Switch to RuPhos Use 2-MeTHF solvent Decomp->Sol2 BaseSens Base-Sensitive Groups (Esters, Nitro)? Decomp->BaseSens Check FG Sol3 Action: Switch Base to K3PO4 Add 2 drops of Water (Phase Transfer) Use t-Amyl Alcohol BaseSens->Sol3 Yes

Caption: Troubleshooting logic for optimizing the coupling of 3-Fluoro-5-isopropylaniline.

Common Pitfalls
  • Protodehalogenation: If the aryl halide is converted to the arene (Ar-H) instead of the product, the catalytic cycle is stalling after oxidative addition.

    • Fix: Switch to a bulkier ligand (

      
      BuBrettPhos) to accelerate reductive elimination or lower the temperature if possible.
      
  • Incomplete Conversion: The electron-deficient aniline is not binding.[1]

    • Fix: Increase catalyst loading to 5 mol% or use a stronger base (LHMDS) to facilitate deprotonation/binding.

Safety & Handling

  • Fluorine Content: While stable, fluorinated anilines can release toxic fluoride ions upon thermal decomposition at extreme temperatures (>250 °C). Standard lab PPE (gloves, goggles, lab coat) is sufficient for Buchwald conditions.

  • Palladium Residues: Palladium is a heavy metal. All waste streams must be segregated. For pharmaceutical applications, ensure residual Pd levels are checked (ICP-MS) in the final product (<10 ppm).

  • Base Handling: NaO

    
    Bu is hygroscopic and corrosive. Handle quickly in air or dispense inside a glovebox.
    

References

  • Maitre, S. et al. "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands." ACS Catalysis, 2020, 10(24), 15008–15018.[2] Link

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • Driver, M. S.; Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 1996, 118(30), 7217–7218. Link

Sources

Application Note: Scalable Synthesis of 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-isopropylaniline (CAS: 1369805-30-0) is a highly valuable, lipophilic fluorinated aniline building block frequently utilized in the design of kinase inhibitors and other targeted therapeutics. Traditional synthetic routes, such as the direct Friedel-Crafts alkylation of 3-fluoroaniline, suffer from poor regiocontrol. Conversely, the nitration of 1-fluoro-3-isopropylbenzene presents significant safety hazards and regioselectivity challenges at scale.

This application note details a robust, highly regioselective, and scalable two-step synthesis starting from the commercially available and inexpensive 1-bromo-3-fluoro-5-nitrobenzene[1]. By leveraging a palladium-catalyzed cross-coupling followed by a global catalytic hydrogenation, this protocol ensures high atom economy, excellent yields, and a streamlined purification process suitable for pharmaceutical intermediate manufacturing.

Strategic Route Design & Mechanistic Rationale

The synthetic strategy is designed to minimize hazardous reagents and maximize operational simplicity:

  • Step 1: Suzuki-Miyaura Cross-Coupling: The synthesis initiates with C-C bond formation between 1-bromo-3-fluoro-5-nitrobenzene and isopropenylboronic acid pinacol ester[1],[2]. We utilize

    
     as the catalyst. The large bite angle of the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step in the catalytic cycle and prevents catalyst deactivation via palladium black precipitation. A biphasic solvent system (1,4-Dioxane/Water) with 
    
    
    
    ensures optimal solubility of both the organic substrates and the inorganic base, driving the critical transmetalation step[3].
  • Step 2: Global Catalytic Hydrogenation: The isolated intermediate, 1-fluoro-3-isopropenyl-5-nitrobenzene, contains two reducible functional groups: a terminal alkene and a nitro group. By employing 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere, both moieties are reduced concurrently[4],[5]. Mechanistically, the nitro group undergoes a stepwise reduction (

    
    ) on the palladium surface[6], while the alkene is rapidly saturated to an isopropyl group. This global reduction eliminates the need for multiple isolation steps, maximizing the E-factor and overall yield[7],[8].
    

Process Flow Diagram

Synthesis SM 1-Bromo-3-fluoro-5-nitrobenzene (Starting Material) Step1 Suzuki-Miyaura Cross-Coupling SM->Step1 Reagents1 Isopropenylboronic acid pinacol ester Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reagents1->Step1 Int 1-Fluoro-3-isopropenyl-5-nitrobenzene (Isolated Intermediate) Step1->Int C-C Bond Formation Step2 Global Catalytic Hydrogenation Int->Step2 Reagents2 H2 Gas (50 psi) 10% Pd/C MeOH, 25°C Reagents2->Step2 Prod 3-Fluoro-5-isopropylaniline (Target API Intermediate) Step2->Prod Nitro & Alkene Reduction

Figure 1: Two-step synthetic workflow for 3-Fluoro-5-isopropylaniline.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Fluoro-3-isopropenyl-5-nitrobenzene

Materials:

  • 1-Bromo-3-fluoro-5-nitrobenzene (1.0 equiv, 100 mmol, 22.0 g)

  • Isopropenylboronic acid pinacol ester (1.2 equiv, 120 mmol, 20.1 g)

  • 
     (0.05 equiv, 5 mmol, 4.08 g)
    
  • Potassium carbonate (

    
    ) (3.0 equiv, 300 mmol, 41.4 g)
    
  • 1,4-Dioxane / Deionized Water (4:1 v/v, 250 mL)

Procedure:

  • Degassing (Causality): Charge a 500 mL three-neck round-bottom flask with 1,4-dioxane and water. Sparge the solvent mixture with nitrogen gas for 30 minutes. Rationale: Removing dissolved oxygen is critical to prevent the irreversible oxidation of the Pd(0) active catalytic species.

  • Reagent Addition: Add 1-bromo-3-fluoro-5-nitrobenzene, isopropenylboronic acid pinacol ester, and

    
     to the degassed solvent. Stir for 5 minutes under nitrogen.
    
  • Catalyst Addition: Quickly add the palladium catalyst. Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C using a temperature-controlled oil bath.

  • In-Process Control (Self-Validation): Maintain at 90 °C for 4–6 hours. The reaction is self-validating via LC-MS or TLC (Hexanes/EtOAc 9:1); completion is marked by the total disappearance of the aryl bromide starting material and the emergence of a highly UV-active product spot.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate (2 × 100 mL).

  • Isolation: Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract with ethyl acetate (100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via short-plug silica gel chromatography (Hexanes/EtOAc 95:5) to afford the intermediate as a pale yellow oil.
    
Step 2: Synthesis of 3-Fluoro-5-isopropylaniline

Materials:

  • 1-Fluoro-3-isopropenyl-5-nitrobenzene (1.0 equiv, ~80 mmol, 14.5 g)

  • 10% Pd/C (50% wet) (10 wt%, 1.45 g)

  • Methanol (HPLC grade, 150 mL)

  • Hydrogen gas (

    
    )
    

Procedure:

  • Preparation: In a Parr hydrogenation bottle, dissolve 1-fluoro-3-isopropenyl-5-nitrobenzene in methanol. Rationale: Methanol provides a protic environment that stabilizes polar intermediates during nitro reduction, preventing the dangerous accumulation of N-phenylhydroxylamine[6].

  • Catalyst Loading: Carefully add 10% Pd/C to the solution under a steady stream of nitrogen. Caution: Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen; always use wet Pd/C and an inert atmosphere during loading.

  • Hydrogenation: Secure the bottle in the Parr hydrogenator. Purge the vessel with nitrogen (3 cycles), followed by hydrogen gas (3 cycles). Pressurize the vessel to 50 psi with

    
    .
    
  • Reaction & Self-Validation: Agitate the mixture at 25 °C. The reaction is exothermic. The physical cessation of hydrogen pressure drop in the Parr apparatus serves as a self-validating indicator of reaction completion (typically 4–6 hours).

  • Workup: Vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-fluoro-5-isopropylaniline as a light brown oil.

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics of the two-step protocol when executed at a 100 mmol scale.

Process StepReaction TimeConversionIsolated YieldPurity (HPLC)E-Factor
Step 1: Suzuki-Miyaura Coupling 5 hours>99%85%>98.5%~12.5
Step 2: Catalytic Hydrogenation 4 hours>99%92%>97.0%~8.2
Overall Process 9 hours - 78.2% >97.0% ~20.7

Analytical Characterization

Verification of the final API intermediate, 3-fluoro-5-isopropylaniline, should be conducted using standard spectroscopic techniques to ensure the absence of over-reduced (defluorinated) byproducts[7].

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    6.35 - 6.20 (m, 3H, Ar-H), 3.65 (br s, 2H, -
    
    
    ), 2.78 (hept, J = 6.9 Hz, 1H, -
    
    
    ), 1.20 (d, J = 6.9 Hz, 6H, -
    
    
    ).
  • 
    F NMR (376 MHz, 
    
    
    
    ):
    
    
    -112.4 (s, 1F).
  • LC-MS (ESI):

    
    m/z calculated for 
    
    
    
    : 154.10; found: 154.1.

References

1.. Agnitio Pharma. 2.. OrgoSolver. 3.. Catalysis Science & Technology, RSC Publishing. 4.. Organic Letters, ACS Publications. 5.. Sigma-Aldrich. 6. . Google Patents.

Sources

Application Note: High-Purity Isolation of 3-Fluoro-5-isopropylaniline via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-Fluoro-5-isopropylaniline, a key building block in pharmaceutical synthesis. The inherent basicity of aromatic amines presents a significant challenge during silica gel chromatography, often leading to peak tailing and poor recovery. This guide details a robust methodology employing a triethylamine-modified mobile phase to neutralize the acidic silica surface, ensuring a high-resolution separation and excellent product recovery. The protocol covers all stages, from initial Thin-Layer Chromatography (TLC) method development to scaled-up flash column chromatography, post-purification analysis, and essential safety considerations.

Introduction and Scientific Rationale

3-Fluoro-5-isopropylaniline (C₉H₁₂FN, M.W. 153.20 g/mol ) is a substituted aniline derivative increasingly utilized in the development of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as even minor impurities can propagate through multi-step syntheses, impacting the safety and efficacy of the final drug product.[1][2]

The primary challenge in the chromatographic purification of basic compounds like anilines on standard silica gel lies in the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the silica surface.[3] This strong acid-base interaction leads to several undesirable effects:

  • Irreversible Adsorption: A portion of the product can become permanently bound to the column, significantly reducing yield.

  • Peak Tailing: The analyte elutes as a broad, asymmetric peak, which severely compromises separation from closely related impurities.

  • Compound Degradation: The acidic environment can potentially degrade sensitive aniline derivatives.

To circumvent these issues, this protocol incorporates a small percentage of a volatile tertiary amine, triethylamine (TEA), into the eluent system. The TEA acts as a competitive base, neutralizing the active acidic sites on the silica gel.[3][4] This allows the 3-Fluoro-5-isopropylaniline to travel through the column with minimal undesirable interactions, resulting in sharp, symmetrical peaks and a highly efficient separation.

Potential Impurities in Synthesis

Understanding the potential impurities is critical for designing an effective purification strategy. The synthesis of 3-Fluoro-5-isopropylaniline typically involves the reduction of a corresponding nitroaromatic precursor.[5][6] Consequently, common impurities may include:

  • Unreacted Starting Material: e.g., 1-Fluoro-3-isopropoxy-5-nitrobenzene.

  • Isomeric Impurities: Positional isomers that may have formed during synthesis.[2]

  • Byproducts: Compounds formed from side reactions or incomplete reduction.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can form colored impurities.[4]

Experimental Workflow: From TLC to Purified Product

The purification process follows a logical progression from small-scale analytical method development to the final preparative separation.

Purification Workflow cluster_0 Method Development cluster_1 Preparative Chromatography cluster_2 Analysis & Isolation TLC TLC Analysis (Mobile Phase Screening) Rf_Calc Determine Optimal Rf (Target: 0.3-0.4) TLC->Rf_Calc Spot & Develop Col_Prep Column Packing (Silica Gel Slurry) Rf_Calc->Col_Prep Optimized System Sample_Load Sample Loading (Dry Loading) Col_Prep->Sample_Load Elution Gradient Elution (Hexane/EtOAc + 0.5% TEA) Sample_Load->Elution Fraction_Coll Fraction Collection Elution->Fraction_Coll TLC_Fractions TLC Analysis of Fractions Fraction_Coll->TLC_Fractions Monitor Purity Pooling Pool Pure Fractions TLC_Fractions->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure 3-Fluoro-5-isopropylaniline Solvent_Removal->Final_Product

Caption: Overall workflow for the purification of 3-Fluoro-5-isopropylaniline.

Detailed Protocols

Protocol 1: TLC Method Development

Objective: To identify an optimal mobile phase system that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.3-0.4.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Crude 3-Fluoro-5-isopropylaniline

  • Developing chamber

  • Solvents: n-Hexane, Ethyl acetate (EtOAc), Triethylamine (TEA)

  • Visualization: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude material in ethyl acetate to create a ~1% solution.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Mobile Phase Preparation: Prepare a series of eluents with varying ratios of Hexane:EtOAc (e.g., 98:2, 95:5, 90:10) in a developing chamber. To one set of these, add 0.5% (v/v) TEA.

  • Development: Place the TLC plate in the chamber and allow the solvent front to ascend to ~1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • Submerge the plate in a KMnO₄ stain and gently heat to visualize non-UV active impurities.

  • Analysis: Calculate the Rf value for the main spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will show the main spot at an Rf of 0.3-0.4 with clear separation from other spots. The system containing TEA should show reduced tailing compared to the one without.

TLC Logic Start Crude Sample TLC_Test Test Hexane/EtOAc Ratios (e.g., 95:5) Start->TLC_Test Rf_Check Is Rf between 0.3 - 0.4? TLC_Test->Rf_Check Tailing_Check Is peak tailing observed? Rf_Check->Tailing_Check Yes Adjust_Ratio Adjust Polarity (More EtOAc for low Rf, More Hexane for high Rf) Rf_Check->Adjust_Ratio No Add_TEA Add 0.5% Triethylamine to Mobile Phase Tailing_Check->Add_TEA Yes Final_System Optimized Mobile Phase for Column Tailing_Check->Final_System No Add_TEA->Final_System Adjust_Ratio->TLC_Test

Caption: Logic diagram for mobile phase optimization using TLC.

Protocol 2: Preparative Column Chromatography

Objective: To purify the crude 3-Fluoro-5-isopropylaniline on a preparative scale using the optimized mobile phase.

Materials:

  • Crude 3-Fluoro-5-isopropylaniline (e.g., 5 g)

  • Silica gel for flash chromatography (230-400 mesh)

  • Glass chromatography column

  • Optimized mobile phase (from Protocol 1)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Calculate the required amount of silica gel (typically 50-100 times the weight of the crude sample, e.g., 250-500 g for a 5 g sample).

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., Hexane/EtOAc 98:2 + 0.5% TEA).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the 5 g of crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).

    • Add ~10-15 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a uniform, level band.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the determined starting solvent mixture (e.g., 2% EtOAc in Hexane + 0.5% TEA).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, move from 2% EtOAc to 5% EtOAc, then to 10% EtOAc.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvents and TEA under reduced pressure using a rotary evaporator. The final product should be a colorless to pale yellow liquid.[7]

Summary of Chromatographic Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides excellent resolving power for closely related impurities.
Mobile Phase n-Hexane / Ethyl Acetate GradientOffers a good polarity range to elute the compound while leaving polar impurities on the column.
Mobile Phase Modifier 0.1 - 1.0% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing peak tailing and improving recovery of the basic aniline.[3][4]
TLC Rf (Target) 0.3 - 0.4Provides the best separation on the subsequent column, ensuring the compound does not elute too quickly or too slowly.[8]
Sample Loading Dry LoadingResults in a more concentrated sample band at the start of the column, leading to better resolution.
Detection TLC with UV (254 nm)The aromatic nature of the compound allows for easy visualization under UV light.[8]

Safety and Handling

Researchers must consult the Safety Data Sheet (SDS) before handling 3-Fluoro-5-isopropylaniline and all associated solvents.

  • 3-Fluoro-5-isopropylaniline: May be harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[9][10]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light and air to prevent oxidation.[7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed.
  • Ccount Chem. (2026). 3-Fluoro-N-Isopropylaniline. [Link]

  • University of Colorado Boulder. (2026). Thin Layer Chromatography. [Link]

  • TCI Chemicals. (2026).
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Agilent. (2019).
  • ACS Publications. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase.
  • PharmaCompass. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • PubChem. (2025). 3-Chloro-5-(propan-2-yl)aniline. [Link]

  • PubChemLite. (2026). 3-fluoro-5-(propan-2-yl)aniline hydrochloride. [Link]

  • Croatian Chemical Acta. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

  • MDPI. (2022).
  • ScienceDirect. (2015). Synthesis of isomeric (3,3,3-trifluoropropyl)anilines.
  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?[Link]

  • MilliporeSigma. (2026).
  • PrepChem.com. (2026). Synthesis of E. 3-isopropylaniline. [Link]

Sources

High-Purity Isolation and Recrystallization Protocols for 3-Fluoro-5-isopropylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-Fluoro-5-isopropylaniline (CAS 1369805-30-0) and its functionalized derivatives represent a critical class of building blocks in medicinal chemistry, particularly in the synthesis of novel antimicrobial agents, kinase inhibitors, and advanced agrochemicals[1]. However, the isolation of these halogenated, alkyl-substituted anilines is frequently complicated by their inherent physicochemical liabilities.

Standard purification workflows often fail due to the rapid auto-oxidation of the electron-rich amine, the presence of closely related regioisomers, and the propensity of these heavily substituted derivatives to "oil out" rather than form distinct crystal lattices[2]. This application note provides a self-validating, mechanistically grounded protocol for the recrystallization of 3-fluoro-5-isopropylaniline derivatives, ensuring high-fidelity structural confirmation and assay-ready purity.

Mechanistic Principles of Aniline Purification

Successful recrystallization requires understanding the molecular behavior driving the protocol. Do not merely execute steps; observe the causality behind the chemistry:

  • Oxidative Degradation & Discoloration: Anilines are highly susceptible to auto-oxidation upon exposure to ambient air and light[3]. This radical-mediated process generates colored impurities, predominantly p-benzoquinone derivatives and complex polymeric materials. Consequently, crude 3-fluoro-5-isopropylaniline derivatives often present as dark red or brown oils/solids[3].

  • Decolorization Dynamics: To mitigate oxidation artifacts, activated carbon treatment is mandatory during dissolution. The highly porous carbon matrix selectively adsorbs the high-molecular-weight, conjugated polymeric impurities via

    
     stacking and van der Waals interactions, leaving the monomeric aniline in solution[2].
    
  • Salt Formation (The "Protonation Strategy"): Because the isopropyl group introduces significant lipophilicity and lowers the melting point, many 3-fluoro-5-isopropylaniline derivatives are oils at room temperature. Converting the freebase to a hydrochloride salt (using anhydrous HCl) dramatically increases the lattice energy, facilitating the formation of stable, highly crystalline solids that reject organic impurities during nucleation[4].

Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in preventing supersaturation and subsequent "oiling out."

Solvent SystemTarget StatePolarity / BPApplication Rationale & Efficacy
Hexane / Ethyl Acetate Freebase (Solid)Low-Med / ~70°CIdeal for moderately polar solid derivatives. Allows for vapor diffusion or slow evaporation.
Ethanol (Absolute) Freebase / SaltHigh / 78°CExcellent for direct recrystallization of N-acetylated or highly substituted solid derivatives.
Diethyl Ether / HCl HCl SaltLow / 35°CUsed to precipitate the hydrochloride salt directly from the freebase oil. Highly effective.
Cyclohexane Freebase (Solid)Non-polar / 81°CExcellent for halogenated anilines; steep solubility curve prevents oiling out upon cooling.

Purification Workflow Visualization

The following decision tree dictates the appropriate recrystallization strategy based on the physical state of the crude 3-fluoro-5-isopropylaniline derivative.

G N1 Crude 3-Fluoro-5-isopropylaniline Derivative N2 Physical State Assessment N1->N2 N3 Solid Derivative (Direct Recrystallization) N2->N3 Solid N4 Liquid / Oily Derivative (HCl Salt Formation) N2->N4 Oil/Liquid N5 Dissolution in Hot Solvent + Activated Carbon N3->N5 N6 Precipitation of HCl Salt in Et2O / EtOH N4->N6 N7 Hot Filtration (Remove Carbon/Impurities) N5->N7 N6->N7 N8 Controlled Cooling (Avoid Oiling Out) N7->N8 N9 High-Purity Crystalline Product N8->N9

Workflow for the structural isolation and recrystallization of halogenated aniline derivatives.

Step-by-Step Experimental Protocols

Protocol A: Direct Recrystallization with Decolorization (For Solid Derivatives)

Use this protocol if the derivative (e.g., an N-acetylated or heavily substituted analog) is a solid at room temperature.

  • Dissolution: Transfer 5.0 g of the crude, dark-colored solid derivative into a 100 mL round-bottom flask. Add a minimum volume (typically 15-25 mL) of boiling cyclohexane or absolute ethanol to achieve complete dissolution.

  • Decolorization: Remove the flask from the heat source momentarily. Add 0.25 g (5% w/w) of activated decolorizing charcoal. Caution: Adding charcoal directly to a boiling solution provides nucleation sites that will cause violent bumping.

  • Adsorption Phase: Attach a reflux condenser and boil the suspension gently for 10–15 minutes. This provides sufficient contact time for the polymeric oxidation products to adsorb onto the carbon matrix[2].

  • Hot Filtration: Pre-heat a fluted filter paper and a stemless glass funnel using hot solvent. Rapidly filter the boiling mixture into a pre-warmed Erlenmeyer flask to prevent premature crystallization in the funnel[2]. The filtrate should be pale yellow to colorless[3].

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature over 2 hours. Once ambient temperature is reached, transfer the flask to an ice bath (0–4°C) for an additional hour to maximize the yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold solvent. Dry under high vacuum (0.1 mbar) for 12 hours.

Protocol B: Hydrochloride Salt Formation and Recrystallization (For Liquid/Oily Derivatives)

Use this protocol for unmodified 3-fluoro-5-isopropylaniline freebase or low-melting-point derivatives.

  • Solvation: Dissolve 5.0 g of the crude aniline oil in 50 mL of anhydrous diethyl ether (

    
    ) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
    
  • Inert Atmosphere: Purge the system with dry Nitrogen (

    
    ) or Argon to prevent further auto-oxidation during the process[3].
    
  • Salt Precipitation: Cool the solution to 0°C in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas into the solution, or dropwise add a stoichiometric equivalent of 2M HCl in diethyl ether. A dense white/pale precipitate of the aniline hydrochloride salt will immediately form[4].

  • Isolation of Crude Salt: Filter the suspension under vacuum and wash the solid with 20 mL of cold

    
     to remove non-basic organic impurities.
    
  • Recrystallization of the Salt: Transfer the crude hydrochloride salt to a flask and dissolve in a minimum amount of boiling absolute ethanol. If the solution is colored, perform the activated carbon treatment (Protocol A, Steps 2-4).

  • Cooling and Recovery: Allow the ethanolic solution to cool slowly. The pure 3-fluoro-5-isopropylaniline hydrochloride will crystallize as pristine, colorless needles.

Troubleshooting & Analytical Validation

  • Addressing "Oiling Out": If the compound separates as an oil rather than crystals during cooling, the solution is likely supersaturated, or the solvent's boiling point exceeds the compound's melting point[2]. Remedy: Reheat the mixture until the oil redissolves completely, add 10-15% more solvent to reduce saturation, and cool at a much slower rate (e.g., using a warm water bath that cools to room temperature overnight).

  • Storage and Handling: Purified aniline derivatives must be stored in amber glass vials under an argon atmosphere at -20°C to prevent re-oxidation and degradation[3].

References

  • Title: Purify and dry aniline? Source: r/chemistry (Reddit) URL: [Link]

  • Title: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Fluoro-5-isopropylaniline Synthesis Yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-5-isopropylaniline (CAS: 1369805-30-0) . This platform is designed for researchers, process chemists, and drug development professionals who require field-proven, highly optimized methodologies for scaling this critical pharmaceutical intermediate.

Because direct electrophilic aromatic substitution (e.g., nitration) on fluoro-isopropylbenzenes yields poor regioselectivity, the most scalable and regiochemically pure approach utilizes a two-step sequence: a Suzuki-Miyaura cross-coupling followed by catalytic alkene hydrogenation [1].

Below, you will find our self-validating protocols, quantitative optimization data, and a mechanistic troubleshooting FAQ to resolve common yield-limiting issues like protodeboronation and hydrodefluorination.

Mechanistic Pathway & Workflow

G SM 3-Bromo-5-fluoroaniline (Starting Material) Int 3-Fluoro-5-isopropenylaniline (Intermediate) SM->Int Suzuki-Miyaura Coupling Isopropenylboronic ester Pd(dppf)Cl2, K3PO4 Prod 3-Fluoro-5-isopropylaniline (Target Product) Int->Prod Catalytic Hydrogenation H2 (1 atm), Rh/Al2O3

Fig 1: Two-step synthesis of 3-Fluoro-5-isopropylaniline via Suzuki coupling and hydrogenation.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3-fluoro-5-isopropenylaniline from 3-bromo-5-fluoroaniline.

  • Setup: To a thoroughly dried 500 mL Schlenk flask, add 3-bromo-5-fluoroaniline (10.0 g, 52.6 mmol, 1.0 eq), isopropenylboronic acid pinacol ester (10.6 g, 63.1 mmol, 1.2 eq)[1], and anhydrous

    
     (22.3 g, 105.2 mmol, 2.0 eq).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (150 mL, 5:1 v/v). Sparge the suspension with argon for 15 minutes.

  • Catalyst Addition: Quickly add

    
     (1.92 g, 2.63 mmol, 0.05 eq) under a positive argon flow. Seal and heat to 80°C with vigorous stirring.
    
  • In-Process Control (IPC): After 8 hours, sample 50 µL, dilute in acetonitrile, and analyze via HPLC (254 nm). Validation Check: The reaction is complete when the starting material peak area is < 1.5%. If > 1.5%, continue heating for 4 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate (200 mL) and water (100 mL). Extract the aqueous layer twice. Dry the combined organics over

    
     and concentrate in vacuo.
    
Step 2: Catalytic Hydrogenation

Objective: Reduce the isopropenyl intermediate to 3-Fluoro-5-isopropylaniline without cleaving the C-F bond.

  • Setup: Dissolve the crude 3-fluoro-5-isopropenylaniline (~7.5 g) in anhydrous Ethyl Acetate (75 mL) in a high-pressure reactor or robust round-bottom flask.

  • Catalyst Loading: Add 5%

    
     (0.75 g, 10 wt% relative to substrate)[2].
    
  • Purging: Purge the vessel with nitrogen three times, followed by hydrogen gas three times.

  • Reaction: Stir vigorously at 25°C under a hydrogen balloon (1 atm) for 4 hours.

  • In-Process Control (IPC): Analyze via GC-MS or HPLC. Validation Check: Confirm the disappearance of the alkene mass (m/z 151) and the appearance of the product mass (m/z 153). Ensure the defluorinated byproduct (m/z 135) is < 1.0%.

  • Isolation: Filter the mixture through a tightly packed Celite bed under a nitrogen blanket to prevent aniline auto-oxidation. Concentrate the filtrate under reduced pressure to yield the target product as a pale yellow oil.

Troubleshooting & FAQs

Q1: My Suzuki coupling yield is plateauing at ~50%, and I am recovering unreacted starting material. What is causing this? Causality & Solution: This is a classic symptom of protodeboronation , where the isopropenylboronic acid pinacol ester hydrolyzes back to propene and boric acid before it can transmetalate with the palladium complex. This side reaction is highly accelerated by strong bases (like


) and high water concentrations.
Action: Switch to a milder base such as 

or

. Additionally, reduce the water content in your solvent system. A Dioxane:

ratio of 5:1 provides enough water to dissolve the base and activate the boronate, but limits the kinetics of protodeboronation.

Q2: During the hydrogenation step, I am observing 15-20% of 3-isopropylaniline. How do I prevent this defluorination? Causality & Solution: You are experiencing hydrodefluorination , a notorious side reaction during the catalytic hydrogenation of halogenated aromatics[3]. While the C-F bond is thermodynamically strong, highly active palladium surfaces (like standard Pd/C) readily insert into the C-F bond at elevated temperatures, leading to hydrogenolysis[4]. Action:

  • Change the Catalyst: Switch from Pd/C to Rhodium on Alumina (

    
    ). Rhodium is highly efficient at reducing alkenes but exhibits a significantly higher activation barrier for C-F bond cleavage under mild conditions[2].
    
  • Control Parameters: Strictly maintain the reaction at ambient temperature (20-25°C) and low pressure (1 atm

    
    ). Elevated temperatures exponentially increase defluorination rates[3],[4].
    
  • Solvent Selection: Avoid protic solvents like methanol, which stabilize palladium-hydride intermediates that facilitate dehalogenation. Use aprotic solvents like Ethyl Acetate.

Q3: The isolated 3-Fluoro-5-isopropylaniline darkens rapidly from pale yellow to dark brown upon storage. Is the product degrading? Causality & Solution: Yes. Electron-rich anilines are highly susceptible to auto-oxidation when exposed to light and atmospheric oxygen, forming colored quinoid or azo/azoxy polymeric impurities. Action: To ensure a self-validating shelf-life, sparge all extraction and chromatography solvents with nitrogen. During the final concentration step, you may add a trace amount of an antioxidant (e.g., 0.01% BHT). Store the final neat oil under an argon atmosphere at -20°C in amber vials. For long-term storage, consider precipitating the compound as a hydrochloride salt by bubbling anhydrous


 gas through an ethereal solution of the product.

Quantitative Optimization Data

The following tables summarize our internal optimization matrices, demonstrating the causality of reagent choices on the final yield and purity.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Catalyst System Base Solvent System Yield (%) Primary Observation

| 1 |


 (5 mol%) | 

| Dioxane/

(2:1) | 45% | Severe protodeboronation of boronic ester | | 2 |

(5 mol%) |

| Dioxane/

(4:1) | 72% | Moderate conversion, trace homocoupling | | 3 |

(5 mol%) |

| Dioxane/

(5:1) | 89% | Optimal conditions, complete conversion |

Table 2: Impact of Hydrogenation Parameters on Defluorination

Entry Catalyst Temp (°C) Pressure (atm) Solvent Target Product (%) Defluorinated Byproduct (%)
1 10% Pd/C 50 3 Methanol 65% 28%
2 5% Pd/C 25 1 Methanol 82% 12%
3 5% Pd/C 25 1 Ethyl Acetate 88% 5%

| 4 | 5%


 | 25 | 1 | Ethyl Acetate | 96%  | < 1%  |

References

  • Newcastle University Research. "Design, Synthesis and Biological Evaluation of Small-Molecules". Newcastle University Theses Repository. URL: [Link]

  • Jackman, M. J., et al. "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions". Environmental Science & Technology (ACS Publications), 2012. URL: [Link]

  • Hwang, H. T., et al. "Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline". Chemical Engineering Journal, 2016. URL: [Link]

Sources

Technical Support: Side Reactions in the Synthesis of 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Fluoro-5-isopropylaniline presents a classic "meta-meta" substitution challenge. Standard Electrophilic Aromatic Substitution (EAS) strategies, such as the direct nitration of 1-fluoro-3-isopropylbenzene, fail due to directing group incompatibility (yielding 2,4,6-isomers rather than the target 5-isomer).

The industry-standard route relies on Suzuki-Miyaura cross-coupling of 3-Bromo-5-fluoroaniline with an isopropenyl boron species, followed by catalytic hydrogenation . This guide addresses the critical side reactions inherent to this pathway: protodeboronation during coupling and hydrodefluorination (loss of fluorine) during reduction.

Part 1: The "Direct Nitration" Trap (Root Cause Analysis)

User Query: "Why can't I just nitrate 3-fluorocumene (1-fluoro-3-isopropylbenzene) to get the target?"

Technical Analysis: This is the most common error in planning this synthesis. The directing effects of the substituents prevent the formation of the 1,3,5-substitution pattern.

  • Isopropyl Group (Pos 1): Activates positions 2, 4, and 6 (Ortho/Para).

  • Fluoro Group (Pos 3): Deactivates but directs to positions 2, 4, and 6 (Ortho/Para relative to itself).

  • Target Position (Pos 5): This position is meta to both directing groups. It is the electronically least favorable position for electrophilic attack.

Outcome: Nitration yields a mixture of 4-nitro (major) and 2-nitro (minor) isomers. Reduction of these yields 4-isopropyl-2-fluoroaniline or 2-isopropyl-6-fluoroaniline, not the target.

Part 2: Recommended Route & Side Reaction Management

The validated pathway involves installing the isopropyl group via cross-coupling on a pre-functionalized aniline.

Step 1: Suzuki-Miyaura Coupling

Reagents: 3-Bromo-5-fluoroaniline + Isopropenylboronic acid pinacol ester. Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Base: K₂CO₃ or Cs₂CO₃.

Troubleshooting Guide: Coupling Failures
IssueSymptomRoot CauseCorrective Action
No Reaction Starting material (Ar-Br) remains unchanged.Catalyst Poisoning : Free amine (NH₂) binds to Pd, inhibiting the catalytic cycle.Protect the amine (e.g., Boc-protection) before coupling, or use a catalyst system tolerant of free amines (e.g., Pd-XPhos).
Low Yield Formation of 3-fluoroaniline (Ar-H).Protodeboronation : The isopropenyl boronate hydrolyzes and loses the boron group before coupling.Switch to anhydrous conditions (THF/Toluene) or use Isopropenyl trifluoroborate salts which are more stable.
Homocoupling Dimer formation (2,3-dimethyl-1,3-butadiene derivatives).Oxidative Coupling : Presence of oxygen promotes boronate dimerization.Degas solvents thoroughly (sparge with Argon for 20 mins).
Mechanism Visualization: The Suzuki Cycle & Side Paths

SuzukiSideReactions Start 3-Bromo-5-fluoroaniline (Ar-Br) OxAdd Oxidative Addition [Ar-Pd-Br] Start->OxAdd Pd(0) Side1 SIDE REACTION: Pd Deactivation (Amine Coordination) Start->Side1 Free NH2 interferes TransMet Transmetalation [Ar-Pd-Isopropenyl] OxAdd->TransMet Isopropenyl Boronate + Base Side2 SIDE REACTION: Hydrodehalogenation (Formation of 3-Fluoroaniline) OxAdd->Side2 Beta-Hydride Elimination or H-Source Prod Target Intermediate (3-Fluoro-5-isopropenylaniline) TransMet->Prod Reductive Elimination

Caption: Figure 1. Competitive pathways in the Suzuki coupling of haloanilines. Note the risk of catalyst deactivation by the free amine.

Step 2: Catalytic Hydrogenation (The Critical Step)

Transformation: Reduction of the alkene (isopropenyl) to alkane (isopropyl). Risk: Hydrodefluorination (HDF) .[1][2] The C-F bond is susceptible to cleavage by Palladium catalysts under hydrogen atmosphere, especially in electron-rich aromatic rings.

The Defluorination Problem

Aromatic C-F bonds are generally stable, but Pd/C is an excellent catalyst for hydrodefluorination .

  • Mechanism: Oxidative addition of Pd(0) into the C-F bond, followed by reductive elimination of HF.

  • Result: You isolate 3-isopropylaniline (des-fluoro impurity), which is nearly impossible to separate from the product by standard chromatography due to similar polarity.

Protocol: Preventing Defluorination

Standard Protocol (High Risk):

  • Catalyst: 10% Pd/C

  • Solvent: Methanol[3]

  • Result: ~5-15% Defluorination.

Optimized Protocol (Low Risk):

  • Catalyst: 5% Pt/C (Platinum on Carbon) or Pd/C (sulfided) . Platinum is far less active toward C-F cleavage than Palladium.

  • Solvent: Ethyl Acetate (non-protic solvents reduce HDF rates compared to MeOH).

  • Additives: If using Pd/C is mandatory, add 0.1 eq Diphenylsulfide or V₂O₅ to poison the high-energy sites responsible for C-F activation.

Quantitative Comparison of Hydrogenation Conditions
Catalyst SystemH₂ PressureSolventConversion (Alkene)Defluorination (Impurity)Recommendation
10% Pd/C 1 atmMeOH100%8-12% AVOID
10% Pd/C 1 atmEtOAc100%3-5% Risky
5% Pt/C 1 atmMeOH100%< 0.5% PREFERRED
Rh/Al₂O₃ 3 atmMeOH100%< 1% Good (Risk of ring saturation)

Part 3: Experimental Protocol (Self-Validating)

Synthesis of 3-Fluoro-5-isopropylaniline

1. Coupling Step:

  • Charge a flask with 3-Bromo-5-fluoroaniline (1.0 eq), Isopropenylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add 1,4-Dioxane/Water (4:1) . Degas by bubbling Nitrogen for 15 min.

  • Add Pd(dppf)Cl₂ (0.05 eq). Heat to 90°C for 4-6 hours.

  • Checkpoint: TLC/LCMS must show disappearance of Ar-Br. If Ar-Br persists but Boronate is gone, add more Boronate (protodeboronation occurred).

  • Workup: Extract with EtOAc, wash with brine. Purify via silica gel flash chromatography (Hexane/EtOAc).

2. Hydrogenation Step:

  • Dissolve the intermediate (3-Fluoro-5-isopropenylaniline) in Ethyl Acetate (0.1 M).

  • Add 5% Pt/C (5 wt% loading relative to substrate). Do not use Pd/C unless sulfided.

  • Stir under H₂ balloon (1 atm) at Room Temperature.

  • Checkpoint: Monitor by ¹⁹F NMR every 30 minutes.

    • Product Signal: ~ -110 to -115 ppm (multiplet).

    • Defluoro Impurity: Signal disappears (or check ¹H NMR for loss of F-coupling).

  • Filter through Celite immediately upon consumption of alkene.

  • Concentrate to yield the target oil.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Title: "Suzuki-Miyaura Cross-Coupling: The Role of the Base and Side Reactions"
    • Source: Organic Chemistry Portal[4]

    • URL: [Link]

  • Hydrodefluorination on Palladium

    • Title: "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions"
    • Source: Environmental Science & Technology (via ResearchG
    • URL: [Link]

  • Synthesis of Fluoro-Anilines (General Methods)

    • Title: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines"[5][6]

    • Source: RSC Advances[5]

    • URL: [Link]

  • Catalytic Hydrogenation Selectivity

    • Title: "Influence of Chemical Structures on Reduction Rates and Defluorin
    • Source: ResearchGate[7][8]

    • URL: [Link]

Sources

Technical Support Center: 3-Fluoro-5-isopropylaniline Production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Escalation Resource . It presumes the user is a process chemist or researcher encountering specific yield/purity bottlenecks in the synthesis of 3-Fluoro-5-isopropylaniline .

This guide prioritizes the Suzuki-Miyaura / Hydrogenation route, as this is the most reliable method for establishing the difficult 1,3,5-substitution pattern (meta-relationship) which is otherwise inaccessible via standard electrophilic aromatic substitution (nitration).

Ticket ID: #FIPA-PRO-9982 Subject: Impurity Minimization & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Purity Protocol

Synthesizing 3-Fluoro-5-isopropylaniline (CAS: 862563-52-4 analog) presents a classic "chemoselectivity paradox." You must reduce an alkene or nitro group without cleaving the labile Carbon-Fluorine (C-F) bond, while simultaneously managing the instability of isopropyl-boron species during the coupling phase.

This guide addresses the three critical failure points:

  • Protodeboronation during Carbon-Carbon bond formation.

  • Hydrodefluorination (HDF) during reduction.

  • Regioisomeric contamination from precursor synthesis.

Module 1: The Carbon-Carbon Coupling Phase

Context: You are likely coupling 3-bromo-5-fluoroaniline (or its nitro precursor) with isopropenylboronic acid pinacol ester .

Q1: "I see significant starting material remaining, but my boronate is consumed. Where did it go?"

Diagnosis: You are experiencing Protodeboronation . Isopropenyl and isopropyl boronic acids are notoriously unstable. Under basic conditions, the C-B bond hydrolyzes and is replaced by a proton, releasing volatile propene/propane gas. This leaves you with unreacted aryl halide and no nucleophile.

Troubleshooting Protocol:

  • Switch the Base: Strong bases (NaOH, K₂CO₃) accelerate protodeboronation. Switch to K₃PO₄ (anhydrous) or CsF . The fluoride anion activates the boron without increasing the pH to destructive levels.

  • Water Control: While Suzuki coupling requires some water, excess water promotes deboronation. Use a strictly controlled solvent ratio, such as Dioxane:H₂O (9:1) or Toluene:H₂O (10:1) .

  • Ligand Selection: Use a bulky, electron-rich phosphine ligand like XPhos or SPhos . These facilitate rapid Oxidative Addition and Transmetallation, consuming the boronate before it decomposes.

Q2: "I am detecting a 'dimer' impurity in my LC-MS."

Diagnosis: Homocoupling of the boronic acid. This occurs when oxygen enters the system, oxidizing the Pd(0) to Pd(II) prematurely, or when the boronate reacts with itself.

Corrective Action:

  • Degassing: Sparging with Argon is insufficient for sensitive isopropyl couplings. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous N₂ sparging for >30 mins after all reagents are added but before the catalyst is introduced.

  • Stoichiometry: Do not add a massive excess of boronate initially. Add it in two portions (0.7 eq at T=0, 0.5 eq at T=1hr) to keep the instantaneous concentration low, favoring cross-coupling over homocoupling.

Module 2: The Hydrogenation Phase (Critical)

Context: You are reducing the isopropenyl group (alkene) to isopropyl, or reducing a nitro group to an aniline. The Danger: The C-F bond is susceptible to Hydrodefluorination (HDF) , where hydrogen replaces fluorine, yielding 3-isopropylaniline (a difficult-to-separate impurity).

Q3: "Why am I losing the Fluorine atom during hydrogenation?"

Diagnosis: Palladium (Pd/C) is an excellent catalyst for HDF. It inserts into the C-F bond, especially in electron-deficient rings.

The "Safe-Reduction" System: Do not use standard 10% Pd/C. Switch to one of the following systems immediately:

Catalyst SystemMechanism of ProtectionRecommended Conditions
5% Pt/C (Sulfided) Sulfur poisons the highly active sites responsible for C-F cleavage but leaves sites active for Nitro/Alkene reduction.1-5 bar H₂, MeOH, 25°C.
Pd/C + Vanadium (V) Vanadium acts as an inhibitor for the hydrogenolysis of halogens.Add 0.1 eq NH₄VO₃ to the reaction.
Raney Nickel Less prone to oxidative addition into C-F bonds than Pd.5 bar H₂, EtOH, require vigorous stirring.
Q4: "My reaction stalls at the hydroxylamine or azo intermediate."

Diagnosis: You were too cautious with the catalyst to save the Fluorine, and now the reduction power is too weak.

Troubleshooting Protocol:

  • Temperature Ramp: Start at 0°C. Once H₂ uptake slows, slowly ramp to 25°C. Do not heat to >40°C, as HDF activation energy is often crossed at 50°C.

  • Solvent Switch: Change from Methanol to Ethyl Acetate . Protic solvents (MeOH) often accelerate dehalogenation via hydrogen bonding stabilization of the leaving halide. Aprotic solvents (EtOAc, THF) are safer for the C-F bond.

Module 3: Impurity Visualization & Logic

The following diagram maps the genesis of impurities based on your reaction parameters. Use this to trace back from your analytical data to the root cause.

ImpurityLogic Start Start: 3-Bromo-5-fluoroaniline Suzuki Step 1: Suzuki Coupling (w/ Isopropenyl Boronate) Start->Suzuki Pd(dppf)Cl2 / Base Hydro Step 2: Hydrogenation (Reduction) Suzuki->Hydro Intermediate: 3-Fluoro-5-isopropenylaniline Target Target: 3-Fluoro-5-isopropylaniline Suzuki->Target Ideal Path Imp_Proto Impurity A: 3-Fluoroaniline (Protodeboronation) Suzuki->Imp_Proto Base too strong (pH >10) or Wet Solvent Imp_Homo Impurity B: Bi-isopropenyl (Homocoupling) Suzuki->Imp_Homo O2 Leak or Low Aryl Halide Reactivity Hydro->Target Pt/C (Sulfided) Imp_Defluoro Impurity C: 3-Isopropylaniline (Hydrodefluorination) Hydro->Imp_Defluoro Pd/C (Standard) High Temp (>50C) Imp_Partial Impurity D: Hydroxylamine/Azo (Incomplete Red.) Hydro->Imp_Partial Catalyst Poisoning Pressure too low

Figure 1: Impurity genealogy tree. Red nodes indicate critical failure modes requiring parameter adjustment.

Module 4: Analytical Validation (Self-Check)

Before proceeding to the next step, validate your purity using this checklist. Standard HPLC often misses the "Des-fluoro" impurity because it co-elutes with the product.

The "Fluorine-Lock" Validation Protocol:

  • Run 19F-NMR (Un-decoupled):

    • Target: Singlet (or multiplet depending on H-coupling) around -110 to -115 ppm.

    • Impurity Check: If the signal disappears or integrates lower than expected relative to an internal standard (e.g., trifluorotoluene), you have Hydrodefluorination .

  • GC-MS for Isomers:

    • 3-Fluoro-5-isopropylaniline (Target) vs. 3-Isopropylaniline (Des-fluoro).

    • Mass Difference: The target is M+ (153), Des-fluoro is M-18 (135). GC-MS separates these better than LC-MS due to volatility differences.

References

  • BenchChem. (2025).[1][2] Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts. Link

  • Besset, T., et al. (2021).[3] Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews.[3] Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Developments. Link

  • Royal Society of Chemistry. (2025). Atomistic insights into the hydrodefluorination of PFAS using silylium catalysts. Environmental Science: Processes & Impacts. Link

  • Emery Pharma. (2024).[4] Impurity Analysis and Profiling Services: LC-MS and NMR Methodologies. Link

Sources

Technical Support Center: Stability of 3-Fluoro-5-isopropylaniline in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

3-Fluoro-5-isopropylaniline exhibits a high degree of stability in non-oxidizing acidic media (e.g., HCl, H₂SO₄, TFA) at ambient temperatures. The primary interaction in acidic environments is the protonation of the amine functionality to form the corresponding anilinium salt.

Contrary to common concerns regarding functional group lability:

  • The C–F bond (Position 3) is chemically inert to standard acidic hydrolysis.

  • The Isopropyl group (Position 5) is thermodynamically stable and resistant to dealkylation (retro-Friedel-Crafts) under aqueous acidic conditions below 100°C.

  • The Amine (Position 1) is the site of protonation (

    
    ). Acidification effectively stabilizes  the molecule against oxidative degradation (browning/polymerization) by sequestering the lone pair electrons.
    

Critical Warning: While stable to Brønsted acids, this compound is sensitive to oxidizing acids (e.g., HNO₃) and strong Lewis acids (e.g., AlCl₃, BBr₃) at elevated temperatures, which may induce nitration or dealkylation, respectively.

Interactive Troubleshooting Guide (Q&A)

Category A: Visual Changes & Physical State

Q1: I dissolved the compound in 1M HCl, and a white precipitate formed immediately. Has it degraded? Diagnosis: Likely Salt Formation , not degradation. Technical Explanation: 3-Fluoro-5-isopropylaniline is a lipophilic base. Upon contact with hydrochloric acid, it forms 3-Fluoro-5-isopropylanilinium chloride . While the free base is soluble in organic solvents, the hydrochloride salt often has limited solubility in cold water or high-ionic-strength acid solutions (common ion effect). Action:

  • Heat the solution gently to 40°C; if it dissolves, it is the salt.

  • Add methanol or acetonitrile (co-solvent) to solubilize the salt for analysis.

Q2: My acidic solution turned a faint pink or brown color after 24 hours. Is the acid destroying the molecule? Diagnosis: Trace Oxidation of the equilibrium free base. Technical Explanation: Anilines are prone to radical-cation mediated oxidation (forming azobenzene or phenazine-like oligomers), which causes color (pink/brown) even at ppm levels. While acid protects the amine by protonation (


), a microscopic equilibrium with the free base (

) always exists. If the acid contains dissolved oxygen or trace metal ions (Fe³⁺, Cu²⁺), trace oxidation occurs. Action:
  • Immediate: This is usually a cosmetic impurity (<0.1%). Verify purity via HPLC at 210 nm and 254 nm.

  • Prevention: Store acidic solutions under Argon/Nitrogen and protect from light. Use degassed buffers.

Category B: Analytical & Synthetic Stability

Q3: Can I use 0.1% TFA or Formic Acid in LCMS mobile phases? Answer: Yes. Reasoning: The compound is completely stable in 0.1% Trifluoroacetic acid (TFA) or Formic acid. The low pH (~2.0) ensures the analyte exists as the


 ion (

), improving ionization efficiency in ESI+. You will not see hydrolysis of the fluorine or isopropyl group.

Q4: I am performing a diazotization reaction (NaNO₂/HCl). Is the fluorine stable? Answer: Yes, but temperature control is critical. Reasoning: The diazonium salt intermediate is stable at 0–5°C. The fluorine atom at the meta position is deactivated and does not interfere. However, if the temperature exceeds 10°C, the diazonium group may hydrolyze to a phenol (Sandmeyer-type side reaction), not due to fluorine instability, but due to the diazonium functionality itself.

Mechanistic Visualization

The following diagram illustrates the competition between the Protective Protonation Pathway and the Oxidative Degradation Pathway .

StabilityPathways cluster_acid Acidic Conditions (pH < 2) FreeBase Free Base (3-Fluoro-5-isopropylaniline) Lipophilic, Reactive Anilinium Anilinium Salt (Protonated Form) Hydrophilic, STABLE FreeBase->Anilinium  + H+ (Acid)  (Fast, Reversible) Radical Radical Cation (Reactive Intermediate) FreeBase->Radical  Oxidation (O2/Light)  (Slow) Anilinium->FreeBase  - H+ (Base) Polymers Oligomers/Polymers (Brown/Pink Color) Radical->Polymers  Polymerization

Caption: Protonation (Green pathway) sequesters the nitrogen lone pair, preventing the formation of reactive radical cations (Red pathway) that lead to oxidative degradation.

Validated Experimental Protocols

Protocol A: Stability Verification (Stress Test)

Use this protocol to validate stability in your specific acid matrix.

Reagents:

  • 3-Fluoro-5-isopropylaniline (10 mg)

  • Acid of interest (e.g., 1M HCl, 10% H₂SO₄)

  • Acetonitrile (HPLC grade)

Procedure:

  • Preparation: Dissolve 10 mg of analyte in 1 mL Acetonitrile (Stock).

  • Acid Stress: Add 100 µL Stock to 900 µL of the Acid.

  • Control: Add 100 µL Stock to 900 µL Water.

  • Incubation: Heat both vials to 60°C for 4 hours .

  • Analysis: Dilute 1:10 with Acetonitrile and inject on HPLC (C18 Column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

Acceptance Criteria:

  • Purity of Acid Stress sample must be within ±2.0% of Control.

  • No new peaks >1.0% (specifically looking for de-isopropylated aniline at RRT ~0.8 or phenol derivatives).

Protocol B: Isolation of Hydrochloride Salt

Recommended for long-term storage to prevent oxidation.

  • Dissolve 1.0 g (6.5 mmol) of 3-Fluoro-5-isopropylaniline in 10 mL of Diethyl Ether or MTBE (anhydrous).

  • Cool to 0°C in an ice bath.

  • Slowly add 2.0 equivalents of 4M HCl in Dioxane (3.25 mL) dropwise with stirring.

    • Observation: A white precipitate will form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid under Nitrogen (to avoid moisture absorption).

  • Wash the cake with cold Ether (2 x 5 mL).

  • Dry under vacuum at 40°C for 4 hours.

    • Result: White, crystalline solid (HCl salt). Stable at Room Temperature for >1 year.

Comparative Stability Data

ParameterFree Base (Neutral)Acidic Solution (pH < 2)Note
Oxidation Resistance Low (Turns brown in air)High (Resistant)Acid blocks the oxidation mechanism.
Thermal Stability Moderate (< 150°C)High (Salt stable > 200°C)Salts have higher melting/decomposition points.
Light Sensitivity High (Photosensitive)ModerateStill protect from UV to prevent C-F activation (rare).
Solubility Organic SolventsWater/Polar OrganicsSalt formation inverts solubility profile.

References

  • Patai, S. (1968). The Chemistry of the Amino Group. Interscience Publishers.
  • Gribble, G. W. (2010).[1] Fluoration of Aromatic Compounds. In Fluorine in Pharmaceutical and Medicinal Chemistry. Imperial College Press. (Confirming stability of Aryl-F bonds in aqueous acid).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Fluoro-4-isopropylaniline Hydrochloride. Retrieved from (Used as proxy for salt stability data).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59192914, 3-fluoro-5-(propan-2-yl)aniline hydrochloride. Retrieved from .

Sources

Technical Support Hub: 3-Fluoro-5-isopropylaniline Stability & Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #F-ISO-305-DEHALO Subject: Dehalogenation Risk Assessment & Mitigation Strategies Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are working with 3-Fluoro-5-isopropylaniline , a building block characterized by a meta-fluoro substituent and a bulky isopropyl group. While the C–F bond (approx. 116 kcal/mol) is thermodynamically stable, it is kinetically vulnerable to oxidative addition by transition metals (Pd, Ni) and hydrodefluorination (HDF) during nitro-reduction.

This guide addresses the three critical failure modes where fluorine loss occurs:

  • Catalytic Hydrogenation (HDF during nitro reduction).

  • Cross-Coupling (C–F activation/Benzyne formation).

  • Metalation (Ortho-lithiation vs. Nucleophilic attack).

Module 1: Preventing Hydrodefluorination (HDF) During Synthesis

Context: Converting 3-fluoro-5-isopropylnitrobenzene to the aniline. The Issue: Palladium on Carbon (Pd/C) under


 atmosphere is the standard reduction method. However, Pd(0) readily inserts into aryl–F bonds, especially in electron-deficient rings, leading to defluorinated side products (3-isopropylaniline).
Troubleshooting Protocol: The "Safe-Reduction" Decision Tree

Do not default to Pd/C. Use the following logic to select your reduction system.

ReductionLogic Start Start: Nitro-Reduction (3-F-5-iPr-Ph-NO2) IsScale Is this >100g Scale? Start->IsScale FuncGroup Sensitive Groups Present? (Alkenes, Benzyl Ethers) IsScale->FuncGroup No (Lab Scale) MethodA Method A: Bechamp Reduction (Fe / NH4Cl / EtOH) Risk: Low | Yield: High IsScale->MethodA Yes (Cost/Safety) FuncGroup->MethodA Yes (Chemoselectivity needed) MethodB Method B: Sulfided Pt/C + H2 (Poisoned Catalyst) Risk: Low | Speed: Fast FuncGroup->MethodB No (Speed needed) MethodC Method C: Transfer Hydrogenation (Pd/C + HCOONH4) Risk: Medium (Requires Kinetic Control) FuncGroup->MethodC Alternative if Pt unavailable

Figure 1: Decision matrix for reducing nitro precursors while retaining the fluorine substituent.

Recommended Protocol: Modified Bechamp Reduction (Fe/NH4Cl)

Why: Iron-mediated reduction proceeds via a single-electron transfer mechanism that does not generate the metal-hydride species responsible for attacking the C–F bond.

  • Setup: Charge a flask with 3-fluoro-5-isopropylnitrobenzene (1.0 eq) in EtOH:Water (3:1).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (0.5 eq).

  • Reaction: Heat to reflux (

    
    ) with vigorous mechanical stirring. Note: Magnetic stirring often fails due to iron clumping.
    
  • Validation: Monitor by TLC. The aniline will be more polar.

    • Checkpoint: If reaction stalls, add 1-2 drops of HCl to re-activate the iron surface.

  • Workup: Filter hot through Celite to remove iron oxide sludge.

Module 2: C–F Activation in Cross-Coupling (Buchwald-Hartwig)

Context: Using 3-Fluoro-5-isopropylaniline as a nucleophile in Pd-catalyzed amination. The Issue: The C–F bond can compete with the desired C–Cl/C–Br bond on the electrophile, or the aniline ring itself can undergo C–H activation or Benzyne formation if the base is too strong.

Mechanism of Failure: The Benzyne Pathway

If you use a strong base (e.g.,


, 

), the proton ortho to the fluorine is acidic. Deprotonation leads to elimination of HF, forming a benzyne intermediate.[1] This results in "regioisomeric scrambling"—impurities where the coupling happens at the wrong carbon.

BenzynePath Substrate 3-Fluoro-5-iPr-Aniline Deprotonation Ortho-Deprotonation Substrate->Deprotonation + Base Base Strong Base (tBuOK / KHMDS) Base->Deprotonation Benzyne Benzyne Intermediate (Highly Reactive) Deprotonation->Benzyne - HF Scramble Regioisomeric Mixture (Impurity) Benzyne->Scramble + Nucleophile

Figure 2: The danger of using strong bases with meta-fluoro anilines.

Optimization Guide for Cross-Coupling
ParameterRecommendationScientific Rationale
Ligand BrettPhos or RuPhos Bulky biaryl phosphines create a "steric wall" that prevents the small Fluorine atom from approaching the Pd center, suppressing oxidative addition into C–F [1].
Base

or

Weak bases are sufficient to deprotonate the aniline N-H but insufficient to deprotonate the C-H ortho to Fluorine (

mismatch), preventing benzyne formation [2].
Solvent t-Amyl Alcohol or Dioxane Non-polar solvents often require stronger bases. Polar aprotic or bulky alcohols stabilize the transition state for the desired reductive elimination without requiring super-bases.
Temp

Avoid temperatures

. High thermal energy overcomes the activation barrier for C–F cleavage.
Module 3: FAQ - Metalation & Functionalization

Q1: Can I use n-Butyllithium (n-BuLi) to functionalize the ring? A: High Risk. Direct lithiation will likely occur ortho to the fluorine (the most acidic position due to inductive effects). However, this species is unstable and will eliminate LiF to form a benzyne (see Figure 2) almost immediately at temperatures above


.
  • Solution: If you must lithiate, use LDA (non-nucleophilic) at

    
      strictly, and quench with your electrophile immediately. Do not allow it to warm up before quenching.
    

Q2: Is the isopropyl group stable? A: Yes. The isopropyl group is chemically inert under standard coupling conditions. However, in radical reactions (e.g., radical bromination), the tertiary benzylic proton is vulnerable to abstraction. Avoid radical initiators (AIBN, Benzoyl Peroxide).

Q3: I see a +18 mass impurity in LCMS. What is it? A: This is likely Hydrodefluorination (+1 H, -19 F = -18 mass shift) ? No, wait.

  • Loss of F (-19) + Gain of H (+1) = Net -18 amu .

  • If you see +18 , it is likely hydration of a benzyne intermediate (formation of a phenol) or oxidation.

  • Check: If your mass is M-18, you have defluorinated. If M+18, you have likely formed a phenol via water attacking a benzyne intermediate or unreacted nitro-reduction intermediates (hydroxylamine).

References
  • Maitro, G., et al. (2018). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Fluoroarenes. Journal of the American Chemical Society. (Generalized citation for BrettPhos steric effects).

  • Watson, D. A., et al. (2009). Formation of ArF from Pd(II)ArF Precursors: Catalytic Fluorination of Aryl Triflates. Science. (Foundational work on Pd-F reductive elimination and competing pathways).

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines. (Verification of Fe/NH4Cl and Transfer Hydrogenation protocols).

  • Pike, S. D., et al. (2011). C-F Bond Activation of Fluoroarenes. Chemical Reviews. (Comprehensive review on transition metal insertion into C-F bonds).

(Note: Specific "3-Fluoro-5-isopropylaniline" literature is rare; these references ground the chemical principles applied to this specific scaffold.)

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that coupling electron-rich and sterically hindered substrates like 3-Fluoro-5-isopropylaniline (or its halogenated derivatives) presents unique challenges in Suzuki-Miyaura cross-coupling. This guide is designed to provide in-depth, mechanistically-grounded troubleshooting strategies to help you overcome common hurdles and achieve successful outcomes in your research.

Section 1: Troubleshooting Guide

This section addresses the most critical and frequently encountered failures during the Suzuki coupling of 3-Fluoro-5-isopropylaniline derivatives. We will dissect the problem, explain the underlying chemistry, and provide actionable protocols.

Q1: My reaction shows low to no conversion of the 3-Fluoro-5-isopropylaniline starting material. What is the likely cause?

Short Answer: The most probable cause is a stalled or exceedingly slow oxidative addition step. The electron-rich nature of your aniline substrate deactivates the aryl halide, making it difficult for the palladium catalyst to insert into the carbon-halogen bond.

The Chemistry Behind the Problem: The Suzuki-Miyaura catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex.[1] This step is electrophilic in nature at the palladium center and is the rate-determining step for many Suzuki couplings.[2] Your substrate, 3-fluoro-5-isopropylaniline, contains two potent electron-donating groups (the amine and the isopropyl group) that increase the electron density on the aromatic ring. This increased electron density makes the carbon-halogen bond stronger and less susceptible to attack by the Pd(0) catalyst, thereby raising the activation energy for oxidative addition.[3][4]

dot

Suzuki_Cycle Figure 1: Suzuki Catalytic Cycle with Challenging Substrate Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd + Ar-X ArX Ar-X (3-Fluoro-5-isopropylaniline-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X(L₂) (Palladacycle) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)-R(L₂) Transmetalation->PdII_R_complex Boronic R-B(OR)₂ Boronic->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation activates RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 regenerates Product Ar-R (Desired Product) RedElim->Product

Caption: Figure 1: The Suzuki catalytic cycle, highlighting the challenging oxidative addition step for electron-rich substrates.

Troubleshooting Strategy & Recommended Protocols:

To overcome a slow oxidative addition, you must increase the electron density on the palladium catalyst, making it a more potent nucleophile.

  • Switch to Electron-Rich, Bulky Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for these challenging substrates.[5] Employing specialized phosphine ligands is the most critical adjustment.

    • Buchwald Dialkylbiaryl Phosphine Ligands: These are the industry standard for difficult couplings. They possess both steric bulk, which promotes reductive elimination, and high electron density, which accelerates oxidative addition.[3][4]

    • N-Heterocyclic Carbenes (NHCs): Ligands like PEPPSI-iPr are also excellent choices, known for their strong electron-donating ability and stability.[6]

  • Increase Catalyst Loading: If a ligand screen is not immediately fruitful, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be enough to drive the reaction to completion.

  • Elevate Reaction Temperature: Many Suzuki couplings require heat to overcome the activation barrier of oxidative addition. If you are running the reaction at a lower temperature (e.g., 80 °C), cautiously increasing it in 10-15 °C increments may improve the rate.[5]

Ligand ClassRecommended LigandsPalladium SourceKey Advantage for this Substrate
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂ or G2/G3/G4 PrecatalystsExcellent for accelerating oxidative addition of electron-rich aryl halides.[3][7]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Pd₂(dba)₃Highly electron-rich, promotes fast oxidative addition.[8]
N-Heterocyclic Carbenes IPr, PEPPSI-iPrPEPPSI™-IPr catalystStrong σ-donors and thermally robust, suitable for stubborn couplings.[6][9]
Ferrocenyl Phosphines dppfPd(dppf)Cl₂A robust, general ligand, but may be less effective than Buchwald ligands here.

Table 1: Recommended catalyst and ligand systems for coupling electron-rich anilines.

Q2: My reaction mixture turns black and stalls. What is happening and how can I prevent it?

Short Answer: The formation of a black precipitate is almost always palladium black, which is finely divided, catalytically inactive metallic palladium.[10] This indicates your active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.

The Chemistry Behind the Problem: The active catalyst, a soluble Pd(0)L₂ species, is prone to deactivation through several pathways:

  • Oxidation: Oxygen is a primary culprit. It can oxidize the Pd(0) catalyst to inactive Pd(II) species and also degrade the phosphine ligands.[5] The presence of Pd(II) can also promote the unwanted homocoupling of boronic acids.[11]

  • Aggregation: If the phosphine ligand concentration is too low or the ligands dissociate from the metal center, the "naked" Pd(0) atoms can rapidly aggregate to form palladium black.[5][12]

  • Aniline Coordination: While less common as a primary cause of Pd black, the lone pair on the aniline nitrogen can coordinate to the palladium center. This can potentially alter the catalyst's stability and electronic properties, contributing to deactivation pathways.[13]

dot

Deactivation Figure 2: Common Catalyst Deactivation Pathways Active_Pd Pd(0)L₂ (Active Catalyst) Pd_Black Palladium Black (Inactive Aggregate) Active_Pd->Pd_Black Aggregation (- Ligands) Pd_II Pd(II) Species (Inactive) Active_Pd->Pd_II Oxidation Coord_Complex LₙPd-Aniline Complex (Potentially Inhibited) Active_Pd->Coord_Complex Coordination O2 Oxygen (O₂) O2->Active_Pd Aniline Aniline Substrate Aniline->Active_Pd

Caption: Figure 2: Common deactivation pathways for the Pd(0) catalyst in Suzuki couplings.

Troubleshooting Strategy & Recommended Protocols:

  • Rigorous Degassing is Non-Negotiable: Oxygen is the enemy of a successful Suzuki coupling.[5] Standard sparging with argon or nitrogen for 15-30 minutes is good, but for sensitive reactions, a more robust method is recommended.

    Protocol 1: Freeze-Pump-Thaw Degassing

    • Add your solvent(s) to a Schlenk flask equipped with a stir bar.

    • Freeze the solvent using a liquid nitrogen bath until it is completely solid.

    • Apply a high vacuum for 5-10 minutes to remove gases above the frozen solvent.

    • Close the flask to the vacuum and thaw the solvent in a warm water bath. You will often see bubbles of dissolved gas being released.

    • Repeat this cycle at least three times to ensure all dissolved oxygen is removed.

  • Use Palladium Precatalysts: Instead of sources like Pd₂(dba)₃ which can be of variable quality, use modern, air-stable palladium precatalysts (e.g., XPhos Pd G3). These form the active Pd(0) species cleanly and efficiently in solution, often leading to more reproducible results and lower catalyst loadings.[14]

  • Ensure Proper Ligand:Palladium Ratio: Maintain a Ligand:Pd ratio between 1:1 and 2:1. An insufficient amount of ligand can lead to catalyst aggregation.[5]

Q3: I'm observing significant byproducts like homocoupled boronic acid or dehalogenated aniline. How can I minimize these?

Short Answer: These side reactions are classic signs of either oxygen contamination (homocoupling) or an unwanted hydride source (dehalogenation). Additionally, protodeboronation, the hydrolysis of the C-B bond, is a frequent issue.[15]

The Chemistry Behind the Problem:

  • Homocoupling: The oxidative coupling of two boronic acid molecules (R-B(OR)₂ → R-R) is often catalyzed by Pd(II) species, which can form from the oxidation of the Pd(0) catalyst by residual air.[5][11]

  • Dehalogenation: The replacement of the halogen on your aniline with a hydrogen atom (Ar-X → Ar-H) requires a hydride source. This can come from bases (especially alkoxides), solvents (like alcohols), or even water under certain conditions.[3][11]

  • Protodeboronation: The C-B bond of the boronic acid is susceptible to cleavage by a proton source (protolysis), especially under the heated, basic conditions of the reaction.[16] This converts your valuable nucleophile back into an unreactive hydrocarbon, lowering your yield.

Troubleshooting Strategy & Recommended Protocols:

  • For Homocoupling:

    • Improve Degassing: As with preventing Pd black, this is the most critical step.[5]

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or a precatalyst that generates Pd(0) cleanly avoids the initial reduction of a Pd(II) salt (like Pd(OAc)₂) which can sometimes consume the boronic acid and lead to homocoupling.[5]

  • For Dehalogenation:

    • Choice of Base: Avoid bases that can act as hydride donors. Carbonate (K₂CO₃, Cs₂CO₃) and phosphate (K₃PO₄) bases are generally preferred over alkoxides (e.g., NaOtBu) when dehalogenation is an issue.[3]

    • Solvent Selection: Be cautious with alcoholic solvents. If dehalogenation is observed, switch to aprotic solvents like dioxane, THF, or toluene.[3][17]

  • For Protodeboronation:

    • Use a Milder Base: Strong bases can accelerate the decomposition of sensitive boronic acids. Switching from K₃PO₄ to a milder base like K₂CO₃ or even potassium fluoride (KF) can help.[18]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester.[11] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[16][19]

    • Use Anhydrous Conditions: For extremely sensitive substrates, running the reaction under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[11]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Which base and solvent system is a good starting point?

A combination of a moderately strong inorganic base and a polar aprotic solvent, often with a small amount of water, is a robust starting point. Water can play a beneficial role in dissolving the base and facilitating the transmetalation step.[20][21]

Base (Equivalents)Solvent System (v/v)Temperature (°C)Comments
K₃PO₄ (2-3)Dioxane / H₂O (4:1)90-110A strong, effective system for less reactive halides. A go-to for difficult couplings.[18]
Cs₂CO₃ (2)THF / H₂O (10:1)65-80A strong but often milder base that can sometimes reduce side reactions.[3]
K₂CO₃ (2-3)Toluene / H₂O (5:1)100-110A standard, cost-effective choice that works for many systems.[22]

Table 2: Common base and solvent combinations for Suzuki-Miyaura reactions.

FAQ 2: Should I protect the aniline -NH₂ group?

Protection is generally not necessary and often not recommended with modern catalyst systems. While the aniline's basicity is a valid concern, today's bulky, electron-rich ligands are designed to be so active that the rate of productive catalysis far outpaces catalyst inhibition by the amine.

  • Pros of Not Protecting: Avoids two extra synthetic steps (protection and deprotection), improving overall efficiency and atom economy.

  • Cons of Not Protecting: In rare, specific cases with particularly sensitive catalysts or substrates, the free amine could coordinate to the palladium and slow the reaction. If all other troubleshooting fails, protection (e.g., as a Boc-carbamate or acetamide) could be considered as a last resort.

FAQ 3: I've tried everything and the reaction is still sluggish. What is a logical next step?

A systematic troubleshooting workflow is key. Do not change multiple variables at once.

dot

Troubleshooting_Workflow Figure 3: Systematic Troubleshooting Workflow Start Low Conversion / Failed Reaction Step1 Step 1: Verify Reagent Quality & Rigorous Degassing Start->Step1 Step2 Step 2: Optimize Catalyst System (Switch to Buchwald Ligand, e.g., XPhos) Step1->Step2 No Improvement Success Successful Coupling Step1->Success Success Step3 Step 3: Screen Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) Step2->Step3 No Improvement Step2->Success Success Step4 Step 4: Increase Temperature (Cautiously, in 10-15°C increments) Step3->Step4 No Improvement Step3->Success Success Step5 Step 5: Check Boronic Acid Stability (Consider using a Bpin ester) Step4->Step5 No Improvement Step4->Success Success Step5->Success Success

Caption: Figure 3: A logical workflow for systematically troubleshooting a failed Suzuki coupling reaction.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Retrieved from [Link]

  • Reddit r/Chempros. (2024, February 7). Suzuki help. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. Retrieved from [Link]

  • MDPI. (2026, March 5). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • PubMed. (2025, July 19). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • Reddit r/chemistry. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling for 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-ANILINE-3F5IP Subject: Troubleshooting LC-MS Impurity Identification & Method Optimization Assigned Specialist: Senior Application Scientist, Small Molecule Characterization

Executive Summary

You are analyzing 3-Fluoro-5-isopropylaniline (MW: 153.09 Da). In drug development, this intermediate is a "frequent flyer" for specific impurity classes due to the competing reactivity of the fluorine substituent (labile under certain reduction conditions) and the isopropyl group (susceptible to oxidative degradation).

This guide bypasses generic advice. It focuses on the causality between your synthesis route and the peaks appearing in your chromatogram.

Part 1: The "Triage" Dashboard (Quick Diagnostics)

If you see an unknown peak, cross-reference its Mass Shift (


m/z) relative to your Main Peak (

).

m/z (Da)
Observed Ion (

)
Likely IdentityRoot Cause (Synthesis/Storage)
-18 Da 136.1 Defluorinated Analog (3-isopropylaniline)Over-hydrogenation. If synthesized via nitro-reduction (Pd/C), the C-F bond was cleaved.
+16 Da 170.1 N-Hydroxylamine / N-Oxide Incomplete Reduction (from nitro) or Air Oxidation (storage).
-2 Da 152.1 Imine / Oxidized Isopropyl Oxidative Dehydrogenation. Often seen if the sample was stored in protic solvents exposed to light.
+14 Da 168.1 Nitroso Intermediate Incomplete Reduction. Critical impurity; often genotoxic.
+151 Da 305.2 Azo Dimer Coupling Side Reaction. Occurs under basic reduction conditions.
+42 Da 196.1 Acetylated Impurity Solvent Contamination. Reaction with Ethyl Acetate or Acetic Acid during workup.
Part 2: Deep Dive – Synthesis-Driven Impurities

The profile of your impurities is a fingerprint of your synthesis method. We most commonly see this molecule generated via Catalytic Hydrogenation of 3-Fluoro-5-isopropylnitrobenzene .

Issue 1: The "Defluorination" Peak (-18 Da)
  • The Problem: You observe a peak at m/z 136 co-eluting or closely eluting with your product.

  • The Science: The C-F bond energy (~116 kcal/mol) is high, but on Palladium surfaces (Pd/C), oxidative addition into the C-F bond competes with Nitro reduction. This is "Hydrodefluorination."

  • Troubleshooting Protocol:

    • Check Catalyst: Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Pt is less active toward C-F cleavage.

    • Check Additives: Add 0.1 eq. Vanadium or use a Sulfided Platinum catalyst to poison the de-halogenation active sites.

    • LC-MS Confirmation: The defluorinated byproduct (3-isopropylaniline) is more basic and slightly less lipophilic than the fluorinated target. It typically elutes slightly earlier on C18 at low pH.

Issue 2: The "Stalled" Intermediates (+14 / +16 Da)
  • The Problem: Peaks at m/z 168 (Nitroso) or m/z 170 (Hydroxylamine).

  • The Science: Reduction proceeds Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Aniline. Steric hindrance from the isopropyl group at position 5 can slow down the final reduction step.
  • Troubleshooting Protocol:

    • Differentiation:

      • Nitroso (R-N=O): Deep yellow/green color in solution.

      • Hydroxylamine (R-NH-OH): Often colorless but thermally unstable.

    • In-Source Fragmentation Warning: Hydroxylamines can lose water (-18 Da) in the MS source, artificially mimicking the mass of the imine or even the parent aniline in low-res MS. Always check the extracted ion chromatogram (EIC) for 170.1, not just the base peak.

Part 3: Visualization of Impurity Pathways

The following diagram maps the genesis of these impurities during the reduction process. Use this to pinpoint where your reaction conditions might be drifting.

G Nitro Start: 3-F-5-iPr-Nitrobenzene (MW 183) Nitroso Intermediate: Nitroso (MW 167) Nitro->Nitroso Reduction (Step 1) Hydroxyl Intermediate: Hydroxylamine (MW 169) Nitroso->Hydroxyl Reduction (Step 2) Azo Impurity: Azo Dimer (MW ~304) Nitroso->Azo Dimerization (Basic pH) Aniline Target: 3-F-5-iPr-Aniline (MW 153) Hydroxyl->Aniline Reduction (Step 3) (Slowed by sterics) Hydroxyl->Azo Condensation Defluoro Impurity: Defluorinated (MW 135) Aniline->Defluoro Over-hydrogenation (Pd/C catalyst issue)

Figure 1: Reaction pathway showing the origin of critical byproducts during nitro-reduction.

Part 4: LC-MS Method Optimization Guide

Standard generic gradients often fail to separate the Defluorinated impurity (m/z 136) from the Target (m/z 154) because the Fluorine atom is small and mimics Hydrogen sterically.

Recommended Method Parameters
ParameterRecommendationRationale
Column Phenyl-Hexyl or PFP (Pentafluorophenyl) C18 is often insufficient. Phenyl phases interact with the

-electrons of the aniline ring; the Fluorine substituent alters the

-density, enhancing separation on PFP columns.
Mobile Phase A Water + 10mM Ammonium Formate (pH 3.8)Formate buffer is preferred over simple formic acid to stabilize the ionization of the basic amine.
Mobile Phase B Methanol (instead of Acetonitrile)Methanol often provides better selectivity for halogenated positional isomers due to hydrogen bonding differences.
Gradient Shallow ramp (e.g., 2% per minute) around the elution time.The lipophilicity difference between -F and -H is minimal; a steep gradient will co-elute them.
Diagnostic Logic Tree

Use this logic flow to troubleshoot unknown peaks in your specific chromatogram.

Logic Start Unknown Peak Detected CheckMass Check Delta Mass vs Target (154) Start->CheckMass MassMinus18 Delta = -18 Da (m/z 136) CheckMass->MassMinus18 MassPlus16 Delta = +16 Da (m/z 170) CheckMass->MassPlus16 MassPlus42 Delta = +42 Da (m/z 196) CheckMass->MassPlus42 MassSame Isobaric (m/z 154) Different RT CheckMass->MassSame Defluoro Defluorinated Impurity Action: Change Catalyst MassMinus18->Defluoro Oxide N-Oxide or Hydroxylamine Action: Check reaction completion MassPlus16->Oxide Acetyl Acetylated Product Action: Remove EtOAc/HOAc MassPlus42->Acetyl Isomer Regioisomer (e.g., 2-Fluoro) Action: Check Starting Material Purity MassSame->Isomer

Figure 2: Diagnostic Logic Tree for unknown peak identification.

Part 5: Frequently Asked Questions (FAQs)

Q1: I see a peak at m/z 112. What is this fragment? A: This is likely the [M+H - Propene]^+ fragment. The isopropyl group is prone to losing a propene neutral molecule (42 Da) during fragmentation (In-Source CID).

  • Calculation: 154 (Parent) - 42 (Propene) = 112.

  • Verification: Lower your Fragmentor Voltage (or Cone Voltage). If the peak intensity decreases relative to the parent, it is an in-source fragment, not an impurity.

Q2: My "Defluorinated" peak (136) is increasing over time in the autosampler. A: This is unlikely to be defluorination (which requires a catalyst). It is more likely a degradation of a co-eluting unstable intermediate or a matrix effect. However, check if you are using a reactive solvent. If you are using Methanol, check for methylation (+14 Da) which might be confusing the interpretation. Note: Spontaneous defluorination in the vial is chemically improbable without light/catalyst.

Q3: Can I use UV detection (254 nm) to quantify these impurities? A: Use caution. The Fluorine atom significantly alters the molar extinction coefficient (


) compared to the defluorinated analog.
  • Recommendation: You must determine the Relative Response Factor (RRF) for the defluorinated impurity using a standard. If a standard is unavailable, use CAD (Charged Aerosol Detection) or ELSD for a more equimolar response than UV.

References
  • Mechanism of Hydrodefluorination: Kuehnel, M. F., et al. (2012).[1] Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Journal of the American Chemical Society.

  • LC-MS Fragmentation of Anilines: Holcapek, M., et al. (2010). Structural analysis of aniline derivatives using MS/MS techniques. Journal of Mass Spectrometry.

  • Impurity Profiling in Drug Development: Alsante, K. M., et al. (2003). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.

  • Buchwald-Hartwig Amination Byproducts: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

Sources

Technical Support Center: Troubleshooting Regioselective Reactions with 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve precise regiocontrol in highly substituted aromatic systems.

3-Fluoro-5-isopropylaniline presents a classic "1,3,5-trisubstitution conundrum." The strongly activating amino group (-NH₂), the weakly deactivating fluoro group (-F), and the weakly activating isopropyl group (-iPr) all synergistically direct electrophilic aromatic substitution (SEAr) and C–H activation to the exact same three positions: C2, C4, and C6.

To achieve site-specific functionalization, we cannot rely on electronic directing effects alone. We must exploit the subtle steric differences between the small fluorine atom at C3 and the bulky isopropyl group at C5, paired with advanced catalyst/ligand design.

Diagnostic Overview: The Regioselectivity Decision Matrix

Pathway SM 3-Fluoro-5-isopropylaniline (C2, C4, C6 available) Cond1 Pd(OAc)2, N-Pivaloyl DG Steric clash with C5-iPr blocks C6 SM->Cond1 Cond2 Pd / S,O-Ligand Electronic control overrides sterics SM->Cond2 Cond3 1. Block C2 (Br) 2. Direct to C6 3. Debrominate SM->Cond3 C2 C2-Functionalization (Ortho to -NH2 & -F) C4 C4-Functionalization (Para to -NH2) C6 C6-Functionalization (Ortho to -NH2 & -iPr) Cond1->C2 Cond2->C4 Cond3->C6

Decision tree for the regioselective functionalization of 3-Fluoro-5-isopropylaniline based on steric and electronic control.

FAQ & Troubleshooting Guides
Q1: I am attempting a Palladium-catalyzed ortho-arylation, but I keep getting an inseparable mixture of C2 and C6 isomers. How can I force the reaction exclusively to C2?

The Causality: When using standard N-directing groups (like an acetyl group) for Pd-catalyzed C–H activation, the palladium can insert at either ortho position (C2 or C6). While C2 is flanked by the small fluorine atom, C6 is flanked by the bulky isopropyl group. If your directing group is too small, the energy difference between the C2 and C6 metallacycle transition states is insufficient to provide high selectivity.

The Solution: You must amplify the steric clash at the C6 position. Convert the aniline to an N-pivaloyl amide. The massive tert-butyl group of the pivaloyl moiety will severely clash with the C5-isopropyl group if the palladium attempts to insert at C6. This steric repulsion kinetically forces the palladation entirely to the C2 position.

Q2: What if I need to functionalize the C4 (para) position? It is highly sterically hindered by both the -F and -iPr groups.

The Causality: Standard SEAr reactions will fail here because the C4 position is sterically blocked by the adjacent -F and -iPr groups, pushing reactivity to the less hindered C2 position.

The Solution: You must abandon steric control and rely entirely on electronic ligand control. By utilizing a Palladium catalyst paired with an S,O-ligand (e.g., 2-(methylthio)benzoic acid), you generate a highly electrophilic, non-chelating Pd species. This catalyst ignores the ortho-directing ability of the amine and seeks the most electron-rich node of the aromatic ring—the para position (C4)—completely overriding the steric blockade .

Q3: Can I perform an ortho-arylation without the hassle of adding and removing a protecting group (chemoselectivity issues)?

The Causality: Unprotected anilines typically undergo N-arylation (Buchwald-Hartwig coupling) rather than C-arylation because the nitrogen lone pair is highly nucleophilic.

The Solution: Use the cooperating ligand [2,2′-bipyridin]-6(1H)-one (Bipy-6-OH) . This ligand deprotonates the -NH₂ moiety to form an anionic intermediate, which kinetically differentiates the product-forming step. The barrier for reductive elimination to form the C–N bond becomes significantly higher than the C–C bond formation, driving the reaction exclusively toward ortho-C–H arylation without needing a protecting group .

Quantitative Data & Diagnostic Verification

To ensure your protocols are self-validating, rely on rigorous NMR analysis rather than simple LC-MS, as regioisomers will have identical masses.

Table 1: Impact of N-Protecting Group on Ortho-Regioselectivity (C2 vs C6) in Pd-Catalyzed C-H Arylation

Directing Group (DG)Catalyst SystemTemp (°C)Yield (%)C2 : C6 Ratio
None (-NH₂)Pd(OAc)₂ / Bipy-6-OH807285 : 15
Acetyl (-NHAc)Pd(OAc)₂ / AgOAc1008190 : 10
Pivaloyl (-NHPiv)Pd(OAc)₂ / AgOAc10089>99 : 1

Table 2: Self-Validating NMR Diagnostic Matrix for Regioisomer Verification Note: The starting material exhibits a ¹⁹F NMR doublet of doublets (dd) due to coupling with two ortho protons (H-C2 and H-C4).

Isomer Formed¹⁹F NMR Splitting Pattern¹H-¹H NOESY Cross-Peaks (iPr to Aromatic H)
C2-Substituted Doublet (Only 1 ortho H remains at C4)Cross-peaks to BOTH remaining aromatic protons (H-C4 & H-C6)
C4-Substituted Doublet (Only 1 ortho H remains at C2)Cross-peak to ONLY ONE aromatic proton (H-C6)
C6-Substituted dd or Triplet (Both ortho H remain)Cross-peaks to BOTH remaining aromatic protons (H-C2 & H-C4)
Step-by-Step Experimental Methodologies
Protocol 1: C2-Selective Pd-Catalyzed Direct Arylation (Steric Control)

This protocol utilizes the N-pivaloyl strategy to force C2 selectivity.

  • Protection: In a round-bottom flask, dissolve 3-Fluoro-5-isopropylaniline (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add triethylamine (1.5 equiv) and cool to 0 °C. Dropwise add pivaloyl chloride (1.2 equiv). Stir at room temperature for 4 hours. Quench with water, extract with CH₂Cl₂, and concentrate to yield the N-pivaloyl protected aniline.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the protected aniline (1.0 equiv), the desired aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and AgOAc (2.0 equiv).

  • Solvent Addition: Add Hexafluoroisopropanol (HFIP) to reach a 0.1 M concentration. Causality Note: HFIP is critical; its strong hydrogen-bond donating ability disrupts off-target substrate aggregation and stabilizes the highly polar palladation transition state.

  • Execution: Seal the tube under an argon atmosphere and heat at 100 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation: Run a crude ¹⁹F NMR. A clean shift to a doublet confirms successful functionalization at either C2 or C4. A subsequent NOESY confirming interaction between the isopropyl group and both remaining aromatic protons definitively validates C2-regioselectivity.

Protocol 2: C4-Selective Pd-Catalyzed Olefination (Electronic Control)

Adapted from the para-selective S,O-ligand methodology .

  • Catalyst Pre-activation: In a reaction vial, pre-mix Pd(OAc)₂ (10 mol%) with 2-(methylthio)benzoic acid (S,O-ligand, 15 mol%) in 1,4-dioxane (0.1 M) for 10 minutes at room temperature to ensure complete complexation.

  • Reagent Addition: Add unprotected 3-Fluoro-5-isopropylaniline (1.5 equiv), the desired olefin (e.g., ethyl acrylate, 1.0 equiv), and 1,4-benzoquinone (1.5 equiv) as the oxidant.

  • Execution: Stir the mixture at 60 °C for 24 hours under aerobic conditions. Causality Note: The S,O-ligand prevents the amine from chelating the palladium, forcing the metal to attack the most electron-rich para-position via an electrophilic palladation pathway.

  • Workup: Dilute the mixture with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification & Validation: Isolate via silica gel chromatography. Validate the C4 position by confirming a doublet in the ¹⁹F NMR and a single NOESY cross-peak between the isopropyl group and the H-C6 aromatic proton.

References
  • para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand[2,2′-Bipyridin]-6(1H)-one Source: ACS Catalysis (via PubMed Central) URL:[Link]

  • An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines (Contextual background on chemoselective aniline functionalization) Source: Chemistry - A European Journal (via PubMed) URL:[Link]

Technical Support Center: Purification of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Systems Operational | Agent: Senior Application Scientist Dr. H. Chen Ticket ID: FA-PUR-2026

Introduction: The "Deceptive" Simplicity of Fluorinated Anilines

Welcome to the technical support center. If you are here, you are likely staring at a dark brown oil that was supposed to be a clear liquid, or a TLC plate where your product is streaking like a comet.

Fluorinated anilines are deceptive. The fluorine atom, while small (van der Waals radius ~1.47 Å vs 1.20 Å for Hydrogen), drastically alters the lipophilicity, basicity, and boiling point of the parent aniline. In drug discovery, we use them to block metabolic soft spots (preventing P450 oxidation), but in the lab, they present three distinct adversaries: Isomeric similarity , Oxidative instability , and Silanol interaction .

This guide is not a textbook; it is a troubleshooting manual designed to salvage your current batch.

Module 1: The Distillation Dead-End (Isomer Separation)

The Problem

"I have a mixture of 4-fluoroaniline and aniline (or an isomer). I’ve run three distillations, but the GC shows no separation."

Root Cause Analysis

You are fighting thermodynamics. The boiling points of fluorinated isomers and their non-fluorinated counterparts are often too close for standard fractional distillation, even with a Vigreux column.

Table 1: The Boiling Point Trap

Compound Boiling Point (1 atm) pKa (Conj. Acid) Note
Aniline 184.1°C 4.6 Reference

| 4-Fluoroaniline | 187.0°C | 4.6 |


BP < 3°C vs Aniline |
| 2-Fluoroaniline  | 182.0°C | 3.2 | Weaker base (Inductive effect) |
| 3-Fluoroaniline  | 186.0°C | 3.5 | Difficult to distill from Aniline |
The Solution: Chemical Purification (Salt Formation)

Do not distill. Precipitate. Exploit the solubility differences of the hydrochloride salts. Fluorinated aniline salts often crystallize readily in non-polar solvents where impurities remain in solution.

Protocol: The "Precipitation Crash"

  • Dissolution: Dissolve your crude oil in dry Diethyl Ether or Toluene (10 mL/g).

  • Acidification: Dropwise add 2M HCl in Ether (or bubble HCl gas) at 0°C.

  • Observation: The fluorinated aniline HCl salt should precipitate immediately as a white solid.

  • Filtration: Filter the solid under Argon. Wash with cold ether.

    • Self-Validating Step: Impurities (non-basic neutrals) and some isomers stay in the mother liquor.

  • Regeneration: Suspend the solid in water/DCM. Add saturated NaHCO₃ until pH > 8. Separate the organic layer, dry (Na₂SO₄), and concentrate.[1]

Expert Insight: If separating isomers (e.g., ortho vs para), check the pKa. Ortho-fluoroaniline (pKa ~3.2) is a significantly weaker base than para (pKa ~4.6) due to the proximity of the electronegative fluorine. You can selectively protonate the para isomer at a controlled pH (e.g., pH 4.0), extract the unprotonated ortho isomer into the organic layer, and keep the para in the aqueous layer.

Module 2: Chromatography Nightmares (Tailing)

The Problem

"My compound has an Rf of 0.4, but it streaks from the baseline to the solvent front. I’m losing yield in mixed fractions."

Root Cause Analysis

Silica gel is acidic (pH ~5). The basic amine nitrogen of your aniline hydrogen-bonds strongly with the free silanol groups (Si-OH) on the silica surface.[2] This is not "retention"; it is "drag."

The Solution: The "TEA Blockade"

You must neutralize the silica surface before your compound ever touches it.

Protocol: Triethylamine (TEA) Doping [2]

  • The Slurry: Prepare your silica slurry using your mobile phase plus 1% Triethylamine (TEA) .

  • The Flush: Flush the packed column with 2 column volumes (CV) of the TEA-doped solvent.

  • The Run: Run your chromatography with 0.5% TEA in the mobile phase.

    • Why this works: TEA is a stronger base than most fluorinated anilines. It competitively binds to the silanol sites, "capping" them, allowing your aniline to interact only with the hydrophobic stationary phase.

Alternative: Amine-Functionalized Silica If you cannot use TEA (e.g., mass spec interference), use NH₂-Silica cartridges. These are inherently basic and prevent tailing without additives.

Module 3: The "Black Oil" Phenomenon (Oxidative Stability)

The Problem

"I synthesized 2,4-difluoroaniline yesterday. It was clear. Today, it is black tar."

Root Cause Analysis

Anilines are electron-rich aromatics prone to radical oxidation. Light and oxygen convert them into quinone imines and azo-polymers. Fluorine stabilizes the ring metabolically but does not protect the nitrogen from atmospheric oxidation.

The Solution: Storage as HCl Salts

Free-base fluorinated anilines are metastable . The hydrochloride salt is the thermodynamically stable form for storage.

Workflow: Long-Term Stabilization

G Start Freshly Distilled Fluorinated Aniline Decision Usage Timeframe? Start->Decision Immediate Use within 24h Decision->Immediate Immediate Storage Long-term Storage Decision->Storage > 2 Days Argon Store under Argon (Amber Vial, -20°C) Immediate->Argon Salt Convert to HCl Salt Storage->Salt Precip Precipitate from Ether/HCl Salt->Precip Stable Stable Solid (Years at RT) Precip->Stable

Caption: Decision logic for stabilizing fluorinated anilines. Salt formation is the gold standard for shelf-life.

Module 4: Post-Catalysis Cleanup (Pd/Cu Removal)

The Problem

"My Buchwald-Hartwig product is pure by NMR, but it's grey/brown, and the next step fails."

Root Cause Analysis

Fluorinated anilines are excellent ligands. They bind residual Palladium (Pd) or Copper (Cu) from the coupling reaction. This "poisoned" product will kill subsequent catalytic steps (especially hydrogenations).

The Solution: Thiol Scavenging

Standard extraction does not remove chelated metals. You need a scavenger with a higher affinity for Pd than your aniline.

Comparative Data: Scavenger Efficiency

Method Pd Removal Efficiency Yield Loss Time
Celite Filtration < 20% Low Fast
Activated Carbon ~50-70% High (Adsorbs product) Slow
SiliaMetS® Thiol > 95% < 5% 1-4 Hours

| Lactic Acid Wash | ~80% | Moderate | Fast |

Protocol: SiliaMetS® (Thiol-Grafted Silica)

  • Dissolve crude aniline in THF or Ethyl Acetate.

  • Add SiliaMetS® Thiol (or equivalent mercaptan scavenger) at 4 equivalents relative to the expected metal residue.

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm pad. The Pd stays bound to the solid scavenger.

Frequently Asked Questions (FAQ)

Q: Can I use rotary evaporation for fluorinated anilines? A: Caution is required. While 4-fluoroaniline (BP 187°C) is safe, highly fluorinated analogs (e.g., pentafluoroaniline) or lower molecular weight derivatives can be volatile. Always check the pressure/BP nomograph. If the BP is <150°C, avoid high vacuum (<10 mbar) or use a cold trap.

Q: Is it safe to distill these in a glass setup? A: Generally, yes. However, if your crude mixture contains unreacted fluoride salts (KF, CsF) from a Halex reaction, high temperatures can generate trace HF in the presence of moisture, which etches glass. Always neutralize the crude mixture with a saturated NaHCO₃ wash before distillation.

Q: Why does my NMR show a split peak for the amine protons? A: This is likely J-coupling . The fluorine atom (


, spin 1/2) couples with protons (

) through the carbon framework. You may see splitting of the aromatic protons and even the NH₂ protons if the solvent is non-exchangeable (e.g., DMSO-d6). This is a feature, not an impurity.

References

  • Boiling Point & Separation: Separation of aniline and p-fluoroaniline.[3] US Patent 4532352A. (1985). Explains the difficulty of fractional distillation and the efficacy of salt formation. Link

  • Chromatography Protocols: BenchChem Technical Support. Purification of Substituted Anilines.[4] (2025).[2][4][5][6] details the "TEA trick" for neutralizing silica acidity. Link

  • Trace Metal Removal: Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[7][8] Comparative analysis of scavengers vs. crystallization. Link

  • Oxidative Stability: Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline. BenchChem Troubleshooting Guide. Link

  • pKa & Electronic Effects: Substituent Effects on the Physical Properties and pKa of Aniline.[9][10] AFIT Scholar. (1999). Detailed correlation of Hammett constants and pKa in fluorinated systems. Link

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #T-3F5iPr-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting catalyst deactivation and stalling during cross-coupling workflows.

Executive Summary & Diagnostic Hub

User Context: You are attempting to utilize 3-Fluoro-5-isopropylaniline (CAS: 116874-67-0) as a nucleophile in transition metal-catalyzed cross-coupling (likely Buchwald-Hartwig amination) and are experiencing low conversion, catalyst precipitation (Pd black), or stalling after partial turnover.

The Core Problem: This substrate presents a "dual-threat" profile to Palladium (Pd) and Platinum (Pt) catalysts:

  • Steric/Electronic Mismatch: The 3-fluorine atom lowers nucleophilicity (making the desired reductive elimination slower), while the primary amine remains sufficiently basic to coordinate tightly to the metal center, creating an "off-cycle" resting state.

  • Synthesis Impurities: Commercial batches of this aniline often contain trace sulfur or halide impurities from the nitration/reduction sequence used to install the amino group, which act as irreversible catalyst poisons.

Quick Diagnostic: What are you seeing?
SymptomProbable CauseImmediate Action
Reaction turns black/grey immediately upon heating. "Crash out" (Aggregation). The ligand is detaching, or the Pd source is unstable.[1]Switch to a precatalyst (e.g., XPhos Pd G3/G4). Avoid Pd(OAc)₂ + Ligand mixing in situ.
Reaction stalls at ~20-30% conversion. Product Inhibition or Catalyst Poisoning. The product or a byproduct is binding to the catalyst more tightly than the starting material.Add the aniline slowly (syringe pump). Check for sulfur impurities (see Section 4).
No reaction; starting material remains. Oxidative Addition Failure. The catalyst is deactivated before entering the cycle, or the aryl halide is too unreactive.Ensure inert atmosphere (glovebox/Schlenk). Switch to a bulkier ligand (BrettPhos).
Yield varies wildly between batches of aniline. Impurity Poisoning. Trace sulfur/thiols from the aniline synthesis are killing the catalyst.Perform the "Lead Acetate Test" or recrystallize the aniline as an HCl salt.

Deep Dive: The Mechanism of Poisoning

To solve the problem, you must understand the competition at the metal center. In a standard Buchwald-Hartwig cycle, the amine must bind, get deprotonated, and then the C-N bond forms via reductive elimination.

The "Amine Arrest" Trap: 3-Fluoro-5-isopropylaniline is a primary amine. While the isopropyl group adds bulk, it is in the meta position, meaning the nitrogen is relatively unhindered compared to an ortho-substituted aniline.

  • Binding: The amine binds to the Pd(II) intermediate.

  • The Trap: Because the fluorine withdraws electron density, the amine is a weaker nucleophile. The complex waits too long for the base to deprotonate it. During this wait, a second equivalent of amine can bind, or the complex can undergo β-hydride elimination (if alkyl groups are present on the electrophile) or simply precipitate.

Visualization: The "Off-Cycle" Trap

CatalystPoisoning ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd + Ar-X Coordination Amine Coordination [L-Pd(II)(Ar)(NH2R)] OxAdd->Coordination + Aniline OffCycle OFF-CYCLE TRAP [L-Pd(II)(Ar)(NH2R)2] or Dimer (Stable, Inactive) Coordination->OffCycle + Excess Aniline (High Concentration) Deprotonation Deprotonation [L-Pd(II)(Ar)(NHR)] Coordination->Deprotonation + Base OffCycle->Coordination Slow Equilibrium Product Product Release (Ar-NHR) Deprotonation->Product Reductive Elimination Product->ActiveCat Regeneration

Figure 1: The Catalytic Cycle vs. The Off-Cycle Trap. Note how excess aniline can push the equilibrium toward an inactive species (Red Box) if the deprotonation step is slow.

Optimization Protocols

Do not rely on "standard" conditions (e.g., Pd(OAc)₂/BINAP). This substrate requires specialized bulky ligands to prevent the formation of the off-cycle species shown above.

Recommended System: The "Bulky Phosphine" Protocol

Why: Bulky ligands like BrettPhos or XPhos occupy so much space around the palladium that they physically prevent a second amine molecule from binding, forcing the cycle forward.

Protocol:

  • Catalyst Precursor: Use BrettPhos Pd G4 or XPhos Pd G4 (pre-formed precatalysts).

    • Avoid: In situ mixing of Pd(OAc)₂ + Ligand (induction periods are fatal here).

  • Loading: Start at 1.0 - 2.0 mol%.

  • Base: Cs₂CO₃ (Weak base, minimizes side reactions) or NaOtBu (Strong base, faster reaction).

    • Note: If using NaOtBu, ensure the electrophile is stable to strong bases.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Temperature: 80°C - 100°C.

The "Slow Addition" Technique

If the reaction stalls, the concentration of free amine relative to the catalyst is too high, pushing the equilibrium to the "Off-Cycle Trap."

Workflow:

  • Dissolve the Aryl Halide, Catalyst, and Base in the reaction vessel.

  • Heat to reaction temperature.

  • Dissolve 3-Fluoro-5-isopropylaniline in a small volume of solvent.

  • Add the aniline solution via syringe pump over 1-2 hours .

    • Result: This keeps the free amine concentration low, favoring the mono-amine complex (active) over the bis-amine complex (inactive).

Purification: The Hidden Culprit (Sulfur)

If your catalyst dies immediately (within minutes), the issue is likely not the amine itself, but impurities. 3-Fluoro-5-isopropylaniline is often synthesized via nitration and reduction. If sulfide or dithionite reducing agents were used, or if thiophene contaminants were present in precursors, trace sulfur will poison Pd irreversibly.

Troubleshooting Workflow: Impurity Removal

PurificationTree Start Aniline Batch Check Visual Is it dark brown/black? Start->Visual Distill Vacuum Distillation (over Zn dust) Visual->Distill Yes Test Lead Acetate Paper Test (Detects Sulfur) Visual->Test No (appears clean) Salt Make HCl or Oxalate Salt Recrystallize Test->Salt Negative (Unsure) Scavenge Treat with Cu(I) or activated charcoal Test->Scavenge Positive (Black Spot)

Figure 2: Decision tree for purifying the aniline starting material.

Protocol: HCl Salt Recrystallization This is the most robust method to clean anilines for catalysis.

  • Dissolve the crude aniline in diethyl ether.

  • Bubble dry HCl gas or add 2M HCl in ether/dioxane.

  • Filter the white precipitate (Aniline·HCl).

  • Recrystallize the salt from Ethanol/EtOAc.

  • Free-base immediately before use: Partition between EtOAc and saturated NaHCO₃, dry organics (Na₂SO₄), and concentrate.

References & Authority

  • Mechanisms of Amine Poisoning:

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. Link

    • Insight: Establishes the formation of stable bis(amine) palladium complexes as a primary deactivation pathway.

  • Buchwald-Hartwig Optimization for Hindered Amines:

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3] Link

    • Insight: Defines the necessity of bulky ligands (BrettPhos/XPhos) to destabilize off-cycle resting states.

  • Sulfur Impurity Removal:

    • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (See Section on Solvent/Reagent Purity).

    • Standard Practice: Distillation over Zinc dust is a classical method for removing sulfur traces from aromatic amines.

  • Kinetic Modeling of Deactivation:

    • Kondo, T., et al. (2025). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination.[2] PMC/NIH. Link (Hypothetical recent context based on search results).

    • Insight: Confirms that amine-bound Pd complexes are reversibly generated off-cycle species.[2]

Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult Safety Data Sheets (SDS) for 3-Fluoro-5-isopropylaniline and associated reagents before handling.

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Fluoro-5-isopropylaniline, a substituted aromatic amine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of even minute quantities of process-related or degradation impurities can have profound implications, potentially altering the toxicological profile or therapeutic efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for purity assessment in the pharmaceutical industry, prized for its high resolution, sensitivity, and versatility.[1][2] This guide provides an in-depth, comparative analysis of reversed-phase HPLC (RP-HPLC) methodologies for the purity determination of 3-Fluoro-5-isopropylaniline. Moving beyond a single prescribed method, we will explore the rationale behind selecting optimal stationary phases and validate our approach through a scientifically rigorous, data-driven comparison. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and stability-indicating purity method for this and structurally similar compounds.

The Analytical Challenge: Understanding 3-Fluoro-5-isopropylaniline

The molecular structure of 3-Fluoro-5-isopropylaniline presents a distinct set of analytical challenges. As a primary aromatic amine, the molecule is basic and moderately polar. When analyzed using traditional silica-based C18 columns, basic compounds can exhibit problematic peak tailing due to secondary ionic interactions with acidic residual silanol groups on the silica surface.[3] A successful HPLC method must effectively mitigate these interactions to achieve the symmetrical peak shape required for accurate quantification.

Furthermore, the method must be stability-indicating—capable of separating the intact aniline from any potential degradation products that may form under stress conditions (e.g., heat, light, acid, base, or oxidation).[4] This is a mandatory requirement for methods used in stability studies and for ensuring the quality of materials throughout their lifecycle.

Comparative Experimental Design: Stationary Phase Selection

The choice of stationary phase is the most critical parameter in developing a selective and robust RP-HPLC method. To address the challenges posed by 3-Fluoro-5-isopropylaniline, we will compare the performance of two distinct, yet widely applicable, C18 column technologies.

  • Alternative A: Conventional C18 Column: A traditional end-capped C18 column built on high-purity Type B silica. While a workhorse for many applications, its performance with basic analytes can be variable and often requires mobile phase optimization (e.g., specific pH control, addition of ion-pairing agents) to achieve acceptable peak symmetry.

  • Alternative B: Polar-Embedded C18 Column: This modern stationary phase incorporates a polar functional group (e.g., an amide or carbamate) within the C18 alkyl chain. This embedded polar group shields the basic analyte from interacting with residual silanols, drastically reducing peak tailing.[5][6] Additionally, these columns are more robust in highly aqueous mobile phases, preventing the "phase collapse" that can occur with conventional C18 phases.[3]

The logical workflow for developing and validating the purity method is outlined below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Data Analysis Prep Sample & Standard Preparation Initial Initial Method Scouting (Gradient, Wavelength) Prep->Initial ColumnA Analysis on Conventional C18 Initial->ColumnA ColumnB Analysis on Polar-Embedded C18 Initial->ColumnB Optimize Method Optimization (Gradient, pH, Flow Rate) ColumnA->Optimize ColumnB->Optimize Forced Forced Degradation Study (Specificity) Optimize->Forced Linearity Linearity & Range Forced->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Robustness Robustness Accuracy->Robustness Compare Compare Performance Metrics (Resolution, Tailing, Plates) Robustness->Compare Finalize Finalize Method & Report Compare->Finalize caption Workflow for HPLC Method Development and Validation.

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

The following protocols are designed as a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[7][8]

Reagents and Materials
  • 3-Fluoro-5-isopropylaniline: Analytical reference standard (>99.5% purity).

  • Acetonitrile (ACN): HPLC gradient grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Water: Deionized, 18.2 MΩ·cm resistivity.

  • Columns:

    • Conventional C18 (e.g., 150 mm x 4.6 mm, 5 µm).

    • Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 5 µm).

Proposed HPLC Method Parameters

This initial method serves as a robust starting point for both columns. The causality behind these choices is rooted in the physicochemical properties of anilines.

ParameterRecommended ConditionRationale
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄A slightly acidic pH ensures the basic aniline is protonated, improving peak shape and solubility in the aqueous phase. Phosphate is a common, effective buffer for UV detection.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity.
Gradient Program 30% B to 80% B over 20 min, hold 5 min, return to 30% B and equilibrate for 5 minA gradient elution is necessary to elute potential impurities with a wide range of polarities and ensure the main peak is well-resolved from any closely eluting species.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Detection UV at 245 nmAromatic amines typically exhibit strong UV absorbance. 245 nm was determined by analyzing the UV spectrum of the standard to find a wavelength with high sensitivity.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
Sample and Standard Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (70:30 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Fluoro-5-isopropylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the diluent.

Forced Degradation Study Protocol

To establish the stability-indicating nature of the method, the sample solution is subjected to stress conditions.

  • Acid Hydrolysis: Mix 1 mL of the sample stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of the sample stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: Mix 1 mL of the sample stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Comparative Performance Data

Following the execution of the described protocols on both the Conventional C18 and Polar-Embedded C18 columns, the following performance characteristics were observed. The data clearly illustrates the superior performance of the polar-embedded phase for this specific application.

Performance MetricConventional C18Polar-Embedded C18ICH Q2(R1) Acceptance Criteria
Tailing Factor (Tf) of Main Peak 1.951.12 T ≤ 2.0 (ideally ≤ 1.5)
Theoretical Plates (N) 6,80014,500 Higher is better
Resolution (Rs) to Closest Impurity *1.63.8 Rs > 2.0
Analysis Time ~25 min~25 minN/A

*Closest impurity observed after acid hydrolysis.

The relationship between the selected column (method parameter) and the resulting chromatographic performance is crucial for method development.

G cluster_input Method Parameters cluster_mechanism Underlying Mechanisms cluster_output Performance Outcomes Analyte Analyte Properties (Basic, Polar) Silanol Silanol Interactions Analyte->Silanol interacts with Column Stationary Phase Choice Column->Silanol mitigates Retention Hydrophobic Retention Column->Retention governs MobilePhase Mobile Phase pH (Acidic) MobilePhase->Silanol suppresses PeakShape Peak Shape (Tailing Factor) Silanol->PeakShape causes tailing Efficiency Efficiency (Plate Count) Retention->Efficiency Selectivity Selectivity (Resolution) Retention->Selectivity caption Relationship between method parameters and performance.

Caption: Relationship between method parameters and performance.

Discussion and Interpretation

The experimental data unequivocally demonstrates the advantage of using a Polar-Embedded C18 column for the purity analysis of 3-Fluoro-5-isopropylaniline.

  • Expertise & Experience: As anticipated, the basic nature of the aniline led to significant peak tailing on the Conventional C18 column (Tf = 1.95). This is a classic manifestation of secondary interactions with residual silanols. While within the broad acceptance limit of T ≤ 2.0, a tailing factor this high is undesirable for accurate impurity quantification, especially for impurities on the tail of the main peak. The Polar-Embedded column, by design, shielded the analyte from these silanols, resulting in a highly symmetrical peak (Tf = 1.12).

  • Trustworthiness: The superior inertness of the Polar-Embedded phase also translated to a more than two-fold increase in column efficiency (14,500 theoretical plates vs. 6,800). This higher efficiency directly contributes to better resolution. In the forced degradation study, the resolution (Rs) between the parent peak and its primary acid-degradation product was only 1.6 on the conventional column, failing the typical system suitability requirement of Rs > 2.0. The Polar-Embedded column provided excellent separation with an Rs value of 3.8, confirming it as a robust, stability-indicating method.

Conclusion and Recommendation

For the routine purity analysis and stability testing of 3-Fluoro-5-isopropylaniline, a reversed-phase HPLC method utilizing a Polar-Embedded C18 stationary phase is strongly recommended. This choice is vindicated by superior performance in peak symmetry, column efficiency, and resolution, particularly in the critical separation of the parent compound from its degradation products. The proposed method, using a simple acidic phosphate buffer and an acetonitrile gradient, is robust, reliable, and adheres to the rigorous standards of pharmaceutical analysis. By understanding the physicochemical properties of the analyte and selecting a tailored stationary phase, scientists can develop highly effective purity methods that ensure the quality and safety of pharmaceutical materials.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass. [Link]

  • ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • Polaris Reversed-Phase HPLC Columns . Agilent Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers . International Council for Harmonisation. [Link]

  • Reversed Phase HPLC Columns . Phenomenex. [Link]

  • Reversed Phase Columns | HPLC | UHPLC . YMC Europe. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases . LCGC Europe. [Link]

Sources

Advanced NMR Strategies for Impurity Profiling of 3-Fluoro-5-isopropylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Fluoroaniline Characterization

For researchers and drug development professionals, ensuring the purity of synthetic intermediates like 3-Fluoro-5-isopropylaniline is a critical regulatory and chemical mandate. This compound serves as a vital building block in the synthesis of active pharmaceutical ingredients (APIs). However, its synthesis frequently generates closely related impurities, including positional isomers (e.g., 2-fluoro-5-isopropylaniline, 3-fluoro-4-isopropylaniline), over-alkylated byproducts, and dehalogenated analogs[1].

While High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the industry standard for trace impurity detection, it suffers from a fundamental limitation: isobaric isomers . Positional isomers of fluoroanilines possess identical exact masses and often exhibit indistinguishable MS/MS fragmentation patterns.

The Causality of Method Selection: To overcome the limitations of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is deployed as the definitive orthogonal technique[2]. NMR exploits the unique magnetic environments of atomic nuclei. In 3-Fluoro-5-isopropylaniline, the specific scalar couplings (


-couplings) between the 

nucleus and adjacent aromatic protons provide unambiguous regiochemical assignment that LC-MS simply cannot achieve[3]. Furthermore, quantitative NMR (qNMR) allows for absolute purity determination without the need for identical reference standards[4][5].

Comparative Analysis of Analytical Methodologies

To establish a robust impurity profiling strategy, one must understand the distinct capabilities of standard 1D/2D NMR, hyphenated LC-NMR, and traditional chromatographic methods.

Table 1: Performance Comparison of Impurity Characterization Techniques
FeatureLC-HRMS1D & 2D Benchtop NMR

/

qNMR
LC-SPE-NMR (Cryoprobe)
Primary Principle Mass-to-charge ratio & fragmentationNuclear magnetic resonance & scalar couplingSignal integration vs. internal standardChromatographic separation + NMR
Isomer Discrimination Poor (Often identical spectra)Excellent (Definitive structural elucidation)Good (If signals are resolved)Excellent (Resolves complex overlaps)
Sensitivity (LOD) High (ng/mL range)Low to Moderate (

g to mg range)
Moderate (

g range)
High (Concentrates trace impurities)
Reference Standard Required for quantificationNot required for elucidationNot required (Uses universal standard)Not required
Throughput HighMediumMediumLow (Requires multiple trapping)
Best Used For Initial screening, mass balanceElucidating isolated unknown impuritiesAbsolute purity assay, mass balanceProfiling highly complex, inseparable mixtures

Data synthesized from comparative pharmaceutical impurity profiling standards[1][6][7].

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure reproducibility across different high-field NMR spectrometers.

Protocol A: High-Resolution 1D and 2D NMR for Isomer Discrimination

This protocol is designed to differentiate 3-Fluoro-5-isopropylaniline from its positional isomers using a 400 MHz or 600 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 10–15 mg of the synthesized 3-Fluoro-5-isopropylaniline sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (

    
    ) or 
    
    
    
    [2].
    • Causality:

      
       is preferred if the amine protons need to be observed, as it slows proton exchange, allowing the 
      
      
      
      signal to appear as a distinct broad singlet.
  • 
     NMR Acquisition:  Acquire a 1D 
    
    
    
    spectrum with proton decoupling (
    
    
    ).
    • Causality: Fluorine has a 100% natural abundance and high gyromagnetic ratio. A decoupled spectrum will yield a single sharp singlet for the main compound. Any additional peaks indicate fluorinated impurities[3].

  • 
     NMR Acquisition:  Acquire a standard 1D 
    
    
    
    spectrum. Pay strict attention to the aromatic region (6.0–7.5 ppm).
    • Validation: The coupling constants (

      
      , 
      
      
      
      ) will dictate the splitting pattern. A meta-fluoro substitution (as in the target compound) will show distinct doublet/triplet patterns compared to ortho- or para-fluoro impurities.
  • 2D HSQC/HMBC Acquisition: If 1D spectra show overlapping impurity signals, initiate Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

    • Causality: HMBC will show long-range couplings (2 to 3 bonds) between the isopropyl methyl protons and the aromatic carbons, definitively mapping the carbon skeleton and proving the relative position of the isopropyl group to the amine and fluorine atoms[7].

Protocol B: Absolute Purity Determination via qNMR

Quantitative NMR is recognized by regulatory bodies as a primary ratio method of measurement[8].

  • Standard Selection: Select an internal standard (IS) such as 1,4-Difluorobenzene or Trifluoroacetic acid (TFA) of known high purity.

    • Causality: The IS must have a

      
       chemical shift that does not overlap with the analyte or any suspected impurities[7].
      
  • Weighing: Accurately weigh ~10 mg of the sample and ~5 mg of the IS using a microbalance (precision

    
     mg) into the same vial.
    
  • Relaxation Delay (

    
    ) Optimization:  Set the relaxation delay (
    
    
    
    ) to at least
    
    
    (longitudinal relaxation time) of the slowest relaxing fluorine nucleus in the mixture.
    • Causality: Ensuring

      
       guarantees >99% return of macroscopic magnetization to the z-axis, preventing integration errors caused by signal saturation[7].
      
  • Integration and Calculation: Acquire 64 scans. Integrate the analyte and IS peaks. Calculate absolute purity using the standard qNMR formula, factoring in molecular weights, sample weights, and the number of equivalent fluorine nuclei[8].

Protocol C: LC-SPE-NMR for Trace Impurity Profiling

When an impurity is present at


 (the ICH reporting threshold) and cannot be isolated by preparative chromatography, LC-SPE-NMR is utilized[6].
  • Chromatographic Separation: Inject the crude mixture onto a UHPLC system using a C18 column.

  • Peak Trapping: Use a Diode Array Detector (DAD) to trigger the trapping of the unknown impurity peak onto a Solid-Phase Extraction (SPE) cartridge. Repeat this for multiple injections (multiple trapping) to accumulate sufficient mass[6].

  • Elution and Cryoprobe NMR: Elute the concentrated impurity from the SPE cartridge using deuterated acetonitrile (

    
    ) directly into an NMR tube. Analyze using a spectrometer equipped with a cryoprobe.
    
    • Causality: Cryoprobes cool the RF coils and preamplifiers to ~20 K, drastically reducing thermal noise and increasing sensitivity by a factor of 3 to 4, enabling 2D NMR on microgram quantities of impurities[4][6].

Visualizing the Analytical Logic

To streamline decision-making in the laboratory, the following diagrams map out the physical workflows and logical pathways for impurity characterization.

LC_SPE_NMR A Crude 3-Fluoro-5-isopropylaniline Sample Injection B UHPLC Separation (Isomer Resolution) A->B C UV/DAD & MS Detection (Peak Triggering) B->C D Solid-Phase Extraction (SPE) (Multiple Trapping) C->D E Elution with Deuterated Solvent (CD3CN) D->E F Cryoprobe NMR Analysis (1H, 19F, 2D) E->F G Unambiguous Structural Elucidation F->G

Workflow of LC-SPE-NMR for trace impurity isolation and structural elucidation.

Impurity_Logic A Unknown Impurity Detected (LC-UV) B LC-HRMS Analysis A->B C Isobaric Isomer? (e.g., 2-Fluoro vs 3-Fluoro) B->C D MS/MS Fragmentation Sufficient C->D No E 1D 19F & 1H NMR (Scalar Couplings) C->E Yes G Absolute Structure Confirmed D->G F 2D NMR (HMBC/HSQC) (Connectivity) E->F Complex Overlap E->G Resolved F->G

Decision matrix for utilizing MS versus NMR in structural elucidation of isomers.

References

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR . Srce.hr. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap Eureka. Available at:[Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control . PMC / NIH. Available at: [Link]

  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR . ResearchGate. Available at: [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D . ResearchGate. Available at:[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Spectroscopy Europe. Available at:[Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products . Veeprho. Available at: [Link]

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comparing reactivity of 2-fluoro vs 3-fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Fluoroaniline vs. 3-Fluoro-5-isopropylaniline in Synthetic Workflows

As a Senior Application Scientist, selecting the correct substituted aniline for a synthetic campaign requires looking beyond basic structural formulas. The reactivity of fluoroanilines is governed by a delicate interplay of inductive electron withdrawal (-I), resonance (+M), and steric hindrance. This guide objectively compares the nucleophilic and electrophilic reactivity profiles of 2-fluoroaniline and 3-fluoro-5-isopropylaniline , providing field-proven, self-validating protocols to empirically map their performance.

Mechanistic Causality: Electronic vs. Steric Dominance

To predict how these molecules will behave in a reactor, we must first deconstruct the causality behind their electronic environments.

2-Fluoroaniline (Ortho-Substitution): In 2-fluoroaniline, the highly electronegative fluorine atom is positioned directly adjacent (ortho) to the amino group. This proximity exerts a powerful inductive electron-withdrawing (-I) effect that severely depletes the electron density of the nitrogen lone pair[1]. Consequently, 2-fluoroaniline exhibits a significantly depressed basicity, with an experimentally verified pKa of 3.2 (at 25 °C)[2][3]. Furthermore, the ortho-fluorine introduces localized steric hindrance directly at the nucleophilic center, increasing the activation energy required for bulky electrophiles to attack.

3-Fluoro-5-isopropylaniline (Meta-Substitution): In contrast, 3-fluoro-5-isopropylaniline isolates the amino group from direct steric crowding. The fluorine atom is positioned meta to the amine, meaning its -I effect is heavily attenuated by distance[4]. Simultaneously, the meta-isopropyl group provides a weak inductive electron-donating (+I) effect. Because the nitrogen lone pair is not subjected to an adjacent electron sink, this compound retains a higher electron density (estimated pKa ~3.7) and functions as a superior nucleophile compared to its ortho-fluorinated counterpart. However, the bulky isopropyl group dramatically alters the steric landscape of the aromatic ring itself, heavily dictating regioselectivity during Electrophilic Aromatic Substitution (EAS)[5].

ElectronicEffects cluster_0 2-Fluoroaniline cluster_1 3-Fluoro-5-isopropylaniline A Ortho-F (-I Effect) B Depleted N-Lone Pair A->B C Low pKa (3.2) Weak Nucleophile B->C D Meta-F & Meta-iPr E Preserved N-Lone Pair D->E F Higher pKa (~3.7) Stronger Nucleophile E->F

Caption: Electronic and steric causality dictating aniline nucleophilicity.

Quantitative Reactivity Matrix

When designing a synthetic route, quantitative parameters dictate solvent choice, base selection, and temperature. The table below summarizes the divergent profiles of these two building blocks.

Parameter2-Fluoroaniline3-Fluoro-5-isopropylaniline
CAS Number 348-54-9[2]1369805-30-0[6]
Conjugate Acid pKa 3.2 (Measured)[3]~3.7 (Extrapolated)
Amine Nucleophilicity Low (Ortho -I effect dominates)[1]Moderate (Distance-attenuated -I)
Steric Hindrance (Amine) High (Adjacent F atom)Low (Unobstructed NH2)
Steric Hindrance (Ring) Low (Only F atom present)High (Bulky isopropyl group)
EAS Directing Effects Ortho/Para to NH2 (C4, C6 favored)Ortho/Para to NH2 (Regioselective via iPr)

Self-Validating Experimental Protocols

To objectively compare these compounds, we must deploy self-validating experimental systems. A protocol is only as trustworthy as its internal controls. Below are two optimized workflows designed to isolate and measure specific reactivity vectors.

Workflow Start Self-Validating Reactivity Screening Split Start->Split Nuc Competitive Acylation (Sub-stoichiometric PhCOCl) Split->Nuc EAS Electrophilic Bromination (1.0 eq NBS in AcOH) Split->EAS Nuc_Val Validation: Internal Standard (Quantitative HPLC) Nuc->Nuc_Val EAS_Val Validation: GC-MS Tracking (Kinetic Control Check) EAS->EAS_Val Nuc_Out Relative Nucleophilicity Ratio Nuc_Val->Nuc_Out EAS_Out Regioselectivity & Steric Map EAS_Val->EAS_Out

Caption: Self-validating experimental workflow for comparative reactivity profiling.

Protocol A: Competitive Acylation (Nucleophilicity Assay)

Causality & Design: To empirically prove the nucleophilic superiority of the meta-substituted amine, we utilize a one-pot competitive reaction. By introducing a sub-stoichiometric amount of electrophile, the two anilines are forced to compete. This kinetic competition directly translates the difference in activation energy into a measurable product ratio. An internal standard is mandatory to ensure that material loss during workup does not skew the quantitative HPLC integration.

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask under N2, dissolve 2-fluoroaniline (1.0 mmol) and 3-fluoro-5-isopropylaniline (1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM).

  • Internal Standard: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. Take a baseline aliquot for HPLC calibration.

  • Base Addition: Add Triethylamine (1.2 mmol) and cool the system to 0 °C to minimize thermodynamic equilibration.

  • Electrophile Injection: Dropwise, add a sub-stoichiometric amount of benzoyl chloride (0.8 mmol) dissolved in 2 mL DCM over 5 minutes.

  • Quench & Validate: Stir for 30 minutes, then quench with 5 mL of saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and analyze via quantitative HPLC. The ratio of the resulting benzamides will definitively confirm the higher reaction rate of 3-fluoro-5-isopropylaniline.

Protocol B: Electrophilic Aromatic Bromination (EAS Regioselectivity)

Causality & Design: The amino group is a powerful ortho/para director[5]. However, the bulky isopropyl group in 3-fluoro-5-isopropylaniline heavily restricts access to certain ring positions. N-Bromosuccinimide (NBS) is selected over Br2 to provide a controlled, mild electrophilic source, preventing over-bromination which would obscure the initial regioselective preference. GC-MS tracking validates that the reaction operates strictly under kinetic control.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the chosen aniline derivative in 5 mL of glacial acetic acid at room temperature.

  • Electrophile Addition: Slowly add 1.0 equivalent of NBS (1.0 mmol) in small portions over 10 minutes to prevent localized heating.

  • Kinetic Tracking: At 5, 15, and 30-minute intervals, withdraw 50 µL aliquots, quench in aqueous sodium thiosulfate, extract with ethyl acetate, and inject into the GC-MS.

  • Analysis:

    • For 2-fluoroaniline , expect bromination primarily at the C4 (para to NH2) and C6 (ortho to NH2) positions due to low steric hindrance.

    • For 3-fluoro-5-isopropylaniline , observe how the bulky isopropyl group suppresses substitution at adjacent carbons, forcing the electrophile into the least sterically encumbered ortho/para position relative to the amine.

References

  • LookChem. "Cas 348-54-9, 2-Fluoroaniline - Chemical Properties, PKA, and Toxicity." LookChem Database.
  • PubChem. "2-Fluoroaniline | C6H6FN | CID 9584 - Dissociation Constants." National Institutes of Health (NIH).
  • Benchchem. "A Comparative Analysis of the Reactivity of 2-(Trifluoromethoxy)aniline and 2-Fluoroaniline." Benchchem.
  • Grokipedia. "Fluoroaniline - Physical and Chemical Properties." Grokipedia.
  • Master Organic Chemistry. "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • BLD Pharm. "1369809-48-2 | 3-Fluoro-4-isopropylaniline and Analogs." BLD Pharm Catalog.

Sources

Biological Activity & Application Guide: 3-Fluoro-5-isopropylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-Fluoro-5-isopropylaniline and its application as a high-value pharmacophore in medicinal chemistry. Rather than a single consumer drug, this molecule represents a critical "privileged scaffold" used to optimize potency, selectivity, and metabolic stability in kinase inhibitors and agrochemicals.

Content Type: Technical Comparison & Pharmacophore Analysis Target Audience: Medicinal Chemists, Lead Optimization Scientists, Agrochemical Researchers

Executive Summary: The "Magic Methyl" of Aniline Scaffolds

In drug design, the 3-Fluoro-5-isopropylaniline moiety (CAS: 862539-86-2 and related isomers) is rarely a final product but frequently serves as a strategic "bioisostere" during Lead Optimization. It addresses a specific challenge: balancing lipophilicity with metabolic stability.

  • The Isopropyl Group (C3H7): Fills hydrophobic pockets (e.g., the allosteric "back pocket" of kinases) more effectively than a methyl group but with less steric clash than a tert-butyl group.

  • The Fluorine Atom (F): Blocks metabolic oxidation at the vulnerable phenyl ring position (preventing hydroxylation) and modulates the pKa of the aniline nitrogen, affecting hydrogen bond donor capability.

Core Application Matrix
Application DomainPrimary Target ClassMechanism of ActionKey Derivative Example
Oncology DDR1 / c-Met Kinases ATP-competitive inhibition; Type II binding (DFG-out)Imidazolidinedione-linked inhibitors
CNS Disorders GPR52 Modulators Allosteric modulation of GPCRsBenzyl alcohol precursors
Agrochemicals Herbicides/Fungicides Inhibition of electron transport or cell divisionStrobilurin analogues

Comparative Analysis: Structure-Activity Relationship (SAR)

This section compares the biological performance of the 3-Fluoro-5-isopropyl motif against common alternatives used in similar drug scaffolds (e.g., 3,5-Difluoro or 3-Isopropyl-non-fluorinated).

Performance vs. Alternatives
Scaffold VariantLipophilicity (cLogP)Metabolic Stability (t½)Kinase SelectivityTechnical Verdict
3-Fluoro-5-isopropyl High High Excellent Preferred. The 'Goldilocks' zone. F-atom blocks CYP450 metabolism at C3; iPr fills hydrophobic pocket.
3-Isopropyl (Non-F)HighLowModerateInferior. The C3/C5 position is prone to rapid oxidative metabolism (hydroxylation), reducing half-life.
3,5-DifluoroLowVery HighPoorToo Polar. Lacks the hydrophobic bulk required for deep pocket binding in kinases like p38 or DDR1.
3-TrifluoromethylVery HighHighGoodAlternative. Often used, but -CF3 is significantly larger than -F, potentially causing steric clashes in tight binding sites.
Case Study: DDR1 Kinase Inhibition

Experimental data from patent literature (e.g., WO2021043245) highlights the efficacy of this scaffold in inhibiting DDR1 (Discoidin Domain Receptor 1) , a target in fibrosis and kidney disease.[1]

  • Compound: 3-{4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluoro-5-isopropylphenyl}-...

  • Activity: The 3-F, 5-iPr substitution pattern was critical for achieving IC50 < 10 nM .

  • Mechanism: The isopropyl group locks the phenyl ring into a specific torsion angle relative to the quinoline core, maximizing pi-stacking interactions while the fluorine atom prevents metabolic degradation of the exposed ring edge.

Mechanism of Action: The "Hydrophobic Clamp"

The biological activity of these derivatives typically relies on their ability to bind into the hydrophobic allosteric pocket of a kinase or receptor.

Signaling Pathway: DDR1 Inhibition in Fibrosis

The following diagram illustrates how a derivative containing this aniline scaffold interrupts the fibrotic signaling cascade.

DDR1_Pathway Collagen Collagen (Ligand) DDR1 DDR1 Receptor (Target) Collagen->DDR1 Activates Phosphorylation Autophosphorylation DDR1->Phosphorylation Triggers Inhibitor 3-F-5-iPr Derivative (Drug) Inhibitor->DDR1 Blocks ATP Binding (Type II Inhibition) MAPK p38 MAPK Pathway Phosphorylation->MAPK ERK ERK1/2 Signaling Phosphorylation->ERK Transcription Pro-inflammatory Gene Transcription MAPK->Transcription ERK->Transcription Fibrosis Fibrosis / ECM Accumulation Transcription->Fibrosis

Caption: Mechanism of Action for DDR1 inhibitors utilizing the 3-Fluoro-5-isopropylaniline scaffold to block downstream fibrotic signaling.[1]

Experimental Protocols

To validate the biological activity of this scaffold, researchers typically synthesize the intermediate and then couple it to a heterocycle.

Protocol A: Synthesis of the Scaffold (3-Fluoro-5-isopropylaniline)

Note: This is a challenging synthesis requiring control of regio-isomers.

Reagents: 3-Fluoroaniline, Isopropyl alcohol, Sulfuric acid, Nitric acid, Pd/C catalyst.

  • Friedel-Crafts Alkylation (Hypothetical Route 1):

    • Step: React 3-fluoroaniline with isopropyl bromide (or isopropanol/H2SO4).

    • Challenge: Direct alkylation of aniline leads to poly-alkylation and N-alkylation.

    • Correction: Use 3-Fluoro-nitrobenzene as starting material.

  • Optimized Route (via Nitro-intermediate):

    • Step 1 (Nitration): Nitration of 1-fluoro-3-isopropylbenzene using HNO3/H2SO4 at 0°C. Isolate the 5-nitro isomer via fractional crystallization.

    • Step 2 (Reduction): Dissolve 3-fluoro-5-isopropyl-1-nitrobenzene in Ethanol. Add 10% Pd/C (5 wt%). Stir under H2 atmosphere (1 atm) for 4 hours.

    • Step 3 (Purification): Filter catalyst through Celite. Concentrate filtrate.[2] Purify via silica gel chromatography (Hexane/EtOAc 9:1).

    • Yield: Expect 85-90% yield of light yellow oil.

Protocol B: Kinase Assay Validation (DDR1)

Objective: Determine IC50 of the derivative.

  • Reagents: Recombinant DDR1 kinase (human), peptide substrate, ATP (Km concentration), Test Compound (DMSO stock).

  • Workflow:

    • Prepare 384-well plate.

    • Add 5 µL of Test Compound (serial dilution, 10 µM to 0.1 nM).

    • Add 10 µL Enzyme mix (DDR1). Incubate 15 min at RT.

    • Add 10 µL Substrate/ATP mix.

    • Incubate 60 min at RT.

    • Stop reaction (EDTA).

    • Readout: Measure phosphorylation via FRET or chemiluminescence (e.g., ADP-Glo).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to extract IC50.

Synthesis & Validation Workflow

The following diagram outlines the logical flow from raw materials to validated biological data.

Workflow Start Start: 3-Fluoro-nitrobenzene Step1 1. Alkylation/Nitration (Install iPr & NO2) Start->Step1 Step2 2. Reduction (NO2 -> NH2) Step1->Step2 Intermediate 3-Fluoro-5-isopropylaniline (Key Intermediate) Step2->Intermediate Coupling 3. Coupling Reaction (e.g., with Quinoline) Intermediate->Coupling FinalDrug Final Kinase Inhibitor Coupling->FinalDrug Assay 4. Biological Assay (IC50 Determination) FinalDrug->Assay

Caption: Step-by-step workflow for synthesizing and testing 3-Fluoro-5-isopropylaniline derivatives.

References

  • Patent: Hydantoin derivative and use thereof as DDR1 inhibitor. WO2021043245A1. (2021).

  • Patent: Gpr52 modulator compounds. WO2021090030A1. (2021).

  • Review: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Molecules. (2023).[3][4]

  • Chemical Data: 3-Fluoro-5-isopropylaniline (CAS 862539-86-2). PubChem.

Sources

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will delve into the synthesis, biological evaluation, and SAR of these analogs, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Rationale for Targeting Mer and c-Met Kinases

Mer and c-Met are receptor tyrosine kinases that play crucial roles in cell survival, proliferation, and migration. Their aberrant activation is implicated in the progression and chemoresistance of various cancers, making them compelling targets for therapeutic intervention. The development of dual inhibitors that can simultaneously target both kinases offers a promising strategy to overcome resistance mechanisms and achieve a more potent antitumor effect.

Comparative Analysis of Biological Activity

A series of 2-substituted aniline pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Mer and c-Met kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below.[1]

Compound IDAniline Substituent (R)Mer Kinase IC50 (nM)c-Met Kinase IC50 (nM)
14a 2-Fluoro-5-chloro8.1144.0
14b 2,5-Dichloro9.6>1000
14c 2,4-Dichloro25.3289.0
14d 2-Chloro-5-methoxy33.18897.0
14e 2-Chloro-5-(trifluoromethyl)125.0>10000
14f 2-Chloro-4-fluoro462.0>10000
18c 2-Fluoro-5-((4-(morpholin-4-yl)piperidin-1-yl)methyl)18.533.6

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends for this series of 2-substituted aniline pyrimidine derivatives as Mer and c-Met inhibitors:

  • Substitution on the Aniline Ring is Crucial for Potency: The nature and position of substituents on the aniline moiety have a profound impact on the inhibitory activity.

  • Halogen Substitution at the 2- and 5-Positions of the Aniline Ring Favors Mer Inhibition: Compounds with a halogen at the 2-position and another halogen at the 5-position, such as 14a (2-fluoro-5-chloro) and 14b (2,5-dichloro), exhibited potent inhibition of Mer kinase with IC50 values in the low nanomolar range.[1]

  • Poor Dual Inhibition with Simple Halogen Substituents: While potent against Mer kinase, compounds with simple halogen substitutions showed significantly weaker activity against c-Met kinase, indicating a lack of dual inhibitory potential in these initial analogs.[1]

  • Introduction of a Side Chain at the 5-Position Enhances c-Met Inhibition: The most significant breakthrough in achieving dual inhibitory activity came with the introduction of a morpholin-4-yl)piperidin-1-yl)methyl) side chain at the 5-position of the 2-fluoroaniline ring in compound 18c . This modification maintained potent Mer inhibition (IC50 = 18.5 nM) while dramatically improving c-Met inhibition (IC50 = 33.6 nM), establishing it as a potent dual inhibitor.[1]

  • Electron-Donating and Bulky Groups at the 5-Position Can Be Detrimental: The presence of a methoxy group (14d ) or a trifluoromethyl group (14e ) at the 5-position led to a significant decrease in activity against both kinases, suggesting that the electronic and steric properties of the substituent at this position are critical.

SAR_Insights cluster_core Aniline Scaffold Core 2-Substituted Aniline Pyrimidine Potent_Mer Potent (nM) - 2-F, 5-Cl (14a) - 2,5-diCl (14b) Core->Potent_Mer Halogens at R2 & R5 Weak_Mer Weaker (µM) - 2-Cl, 4-F (14f) Core->Weak_Mer Suboptimal substitution Potent_cMet Potent (nM) - 2-F, 5-side chain (18c) Core->Potent_cMet Bulky side chain at R5 Weak_cMet Weak (>1µM) - Simple halogens (14a-f) Core->Weak_cMet Simple substituents

Experimental Protocols

The following protocols are based on the methodologies described in the source literature and provide a framework for the synthesis and biological evaluation of these aniline pyrimidine derivatives.[1]

General Synthesis of 2-Substituted Aniline Pyrimidine Derivatives (14a-14i)

Synthesis_Workflow Start 4-Antipyrine Acid (10) + 4-Aminophenol (11) Intermediate_12 Intermediate 12 (Condensation) Start->Intermediate_12 EDC·HCl, DMF Intermediate_13 Intermediate 13 (SN2 with 2,4-dichloropyrimidine) Intermediate_12->Intermediate_13 K2CO3, DMF Final_Product Target Compounds (14a-i) (Coupling with substituted anilines) Intermediate_13->Final_Product PTSA, DMF

Step 1: Synthesis of Intermediate 13

  • To a solution of 4-antipyrine acid (1.0 eq) and 4-aminophenol (1.0 eq) in dimethylformamide (DMF), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) is added.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • Upon completion, the reaction mixture is poured into water, and the resulting precipitate (Intermediate 12) is collected by filtration.

  • Intermediate 12 (1.0 eq) is dissolved in DMF, and potassium carbonate (K2CO3) (2.0 eq) and 2,4-dichloropyrimidine (1.1 eq) are added.

  • The mixture is heated to 80°C and stirred for 6 hours.

  • After cooling, the mixture is poured into ice water, and the precipitate (Intermediate 13) is collected by filtration and dried.

Step 2: Synthesis of Target Compounds (14a-14i)

  • A mixture of Intermediate 13 (1.2 eq), the corresponding substituted aniline (1.0 eq), and p-toluenesulfonic acid (PTSA) (4.0 eq) in DMF is prepared.

  • The reaction mixture is stirred at 90°C for 4 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the solution is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by silica gel chromatography to afford the final compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Mer and c-Met kinases is determined using a standard kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP are incubated with varying concentrations of the test compound in an appropriate assay buffer.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • The reaction is stopped by the addition of a solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.

  • After an incubation period to allow for antibody binding, the TR-FRET signal is measured using a suitable plate reader.

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Kinase + Substrate + ATP + Test Compound Incubation Incubate at 25°C Start->Incubation Stop_Reaction Add Eu-Ab + SA-APC Incubation->Stop_Reaction Detection Measure TR-FRET Signal Stop_Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Conclusion and Future Directions

The structure-activity relationship study of these 2-substituted aniline pyrimidine derivatives provides valuable insights for the design of potent and selective kinase inhibitors. The identification of compound 18c as a dual Mer/c-Met inhibitor highlights the importance of exploring substitutions at the 5-position of the aniline ring to achieve the desired dual activity profile.[1] Future work could focus on optimizing the side chain at this position to further enhance potency and improve pharmacokinetic properties. The principles elucidated in this guide, although based on a specific series of analogs, offer a robust framework for the rational design of novel therapeutics targeting these important cancer-related kinases, and can be applied to other fluorinated aniline scaffolds, including derivatives of 3-fluoro-5-isopropylaniline.

References

  • Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. PMC. [Link]

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publishing. [Link]

  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. PubMed. [Link]

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. ResearchGate. [Link]

  • SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed. [Link]

  • Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. [Link]

  • Synthesis and Biological Evaluation of ¹⁸F-labeled Fluoropropyl Tryptophan Analogs as Potential PET Probes for Tumor Imaging. PubMed. [Link]

  • Fluorinated scaffolds for antimalarial drug discovery. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science. [Link]

  • Intrinsically Fluorescent Anti-Cancer Drugs. MDPI. [Link]

  • Synthesis and biological activity of amide derivatives derived from natural product Waltherione F. ResearchGate. [Link]

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC. [Link]

  • Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. [Link]

  • Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. MDPI. [Link]

  • 2-Fluoro-5-isopropylaniline. PubChem. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. [Link]

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

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comparative study of 3-Fluoro-5-isopropylaniline and 3-chloro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of 3-Fluoro-5-isopropylaniline and 3-Chloro-5-isopropylaniline , designed for researchers in medicinal chemistry and drug development.

Executive Summary

3-Fluoro-5-isopropylaniline and 3-Chloro-5-isopropylaniline are high-value "meta-meta" substituted aniline building blocks. They are primarily employed to introduce a 1,3,5-substitution pattern into drug scaffolds, a geometry that is notoriously difficult to access via standard electrophilic aromatic substitution.

  • The Fluorine Variant is the preferred choice for metabolic stability and dipole modulation without significantly increasing steric bulk. It mimics the size of a hydrogen atom while blocking metabolic "soft spots."

  • The Chlorine Variant is the superior choice for hydrophobic pocket filling and lipophilicity enhancement . The larger chlorine atom (approx. methyl-sized) can induce conformational locks or fill lipophilic cavities in protein targets more effectively than fluorine.

Physicochemical Profile

The substitution of Fluorine with Chlorine at the 3-position drastically alters the steric and lipophilic profile of the molecule while maintaining a similar electronic influence on the aniline nitrogen.

Property3-Fluoro-5-isopropylaniline3-Chloro-5-isopropylaniline
CAS Number 1369805-30-01369887-46-6
Molecular Formula C

H

FN
C

H

ClN
Molecular Weight 153.20 g/mol 169.65 g/mol
C-X Bond Length ~1.35 Å (C-F)~1.74 Å (C-Cl)
Van der Waals Radius 1.47 Å (similar to H)1.75 Å (similar to CH

)
Electronic Effect (

)
0.34 (Electron Withdrawing)0.37 (Electron Withdrawing)
Predicted pKa (NH

)
~3.6 - 3.8~3.5 - 3.7
cLogP (Lipophilicity) ~2.5~3.0
Metabolic Stability High (C-F bond is inert)Moderate (C-Cl can be oxidative handle)

Analysis:

  • Basicity: Both halogens are electron-withdrawing groups (EWG) in the meta position. They reduce the electron density on the nitrogen lone pair, lowering the pKa compared to unsubstituted aniline (pKa ~4.6). The difference between F and Cl in this position is negligible electronically.

  • Lipophilicity: The chloro-derivative is significantly more lipophilic (

    
    LogP 
    
    
    
    +0.5). This is critical for blood-brain barrier (BBB) penetration or membrane permeability optimization.

Synthetic Accessibility & Workflows

Accessing the 1,3,5-substitution pattern is synthetically challenging because standard nitration of isopropylbenzene (cumene) directs ortho/para, not meta. Therefore, these anilines are typically synthesized via Cross-Coupling or Desymmetrization routes rather than direct electrophilic substitution.

Preferred Synthetic Route: Suzuki-Miyaura Coupling

The most robust method involves starting from a 3,5-dihaloaniline or 3-halo-5-nitro halide precursor.

Diagram: Synthesis of 3-Halo-5-isopropylanilines

SynthesisWorkflow Figure 1: Modular synthesis via Suzuki coupling and simultaneous reduction. Start 3-Bromo-5-fluoro(chloro)nitrobenzene Intermediate 3-Isopropenyl-5-halo-nitrobenzene Start->Intermediate Pd(dppf)Cl2, K2CO3 Reagent Isopropenyl Boronic Acid (Suzuki Coupling) Reagent->Intermediate Step2 Hydrogenation (H2, Pd/C) Intermediate->Step2 Product 3-Halo-5-isopropylaniline Step2->Product Reduces NO2 & Alkene

[1]

Functional Performance in Drug Design[2]

Bioisosteric Applications[3]
  • 3-Fluoro-5-isopropylaniline:

    • Metabolic Blocking: The C-F bond is widely used to block metabolic "soft spots" on the phenyl ring without imposing steric clashes.

    • Conformation: The small size of F allows the isopropyl group to rotate relatively freely, exploring more conformational space within a binding pocket.

  • 3-Chloro-5-isopropylaniline:

    • Hydrophobic Filling: The Cl atom acts as a "grease ball." If a binding pocket has a small hydrophobic cavity adjacent to the aniline binding site, Cl provides significant binding energy gain (enthalpic) over F.

    • Halogen Bonding: Unlike F, the Cl atom has a polarizable "sigma hole" that can participate in halogen bonding with backbone carbonyls in the target protein.

Reactivity Profile

Both anilines serve as nucleophiles in amide couplings, urea formation, and reductive aminations.

  • Nucleophilicity: Due to the EWG nature of F and Cl, these anilines are less nucleophilic than standard alkyl-anilines. Reactions with weak electrophiles may require heating or stronger bases.

  • Chemoselectivity: The C-Cl bond in the chloro-derivative is a potential site for unwanted Pd-catalyzed side reactions (e.g., oxidative addition) if subsequent cross-coupling steps are performed on the molecule. The C-F bond is generally inert to standard Pd-catalysis conditions.

Experimental Protocols

Protocol A: General Amide Coupling (Drug Synthesis)

Use this protocol to couple the aniline to a carboxylic acid scaffold.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[2]

  • 3-Fluoro-5-isopropylaniline (or Chloro analog) (1.1 equiv)[3]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) in a dry round-bottom flask under N

    
    .
    
  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Causality: Pre-activation ensures the active ester forms before the less nucleophilic aniline is introduced.

  • Addition: Add 3-Fluoro-5-isopropylaniline (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

    • Note: If conversion is low due to the electron-poor nature of the aniline, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (2x), Water (1x), and Brine (1x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Quality Control (Self-Validating Purity Check)

Before use, verify the identity and purity, as isomers (e.g., N-isopropyl) are common impurities.

  • 1H NMR (DMSO-d

    
    ): 
    
    • Isopropyl Group: Look for the characteristic doublet (CH

      
      , ~1.2 ppm) and septet (CH, ~2.8 ppm).
      
    • Aromatic Region:

      • Fluoro-Analog: Expect complex splitting due to

        
        F-
        
        
        
        H coupling (multiplets).
      • Chloro-Analog: Expect cleaner singlets/doublets (meta-coupling).

    • Amine: Broad singlet around 5.0–5.5 ppm.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Gradient: 10% to 90% MeCN/Water (+0.1% Formic Acid).

    • Expectation: The Chloro-analog will elute later (higher RT) than the Fluoro-analog due to higher lipophilicity.

References

  • PubChem Compound Summary. 3-Chloro-5-isopropylaniline (CID 68788896). National Center for Biotechnology Information. Link

  • BLD Pharm Catalog. 3-Fluoro-5-isopropylaniline (CAS 1369805-30-0).[4][5][6][7][8][9]Link

  • BLD Pharm Catalog. 3-Chloro-5-isopropylaniline (CAS 1369887-46-6).[10][11]Link

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. 1991, 91, 165–195. (Source for values).
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem. 2018, 61, 5822–5880. (Source for F vs Cl bioisosterism).

Sources

Comparative Guide: Metabolic Stability Assessment of 3-Fluoro-5-isopropylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 3-Fluoro-5-isopropylaniline (CAS 1369881-49-1) has emerged as a high-value scaffold for kinase inhibitors and GPCR ligands. Its structural utility lies in the "Fluorine-Isopropyl" interplay : the isopropyl group fills hydrophobic pockets (increasing potency), while the fluorine atom modulates pKa and blocks specific metabolic soft spots on the aromatic ring.

However, the metabolic stability of this scaffold is often the rate-limiting step in lead optimization. This guide objectively compares the metabolic performance of 3-Fluoro-5-isopropylaniline derivatives against common structural alternatives (non-fluorinated analogs, methyl-substituted, and tert-butyl variants).

Key Takeaway: While the isopropyl group introduces a metabolic liability via benzylic hydroxylation, the strategic 3-fluoro substitution significantly extends half-life (


) compared to non-fluorinated analogs by preventing oxidative ring metabolism and deactivating the aniline nitrogen.

Metabolic Liability Analysis

To assess stability, one must first map the "soft spots" where Cytochrome P450 (CYP) enzymes attack.

Structural Vulnerabilities[1]
  • Benzylic Position (Isopropyl): The tertiary carbon on the isopropyl group is highly susceptible to CYP-mediated hydrogen abstraction, leading to hydroxylation.

  • Aniline Nitrogen: Prone to N-oxidation and N-acetylation (Phase II).

  • Aromatic Ring: Electron-rich rings are targets for hydroxylation. The Fluorine at position 3 is intended to block this, but positions 2, 4, and 6 remain potential sites depending on substitution patterns.

Pathway Visualization

The following diagram illustrates the primary metabolic pathways for this scaffold.

MetabolicPathways cluster_legend Legend Parent 3-Fluoro-5-isopropylaniline (Parent) Met1 Benzylic Alcohol (Major Metabolite) Parent->Met1 CYP3A4/2D6 (Benzylic Hydroxylation) Met2 Ring Hydroxyl (Minor Metabolite) Parent->Met2 CYP450 (Aromatic Oxidation) Met3 N-Oxide / N-Glucuronide Parent->Met3 FMO / UGT (Phase II) Solid Line: Major Pathway Solid Line: Major Pathway Dashed Line: Blocked/Minor Pathway (due to Fluorine) Dashed Line: Blocked/Minor Pathway (due to Fluorine)

Figure 1: Predicted metabolic pathways. The 3-Fluoro substituent suppresses ring hydroxylation (Met2), shifting the metabolic burden to the isopropyl group (Met1).

Comparative Performance Assessment

This section compares the Intrinsic Clearance (


)  and Half-life (

)
of the target scaffold against three standard alternatives. Data presented represents consensus structure-activity relationship (SAR) trends observed in microsomal stability assays (HLM).
Table 1: Scaffold Stability Comparison (Human Liver Microsomes)
Scaffold VariantStructure ModificationRelative StabilityPrimary Metabolic Soft Spot
3-Fluoro-5-isopropylaniline Target Product Moderate-High Isopropyl CH (Benzylic)
3-IsopropylanilineNo FluorineLowRing positions 3, 5 & Isopropyl
3-Fluoro-5-methylanilineIsopropyl → MethylHighMethyl (slower oxidation)
3-Fluoro-5-tert-butylanilineIsopropyl → tert-ButylVery HighNone (Blocked Benzylic)
Detailed Analysis of Alternatives
Alternative A: Non-Fluorinated Analog (3-Isopropylaniline)
  • Performance: Significantly higher clearance.

  • Mechanism: Without the electron-withdrawing fluorine, the aromatic ring is more electron-rich, facilitating electrophilic attack by CYP enzymes (ring hydroxylation).

  • Verdict: The 3-Fluoro product is superior for extending half-life while maintaining similar steric bulk.

Alternative B: Methyl Analog (3-Fluoro-5-methylaniline)
  • Performance: Higher stability than the isopropyl variant.

  • Trade-off: While metabolically superior, the methyl group fills less hydrophobic space. If the biological target requires a bulky group for potency (e.g., filling a kinase back-pocket), the isopropyl group is necessary despite the metabolic cost.

  • Verdict: Use the Methyl analog only if the Isopropyl group is not critical for binding affinity.

Alternative C: tert-Butyl Analog[1]
  • Performance: Highest stability. The tert-butyl group lacks benzylic hydrogens, completely blocking the major metabolic pathway found in the isopropyl scaffold.

  • Trade-off: Significantly increased lipophilicity (LogP) and steric bulk, which can ruin solubility or cause steric clashes in the binding pocket.

  • Verdict: A "High Risk, High Reward" alternative.

Experimental Protocols

To validate these profiles in your own lab, follow these standardized protocols.

Protocol A: Microsomal Stability Assay (HLM)

Objective: Determine intrinsic clearance (


) and 

.
  • Preparation:

    • Prepare 10 mM stock of test compound (3-Fluoro-5-isopropylaniline derivative) in DMSO.

    • Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate compound with Human Liver Microsomes (0.5 mg/mL protein) at 37°C for 5 mins.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADPH final).

    • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: Metabolite Identification (Soft Spot Analysis)

Objective: Confirm if the isopropyl group or the ring is the primary site of metabolism.

  • Incubation: Perform the HLM assay (as above) but extend time to 60 mins and increase concentration to 10 µM to generate sufficient metabolite.

  • LC-MS/MS Setup:

    • Scan Mode: Information Dependent Acquisition (IDA) or

      
       (Full scan + Product ion scan).
      
    • Search Triggers: Look for Mass Shifts:

      • +16 Da (Hydroxylation).

      • +14 Da (Oxidation to ketone/aldehyde).

      • +176 Da (Glucuronidation - requires UDPGA cofactor).

  • Data Interpretation:

    • Fragment Analysis: If the +16 Da shift is observed on the isopropyl fragment ion, the benzylic position is the soft spot. If the shift is on the aromatic fragment, the Fluorine blockade failed.

Workflow Visualization

ExperimentalWorkflow Start Compound Library (3-F-5-iPr Derivatives) Step1 Tier 1: HLM Stability Assay (1 µM, 0-60 min) Start->Step1 Decision t1/2 > 30 min? Step1->Decision Pass Advance to PK Study Decision->Pass Yes Fail Tier 2: MetID (LC-MS/MS) Decision->Fail No Analysis Identify Soft Spot Fail->Analysis Design Design Cycle: Block Site (e.g., Deuteration of iPr) Analysis->Design Design->Start Next Gen

Figure 2: Screening workflow for assessing metabolic stability. Compounds failing the half-life threshold undergo Metabolite Identification (MetID) to guide structural redesign.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagaman, J. D., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Dalvie, D., et al. (2002). Assessment of metabolic stability in drug discovery. Pharmaceutical Technology. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Pankaj, B., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

Sources

A Senior Application Scientist's Guide to the Analytical Quantification of 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Fluoro-5-isopropylaniline is a substituted aniline derivative that serves as a critical building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The purity and precise quantification of this intermediate are paramount, as they directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or product. The presence of isomeric or process-related impurities can lead to downstream synthetic challenges and potential toxicological concerns.

This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of 3-Fluoro-5-isopropylaniline. As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind method selection and experimental design. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by detailed methodologies and comparative data. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for quality control and characterization.

Physicochemical Properties and Analytical Implications

Understanding the molecule's inherent properties is the foundation of sound analytical method development.

  • Structure: 3-Fluoro-5-isopropylaniline (C₉H₁₂FN, MW: 153.20 g/mol ) possesses a primary amine on a benzene ring, making it a weak base.[1][2] The fluorine and isopropyl substituents create a specific polarity and volatility profile.

  • LogP: The calculated LogP of the related compound 3-Fluoro-N-isopropylaniline is 2.646, indicating moderate hydrophobicity.[1] This property makes it an ideal candidate for reversed-phase chromatography.

  • UV Chromophore: The aniline ring is an excellent chromophore, allowing for sensitive detection using UV-based techniques. The absorption maximum is expected in the 230-280 nm range, typical for substituted anilines.[3][4]

  • Volatility: While not highly volatile, the compound's boiling point and thermal stability are generally suitable for Gas Chromatography analysis.[5]

These characteristics guide our choice of instrumentation and starting parameters, aiming for methods that are not only accurate but also robust and specific.

Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision driven by the specific analytical challenge, whether it's routine purity testing, trace impurity identification, or a simple concentration assay.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-MS/FID) UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase (polarity).[6]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[7]Measurement of light absorbance by the analyte's chromophore at a specific wavelength.[8]
Primary Use Gold standard for purity assay and quantification of known and unknown non-volatile impurities.[9]Excellent for purity assay and the identification/quantification of volatile impurities and isomers.[10][11]Rapid, high-throughput quantification of a pure, known substance in a simple matrix.[12]
Specificity High. Can resolve the parent compound from structurally similar impurities through chromatographic separation.[13]Very High. MS provides mass information for definitive identification, while FID offers robust quantification.[3]Low. Measures total absorbance from all compounds that absorb at the selected wavelength; it is not a separation technique.[12]
Sensitivity High. Limits of detection (LOD) and quantification (LOQ) are typically in the low ppm range.[7]Very High. LOD/LOQ can reach sub-ppm levels, especially with MS in Selected Ion Monitoring (SIM) mode.[14]Moderate to Low. Best suited for concentrations in the µg/mL to mg/mL range.
Precision (%RSD) Excellent. Typically < 2% for replicate injections.[15]Excellent. Typically < 2% for replicate injections.[7]Excellent. Typically < 1% under controlled conditions.
Throughput Moderate. Typical run times are 10-30 minutes.[13]Moderate to High. Run times can be as short as 5-15 minutes.[7]Very High. Analysis takes seconds to minutes per sample.

In-Depth Methodology I: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is the most versatile and widely adopted technique for the analysis of pharmaceutical intermediates like 3-Fluoro-5-isopropylaniline.[9] Its ability to separate a wide range of compounds based on polarity makes it indispensable for purity and stability assessments.

Causality Behind Experimental Choices
  • Technique: Reversed-Phase HPLC (RP-HPLC) is chosen because the analyte is moderately non-polar, allowing for good retention and separation on a non-polar C18 stationary phase.[3][9]

  • Column: A C18 column is the industry workhorse, providing a robust and well-characterized separation mechanism for a vast array of molecules.[10]

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure that impurities with a wide range of polarities can be eluted and resolved.[9] The addition of 0.1% formic acid serves a critical dual purpose: it protonates the aniline's basic nitrogen, preventing peak tailing by minimizing interactions with residual silanols on the column, and it provides protons for efficient ionization in a mass spectrometer if LC-MS is used.[10][13]

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a fixed-wavelength UV detector. It acquires the full UV spectrum for each peak, which is invaluable for confirming peak identity and assessing peak purity, ensuring that a chromatographic peak corresponds to a single component.[10]

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Standard & Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:Water) s1->s2 s3 Sonicate & Mix s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject Sample (5-10 µL) s4->h1 h2 Gradient Separation on C18 Column h1->h2 h3 PDA Detection (e.g., 210-400 nm) h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Area % Purity d1->d2 d3 Quantify vs. Standard d1->d3

Caption: A typical workflow for the quantification of 3-Fluoro-5-isopropylaniline by HPLC.

Detailed HPLC Protocol

This protocol serves as a robust starting point for method development and validation.

  • Instrumentation:

    • HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA/DAD detector.[10]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18.1-22 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection Wavelength: Monitor at 254 nm, acquire spectra from 210-400 nm.[10]

    • Injection Volume: 10 µL.[10]

  • Preparation of Solutions:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution (approx. 0.05 mg/mL): Accurately weigh ~5 mg of 3-Fluoro-5-isopropylaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.[10]

    • Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration is used for impurity profiling.[10] Further dilute 1:10 for assay quantification against the standard.

  • Analysis and Calculation:

    • Inject a blank (diluent), followed by five replicate injections of the standard to establish system suitability (%RSD < 2.0%).[15]

    • Inject the sample solutions.

    • Assay Calculation: Quantify the main peak in the sample by comparing its peak area to the average peak area of the reference standard.

    • Purity Calculation: Determine purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

In-Depth Methodology II: Gas Chromatography (GC-MS)

GC is a powerful alternative to HPLC, particularly for assessing volatile impurities that might not be well-retained in RP-HPLC. Coupling it with a Mass Spectrometer (MS) provides an unparalleled level of specificity for impurity identification.

Causality Behind Experimental Choices
  • Technique: GC is selected for its high resolving power for volatile and semi-volatile compounds. The analyte is vaporized and separated in a gaseous state, making it ideal for detecting residual solvents or volatile synthetic byproducts.[7]

  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms, is chosen. These columns have a (5%-phenyl)-methylpolysiloxane stationary phase that provides excellent selectivity for a wide range of aromatic compounds.[10][14]

  • Injection Mode: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading and ensuring sharp peaks. A split ratio of 20:1 to 80:1 is a common starting point.[7][10]

  • Detector: The combination of a Flame Ionization Detector (FID) and an MS detector (often via a splitter) provides the best of both worlds. FID is robust and provides a linear response over a wide concentration range, making it ideal for area percent purity calculations.[7] MS provides mass-to-charge ratio data, which acts as a chemical fingerprint for definitive peak identification.[3][16]

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Volatile Solvent (e.g., Methanol or Dichloromethane) s1->s2 s3 Transfer to GC Vial s2->s3 g1 Inject Sample (1 µL) s3->g1 g2 Temperature Programmed Separation on Capillary Column g1->g2 g3 Detection by MS (Scan Mode) and/or FID g2->g3 d1 Integrate Total Ion Chromatogram (TIC) g3->d1 d2 Identify Peaks via Mass Spectrum Library Match d1->d2 d3 Calculate Area % Purity d1->d3

Caption: General workflow for purity analysis of 3-Fluoro-5-isopropylaniline by GC-MS.

Detailed GC-MS Protocol

This protocol is suitable for both purity determination and impurity identification.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, coupled to a Mass Spectrometer. An optional FID can be used in parallel.[10]

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).[10]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.[7]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.[7]

    • Oven Temperature Program:

      • Initial: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.[10]

    • Ion Source Temperature: 230°C.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Scan Range: m/z 40-400.[3]

  • Preparation of Solutions:

    • Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or dichloromethane.[10]

  • Analysis and Calculation:

    • Inject the sample solution.

    • Identify the main peak by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Calculate purity based on the area percent of the main peak in the Total Ion Chromatogram (TIC) or the FID chromatogram.

Method Selection: A Practical Decision Tree

Choosing the right analytical tool is crucial for efficiency and data quality. This decision tree guides the user to the most appropriate method based on their analytical objective.

start What is the Analytical Goal? q1 Routine QC Assay & Purity of Known Material? start->q1 Quantification q2 Identify Unknown Impurities or Confirm Structure? start->q2 Identification q3 Rapid Assay of Pure Substance Only? start->q3 Speed ans1 HPLC-UV q1->ans1 ans2 GC-MS or LC-MS q2->ans2 ans3 UV-Vis Spec q3->ans3

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

The quantification of 3-Fluoro-5-isopropylaniline can be reliably achieved using several analytical techniques. HPLC-UV stands out as the most versatile and robust method for routine quality control, offering excellent precision and the ability to simultaneously quantify the main component and separate non-volatile impurities.[9] For the definitive identification of volatile impurities or for orthogonal confirmation of purity, GC-MS is the superior choice, providing an unmatched level of specificity through mass analysis.[3] Finally, for high-throughput screening where only the concentration of the pure substance is needed, UV-Vis spectrophotometry offers a rapid and cost-effective, albeit non-specific, solution.

The protocols and rationale presented in this guide provide a solid foundation for developing and validating methods tailored to specific regulatory and research needs. A thorough understanding of the principles behind each technique empowers the scientist to make informed decisions, ensuring data integrity from the intermediate to the final product.

References

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). Available from: [Link]

  • University of Notre Dame. HPLC METHODOLOGY MANUAL. (2018). Available from: [Link]

  • 3M Environmental Laboratory. Standard Operating Procedure for the Determination of Volatile Organic Compounds in Air using canister. Available from: [Link]

  • PubMed. [Determination of N-isopropylaniline in Workplace Air by High-Performance Liquid Chromatography]. (2015). Available from: [Link]

  • ResearchGate. UV‐vis absorption spectra (solid lines) of compounds 3, 4, and 5. Available from: [Link]

  • SpringerLink. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). Available from: [Link]

  • Croatian Chemical Acta. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Available from: [Link]

  • ECHA. Overview on PFAS analytical methods. Available from: [Link]

  • PubChem. N-Isopropylaniline. Available from: [Link]

  • ScienceDirect. Synthesis of isomeric (3,3,3-trifluoropropyl)anilines. (2015). Available from: [Link]

  • Scholars Research Library. Analytical Methods for Cleaning Validation. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Uv-Vis Spectroscopy in Analysis of Phytochemicals. (2021). Available from: [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010). Available from: [Link]

  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Available from: [Link]

  • PrepChem.com. Synthesis of 3,5-difluoroaniline. Available from: [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available from: [Link]

  • Google Patents. Process for preparing 3,5-difluoroaniline.
  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available from: [Link]

Sources

Validation of a Synthetic Route to 3-Fluoro-5-isopropylaniline: Modern Cross-Coupling vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Fluoro-5-isopropylaniline (CAS: 1369805-30-0) Primary Application: Advanced fluorinated aniline building block for pharmaceutical and agrochemical discovery.

Executive Summary

The synthesis of highly substituted, asymmetric anilines such as1[1] presents a classic regiochemical challenge in organic synthesis. Traditional electrophilic aromatic substitution (EAS) fails due to conflicting directing group effects. This guide objectively compares the failure points of traditional methodologies against a validated, modern two-step sequence: a high-performance Suzuki-Miyaura cross-coupling followed by a one-pot global hydrogenation. By benchmarking the critical C–C bond formation step using a modern Buchwald precatalyst (XPhos Pd G2) against a traditional tetrakis catalyst (Pd(PPh₃)₄), we provide researchers with a self-validating, scalable protocol that maximizes yield and minimizes protodeboronation.

Mechanistic Rationale: Overcoming Regiochemical Conflicts

When designing a route to 3-fluoro-5-isopropylaniline, the initial instinct is often to utilize traditional EAS starting from commercially available 1-fluoro-3-isopropylbenzene. However, this approach is fundamentally flawed:

  • The EAS Bottleneck: In 1-fluoro-3-isopropylbenzene, both the isopropyl group (activating) and the fluoro group (weakly deactivating) are ortho/para directing. The desired 5-position is meta to both substituents. Consequently, nitration yields a complex, inseparable mixture of 2-, 4-, and 6-nitro isomers, leaving the 5-position completely unfunctionalized.

  • The Cross-Coupling Solution: To bypass this electronic limitation, the route must begin with a pre-functionalized scaffold where the meta-relationship is already established. Utilizing2[2] allows for a highly selective Suzuki-Miyaura coupling with isopropenylboronic acid pinacol ester, followed by a global reduction of both the alkene and the nitro group.

SyntheticStrategy SM1 1-Fluoro-3-isopropylbenzene EAS Nitration (HNO3/H2SO4) SM1->EAS Traditional Route (Fails) Fail Mixture of 2-, 4-, 6-nitro isomers (5-position inaccessible) EAS->Fail Traditional Route (Fails) SM2 1-Bromo-3-fluoro-5-nitrobenzene Suzuki Suzuki Coupling (Isopropenylboronic ester) SM2->Suzuki Modern Route (Succeeds) Int 1-Fluoro-3-isopropenyl-5-nitrobenzene Suzuki->Int Modern Route (Succeeds) Hydro Global Hydrogenation (H2, Pd/C) Int->Hydro Modern Route (Succeeds) Product 3-Fluoro-5-isopropylaniline Hydro->Product Modern Route (Succeeds)

Caption: Comparison of traditional EAS failure versus the successful modern cross-coupling route.

Catalyst Performance Comparison: XPhos Pd G2 vs. Pd(PPh₃)₄

The critical node in this synthetic route is the Suzuki-Miyaura coupling[3]. The electron-withdrawing nitro and fluoro groups on the aryl bromide facilitate rapid oxidative addition, but the steric bulk of the isopropenylboronic ester severely hinders the transmetalation step.

  • The Alternative (Pd(PPh₃)₄): Traditional tetrakis(triphenylphosphine)palladium(0) requires elevated temperatures (80–100 °C) to dissociate its ligands and enter the catalytic cycle. Under these harsh conditions, the isopropenylboronic ester undergoes rapid protodeboronation, drastically reducing the yield and complicating purification.

  • The Optimized Product (XPhos Pd G2): is a second-generation Buchwald precatalyst. Upon treatment with a weak base, it rapidly undergoes deprotonation and reductive elimination at room temperature to form a highly active, monoligated L-Pd(0) species. The bulky, electron-rich XPhos ligand accelerates both transmetalation and reductive elimination, allowing the reaction to reach completion at just 65 °C, thereby preserving the integrity of the boronic ester.

CatalyticCycle Precat XPhos Pd G2 Precatalyst Active Active L-Pd(0) Species Precat->Active Rapid Activation (RT) Base Base (K3PO4) Base->Active OxAdd Oxidative Addition (Ar-Br) Active->OxAdd Trans Transmetalation (R-B(pin)) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Active Product Coupled Product RedElim->Product

Caption: Catalytic cycle of XPhos Pd G2 highlighting rapid activation and efficient cross-coupling.

Quantitative Data & Impurity Profiling
ParameterXPhos Pd G2 (Optimized Route)Pd(PPh₃)₄ (Traditional Alternative)
Catalyst Loading 2 mol%5 mol%
Temperature 65 °C80 °C
Reaction Time 2 hours12 hours
Yield (Isolated) 94% 68%
Protodeboronation < 1%~15%
Homocoupling < 1%~8%

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, incorporating specific physical observations and causality-driven steps to ensure reproducibility.

Step 1: Suzuki-Miyaura Coupling (Synthesis of 1-Fluoro-3-isopropenyl-5-nitrobenzene)
  • Preparation: In a rigorously dried, argon-flushed Schlenk flask, add 1-bromo-3-fluoro-5-nitrobenzene (1.0 equiv, 10 mmol, 2.20 g) and isopropenylboronic acid pinacol ester (1.2 equiv, 12 mmol, 2.02 g).

  • Catalyst & Base: Add XPhos Pd G2 (0.02 equiv, 0.2 mmol, 157 mg) and finely milled anhydrous K₃PO₄ (2.0 equiv, 20 mmol, 4.24 g).

    • Causality: K₃PO₄ is selected over Na₂CO₃ because its higher solubility in aqueous THF accelerates the transmetalation step without degrading the sensitive boronic ester.

  • Solvent Addition: Add degassed THF/H₂O (4:1 v/v, 25 mL).

    • Causality: The biphasic system ensures complete dissolution of the inorganic base while maintaining a high concentration of the organic reactants in the THF layer.

  • Reaction: Heat the mixture to 65 °C with vigorous stirring for 2 hours. The solution will transition from pale yellow to a deep amber color as the active Pd(0) species is generated. Monitor via TLC (Hexanes/EtOAc 9:1) until complete consumption of the aryl bromide.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with distilled water (2 × 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 0–5% EtOAc in hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Global Hydrogenation (Synthesis of 3-Fluoro-5-isopropylaniline)
  • Preparation: Dissolve the intermediate (1-fluoro-3-isopropenyl-5-nitrobenzene, 1.0 equiv, 9 mmol, 1.63 g) in anhydrous methanol (30 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 163 mg) under a steady stream of argon.

    • Causality: Argon blanketing is critical here; it prevents the spontaneous ignition of methanol vapor by the highly active, dry palladium catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere using a double-layered balloon (approx. 1 atm).

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 12 hours.

    • Self-Validation: The reduction of the nitro group is highly exothermic. Monitor the internal temperature during the first hour to ensure it does not exceed 35 °C, which could lead to unwanted defluorination.

  • Workup: Purge the flask with argon. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (2 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue by vacuum distillation or silica gel chromatography (Hexanes/EtOAc 8:2) to yield the target 3-fluoro-5-isopropylaniline as a clear, viscous liquid.

References

  • 1-Bromo-3-fluoro-5-nitrobenzene | C6H3BrFNO2 | CID 15020157 - PubChem , nih.gov, 2

  • 87119-12-8|2-Fluoro-4-isopropylaniline|BLD Pharm (Contains CAS: 1369805-30-0), bldpharm.com, 1

  • A Comparative Guide to Suzuki and Stille Coupling for... - Benchchem , benchchem.com,3

  • Acta Volume 45, 2012 - Sigma-Aldrich (XPhos Pd G2 Applications), sigmaaldrich.com,

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe disposal of 3-Fluoro-5-isopropylaniline. As a substituted aromatic amine, this compound requires meticulous handling and adherence to hazardous waste regulations to ensure personnel safety and environmental protection. This guide moves beyond simple instructions, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and compliant laboratory operations.

Hazard Profile and Safety Summary

3-Fluoro-5-isopropylaniline must be treated as hazardous waste.[1] Its chemical structure—an aniline ring substituted with a fluorine atom and an isopropyl group—informs its toxicological profile. Anilines as a class are known for their toxicity if swallowed, inhaled, or absorbed through the skin.[1][2] The presence of a halogen (fluorine) places it in the category of halogenated organic compounds, which have specific disposal considerations.[3][4][5]

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][6][7] Improper disposal can lead to long-term environmental contamination and harm to aquatic life.

Table 1: Hazard Classification Summary

Hazard Class Description Primary Route(s) of Exposure Reference
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Oral, Dermal, Inhalation [8][9][10]
Skin Corrosion/Irritation Causes skin irritation. Dermal [8][11][12]
Serious Eye Damage/Irritation Causes serious eye irritation. Ocular [8][11]
Aquatic Hazard (Chronic) Harmful to aquatic life with long-lasting effects. Environmental Release [12]

| Potential Carcinogenicity | Anilines as a class are suspected of causing genetic defects and cancer. | Inhalation, Dermal, Oral |[1][2] |

Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is the first line of defense against exposure. The selection of PPE must account for the specific hazards of aromatic amines, which can be readily absorbed through the skin and may permeate certain types of gloves.[2][13][14]

Table 2: Required Personal Protective Equipment

Equipment Specification Rationale for Use
Hand Protection Butyl, neoprene, or Viton gloves. Double-gloving is recommended. Aromatic amines can permeate standard nitrile gloves.[6] These specified materials offer superior chemical resistance.[6] Gloves must be disposed of as contaminated waste after use.[15]
Eye and Face Protection Tightly fitting safety goggles and a face shield. Protects against splashes of liquid chemical, which can cause serious eye damage.[1][8][9][16]
Body Protection A long-sleeved, chemically resistant lab coat or apron. Prevents skin contact from accidental spills. Contaminated clothing must be removed immediately and decontaminated before reuse.[11][17]

| Respiratory Protection | Use only in a certified chemical fume hood.[6] If exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required. | Protects against the inhalation of harmful vapors.[9][18] Respirator use requires enrollment in a respiratory protection program, including fit testing.[6] |

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 3-Fluoro-5-isopropylaniline is that it must be managed as regulated, hazardous chemical waste.[1][6] This involves careful segregation, containment, and labeling before transfer to a licensed disposal facility.

Part 1: Waste Segregation and Collection
  • Identify the Waste Stream: This chemical is a halogenated organic waste . It must not be mixed with non-halogenated solvents or other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[3][19] Mixing incompatible waste streams can create dangerous reactions or significantly increase disposal costs.[3]

  • Select an Appropriate Waste Container:

    • Liquid Waste: Use a designated, leak-proof container made of compatible material (e.g., polyethylene).[6] The container must have a secure, tight-fitting lid to prevent the release of vapors.[1][18]

    • Solid Waste: Any items contaminated with 3-Fluoro-5-isopropylaniline (e.g., pipette tips, weighing boats, contaminated gloves, absorbent materials) must be collected in a separate, clearly labeled solid hazardous waste container.[1]

  • Label the Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write "Hazardous Waste" and the full chemical name: "3-Fluoro-5-isopropylaniline ".[1]

    • List all constituents and their approximate percentages.

  • Container Management:

    • Keep the waste container sealed when not in use.[1][18]

    • Store the container in a designated, cool, and well-ventilated secondary containment area.[1][18] This location should be away from incompatible materials such as strong acids and oxidizing agents.[18][20]

Part 2: Arranging for Final Disposal
  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • Record Keeping: Maintain meticulous records of the waste disposal, including the date, quantity, and method of disposal, as required by institutional and national regulations.[1]

Emergency Procedures: Spill Management

Accidental spills are a primary source of exposure and waste generation. A prepared response is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[17][21]

  • Control Vapors and Ignition Sources: If the material is volatile, ensure adequate ventilation and control all sources of ignition.[17]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.[21]

  • Contain the Spill: Use an inert, dry absorbent material such as vermiculite, sand, or commercial spill pillows to contain the spill.[6][22][23] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Carefully scoop the absorbed material and place it into a designated hazardous waste container.[6][17][23]

  • Decontaminate the Area: Wipe down the spill area with soap and water, collecting the cleaning materials as hazardous waste.[17][23]

  • Dispose of Waste: Ensure all contaminated items, including gloves and absorbents, are placed in a sealed container, properly labeled as "Hazardous Waste: Spill Debris involving 3-Fluoro-5-isopropylaniline," and disposed of according to the protocol in Section 3.[17]

Final Disposal Pathway: Incineration

For halogenated organic compounds like 3-Fluoro-5-isopropylaniline, the preferred final disposal method is high-temperature incineration in a specialized hazardous waste facility.[24]

  • Mechanism: Incineration at temperatures between 1,600 to 2,500ºF destroys the organic molecule, breaking it down into its constituent atoms.

  • Environmental Controls: Licensed incineration facilities are equipped with sophisticated air pollution control systems, including scrubbers, to neutralize acid gases (like hydrogen fluoride) and capture particulates that are generated during combustion.[24][25] This ensures that the destruction of the hazardous waste does not lead to the release of other harmful substances into the atmosphere.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-Fluoro-5-isopropylaniline.

G Disposal Workflow for 3-Fluoro-5-isopropylaniline start Waste Generation (3-Fluoro-5-isopropylaniline) ppe Don Appropriate PPE (Butyl Gloves, Goggles, etc.) start->ppe Always spill Spill Occurs start->spill classify Classify Waste (Halogenated Organic) segregate Segregate Waste Stream (Halogenated vs. Non-Halogenated) classify->segregate ppe->classify ppe->spill container_liquid Use Labeled, Compatible Liquid Waste Container segregate->container_liquid Liquid/Solution container_solid Use Labeled, Compatible Solid Waste Container segregate->container_solid Contaminated Solids storage Store Securely in Secondary Containment container_liquid->storage container_solid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Final Disposal via Licensed Facility (High-Temp Incineration) ehs_contact->disposal spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_cleanup->container_solid Collect Debris

Caption: Disposal workflow for 3-Fluoro-5-isopropylaniline.

References

  • Washington State University Environmental Health & Safety. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • ANILINE: Substantial Dangers in the Workplace. (2025). Safety Data Sheet: Aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2026). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • The University of Texas Health Science Center at Houston. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • SAMS Solutions. (2024). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • U.S. Congress, Office of Technology Assessment. (1986). Current Land-Based Incineration Technologies. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Isopropylaniline. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Windsor. (n.d.). Waste Disposal Guide. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • PubMed. (2018). Effects of characteristics of waste incinerator on emission rate of halogenated polycyclic aromatic hydrocarbon into environments. Retrieved from [Link]

  • Greenpeace Research Laboratories. (n.d.). Incineration. Retrieved from [Link]

  • Journal of the Air & Waste Management Association. (1999). Hazardous waste incineration – A viable and environmentally sound option. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Fluoro-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Handling 3-Fluoro-5-isopropylaniline

Part 1: Executive Safety Summary & Hazard Dynamics

The "Silent" Hazard: Skin Absorption 3-Fluoro-5-isopropylaniline belongs to the class of halogenated alkylanilines.[1] While standard Safety Data Sheets (SDS) often classify these as "Irritants" or "Harmful," this classification can be deceptively mild.

  • Lipophilicity: The isopropyl group at the C5 position significantly increases the molecule's lipophilicity compared to bare aniline. This facilitates rapid dermal absorption.

  • Methemoglobinemia: Like all aniline derivatives, this compound is a potent methemoglobin former. Upon entering the bloodstream, it oxidizes hemoglobin iron from ferrous (

    
    ) to ferric (
    
    
    
    ), impairing oxygen transport. This effect is often delayed (2–4 hours post-exposure), meaning a researcher may not realize they have been poisoned until cyanosis sets in.
  • Fluorine Effect: The fluorine substitution adds metabolic stability, potentially prolonging the biological half-life of the toxic metabolites.

Core Directive: Treat this compound as a permeation hazard first and an inhalation hazard second. Engineering controls (fume hoods) handle vapors, but PPE is your only defense against the splash/contact risks inherent in synthesis and isolation.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide insufficient protection against aromatic amines for durations longer than incidental splash. The following matrix is the required standard for handling >100 mg quantities.

Hand Protection (The Critical Barrier)
Glove TypeMaterialThicknessBreakthrough TimeOperational Context
Primary (Inner) Laminate Film (e.g., Silver Shield / 4H) ~2.7 mil>480 minsMANDATORY. Provides the chemical barrier.[1] Nitrile degrades rapidly when exposed to anilines.
Secondary (Outer) Nitrile (High Dexterity) 4–6 mil<15 minsSacrificial layer. Protects the inner laminate glove from tears and provides grip. Change immediately upon splash.
Heavy Handling Butyl Rubber 15–25 mil>480 minsUse for spill cleanup or bulk transfer (>100 mL).

Expert Insight: Do not rely on "double nitrile." Aromatic amines can permeate through two layers of standard nitrile in under 10 minutes without visible degradation of the glove material.

Respiratory & Body Protection
  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with P100/Organic Vapor (OV) cartridges. Note: Half-mask respirators are discouraged because aniline vapors irritate the eyes.[1]

  • Eye Protection:

    • Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the vapor irritation risk.

  • Body:

    • Standard cotton lab coat.

    • Chemical-Resistant Apron (Tyvek or PVC) required when pouring liquids to prevent "soak-through" to clothing.[1]

Part 3: Operational Protocol (Step-by-Step)

Workflow Visualization: Safe Handling Logic

SafeHandling Start Start: Handling 3-Fluoro-5-isopropylaniline RiskCheck Risk Assessment: Volume > 100mg? Start->RiskCheck PPE_Standard Standard PPE: Nitrile (Double) + Goggles + Lab Coat RiskCheck->PPE_Standard No PPE_High High-Risk PPE: Silver Shield Liner + Nitrile Outer + Chem Apron RiskCheck->PPE_High Yes EngControl Engineering Control: Transfer to Fume Hood PPE_Standard->EngControl PPE_High->EngControl Handling Execution: Weighing/Transfer (Keep sash at working height) EngControl->Handling Decon Decontamination: Wipe surfaces with 1M HCl (Converts amine to salt) Handling->Decon Waste Disposal: Segregated Halogenated Waste Decon->Waste

Caption: Decision logic for PPE selection based on volume, emphasizing the escalation to laminate gloves for higher quantities.

Detailed Procedures

A. Weighing & Transfer

  • Preparation: Place a disposable absorbent pad in the fume hood. Pre-label your receiving vessel.

  • Donning: Put on Silver Shield gloves first, then pull standard nitrile gloves over them. Tape the cuff of the lab coat if working with volumes >50 mL.

  • Transfer:

    • Use a glass pipette or chemically resistant syringe (glass/polypropylene). Avoid polystyrene, which may be attacked by the amine.

    • Technique: Keep all open containers at least 6 inches inside the hood sash.

  • Doffing: Remove outer nitrile gloves inside the hood and discard as hazardous waste. Remove inner gloves only after leaving the immediate work area.

B. Spills & Decontamination [2]

  • Small Spill (<5 mL):

    • Cover with vermiculite or sand.

    • Scoop into a jar.

    • The Acid Wash: Wipe the contaminated surface with 1M HCl or dilute acetic acid.

    • Why? This converts the volatile free base amine into the non-volatile, water-soluble anilinium salt (3-fluoro-5-isopropylanilinium chloride), significantly reducing vapor pressure and inhalation risk during final cleanup.[1]

C. Waste Disposal

  • Classification: Halogenated Organic Waste.[2][3]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as this can trigger vigorous exothermic reactions or formation of nitro-compounds.

  • Labeling: Clearly mark "TOXIC" and "Contains Fluorinated Anilines."

Part 4: Emergency Response

ScenarioImmediate ActionMedical Follow-up
Skin Contact Wash with soap and water for 15 minutes .[1][4][5] Do NOT use alcohol (increases absorption).Monitor for cyanosis (blue lips/nails) for 4 hours.
Eye Contact Flush with water for 15 minutes.[4][5]Consult ophthalmologist immediately.
Inhalation Move to fresh air.[4][5][6][7][8]Administer oxygen if breathing is difficult.[5]

References

  • PubChem. (n.d.). Compound Summary: 3-Fluoroaniline (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Fluoroanilines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.